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  • Product: 2-(Benzyloxy)-5-methoxybenzoic acid
  • CAS: 53985-53-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-methoxybenzoic Acid from 5-Methoxysalicylic Acid

Abstract This comprehensive technical guide details the synthesis of 2-(benzyloxy)-5-methoxybenzoic acid from 5-methoxysalicylic acid. This process, centered around the Williamson ether synthesis, is a critical transform...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide details the synthesis of 2-(benzyloxy)-5-methoxybenzoic acid from 5-methoxysalicylic acid. This process, centered around the Williamson ether synthesis, is a critical transformation in the development of various pharmaceutical and organic compounds. This document provides an in-depth analysis of the reaction mechanism, a meticulously detailed experimental protocol, and a discussion of the critical parameters that influence the reaction's success. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical grounding and practical, field-proven insights to ensure reproducible and high-yield outcomes.

Introduction

5-Methoxysalicylic acid is a versatile starting material in organic synthesis, notable for its presence in natural products like castoreum.[1] Its chemical structure, featuring both a carboxylic acid and a phenolic hydroxyl group, allows for a variety of chemical modifications. The selective benzylation of the phenolic hydroxyl group to yield 2-(benzyloxy)-5-methoxybenzoic acid is a key step in the synthesis of more complex molecules, including pharmaceutical intermediates.[2][3][4]

The core of this transformation lies in the Williamson ether synthesis , a robust and widely employed method for forming ethers from an organohalide and a deprotonated alcohol (alkoxide).[5][6][7] This guide will dissect the nuances of applying this classical reaction to the specific substrate, 5-methoxysalicylic acid, with a focus on maximizing yield and purity.

The Underlying Chemistry: A Mechanistic Perspective

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7] Understanding the individual steps is paramount to troubleshooting and optimizing the reaction.

Step 1: Deprotonation of 5-Methoxysalicylic Acid

The initial and most critical step is the deprotonation of the most acidic proton on 5-methoxysalicylic acid. While both the carboxylic acid and phenolic hydroxyl groups are acidic, the carboxylic acid is significantly more so. However, for the desired O-alkylation of the phenol, it is the phenoxide that must act as the nucleophile. The choice of base and reaction conditions is therefore crucial to selectively deprotonate the phenolic hydroxyl group without promoting unwanted side reactions.

Potassium carbonate (K₂CO₃) is an ideal base for this purpose.[5][8] It is a mild, inorganic base that is sufficiently strong to deprotonate the phenol to a significant extent, forming the potassium phenoxide in situ. The use of a polar aprotic solvent like dimethylformamide (DMF) enhances the reactivity of the nucleophile.[9][10]

Step 2: Nucleophilic Attack by the Phenoxide

The generated phenoxide ion then acts as a potent nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.[11][12][13] This is a classic SN2 reaction where the phenoxide displaces the bromide leaving group, forming the new carbon-oxygen bond of the benzyl ether.[5][6][7]

The choice of benzyl bromide as the alkylating agent is strategic.[14][15] The benzylic position is highly reactive towards SN2 displacement due to the stabilization of the transition state by the adjacent phenyl ring.[11]

Visualizing the Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 5-MSA 5-Methoxysalicylic Acid Phenoxide Potassium 5-Methoxysalicylate (Phenoxide) 5-MSA->Phenoxide Deprotonation K2CO3 K₂CO₃ (Base) Product 2-(Benzyloxy)-5-methoxybenzoic acid Phenoxide->Product SN2 Attack Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Product

Caption: The two-step mechanism of the Williamson ether synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
5-Methoxysalicylic Acid168.1510.0 g1.0
Potassium Carbonate (anhydrous)138.2112.4 g1.5
Benzyl Bromide171.0411.2 mL (15.3 g)1.5
Dimethylformamide (DMF, anhydrous)-100 mL-
Ethyl Acetate-As needed-
1 M Hydrochloric Acid-As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous Sodium Sulfate-As needed-
Reaction Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methoxysalicylic acid (10.0 g, 59.5 mmol) and anhydrous potassium carbonate (12.4 g, 89.2 mmol).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Initiation of Stirring: Begin stirring the mixture at room temperature.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (11.2 mL, 89.2 mmol) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold water.

  • Work-up - Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M hydrochloric acid. This will protonate the carboxylate and precipitate the crude product.

  • Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Work-up - Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Work-up - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(benzyloxy)-5-methoxybenzoic acid.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white solid.[16][17]

Visualizing the Experimental Workflow

Workflow start Start setup 1. Reaction Setup (5-MSA, K₂CO₃, DMF) start->setup end End add_bnb 2. Add Benzyl Bromide setup->add_bnb react 3. Heat and Stir (60-70°C, 12-16h) add_bnb->react workup 4. Work-up (Quench, Acidify, Extract) react->workup purify 5. Purification (Recrystallization) workup->purify characterize 6. Characterization purify->characterize characterize->end

Caption: A streamlined workflow for the synthesis and purification.

Causality Behind Experimental Choices

  • Choice of Base (Potassium Carbonate): A stronger base like sodium hydride could also be used and might lead to faster reaction times.[8] However, K₂CO₃ is generally preferred for its ease of handling, lower cost, and sufficient basicity for this transformation, minimizing potential side reactions.[5]

  • Solvent (Anhydrous DMF): DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the SN2 reaction.[9][10] The use of anhydrous solvent is crucial to prevent the hydrolysis of benzyl bromide and to avoid competing reactions.

  • Excess of Reagents: A slight excess of both the base and the alkylating agent is used to ensure the complete conversion of the starting material.

  • Temperature Control: The reaction is heated to increase the rate of reaction. However, excessively high temperatures should be avoided as they can lead to decomposition and the formation of byproducts.

  • Acidic Work-up: The addition of acid is necessary to protonate the carboxylate salt formed during the reaction, rendering the final product insoluble in the aqueous phase and allowing for its extraction into an organic solvent.[3]

Safety Considerations

  • Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive.[12][14][15] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.[18][19][20][21]

  • Dimethylformamide (DMF): DMF is a potential skin irritant and can be absorbed through the skin. Handle with care and appropriate PPE.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

Characterization of 2-(Benzyloxy)-5-methoxybenzoic acid

The identity and purity of the final product can be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: Will show characteristic peaks for the aromatic protons, the benzylic protons, and the methoxy protons.

  • ¹³C NMR Spectroscopy: Will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry: Will provide the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The synthesis of 2-(benzyloxy)-5-methoxybenzoic acid from 5-methoxysalicylic acid via the Williamson ether synthesis is a reliable and efficient method. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters as detailed in this guide, researchers can consistently achieve high yields of the desired product. The insights provided into the rationale behind the procedural steps are intended to empower scientists to not only replicate this synthesis but also to adapt and troubleshoot it for their specific research and development needs.

References

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)-5-methoxybenzoic Acid

Foreword In the landscape of modern drug discovery and materials science, the precise characterization of molecular entities is paramount. 2-(Benzyloxy)-5-methoxybenzoic acid, a substituted aromatic carboxylic acid, repr...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern drug discovery and materials science, the precise characterization of molecular entities is paramount. 2-(Benzyloxy)-5-methoxybenzoic acid, a substituted aromatic carboxylic acid, represents a versatile scaffold in organic synthesis. Its structural motifs—a benzoic acid core, a benzyloxy substituent, and a methoxy group—impart a unique combination of properties that make it a valuable intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the physicochemical properties of this compound. We will delve into its fundamental characteristics, spectroscopic profile, and the experimental methodologies required for its robust analysis, thereby providing a foundational resource for its application in further research and development.

Molecular Structure and Core Physicochemical Properties

2-(Benzyloxy)-5-methoxybenzoic acid is an organic compound featuring a central benzoic acid ring. A benzyloxy group (-OCH₂C₆H₅) is attached at the 2-position, and a methoxy group (-OCH₃) is at the 5-position. This arrangement of functional groups dictates its chemical reactivity, solubility, and interaction with biological systems.

Caption: Molecular structure of 2-(Benzyloxy)-5-methoxybenzoic acid.

A summary of its key physicochemical properties is provided in the table below. It is important to note that while some data for the parent compound 2-methoxybenzoic acid is available, specific experimental values for 2-(benzyloxy)-5-methoxybenzoic acid are less common in the public domain.

PropertyValueSource(s)
CAS Number 84923-68-2[1][2]
Molecular Formula C₁₅H₁₄O₄[1]
Molecular Weight 258.27 g/mol [1]
Melting Point Data not consistently reported. For the related compound 2-hydroxy-5-methoxybenzoic acid, the melting point is 141-143 °C.[3] For 2-methoxybenzoic acid, it is around 101-103 °C.[4]
Boiling Point Data not available. High molecular weight suggests decomposition before boiling at atmospheric pressure.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. For 2-methoxybenzoic acid, solubility in DMSO is reported as 30 mg/mL.[5]
pKa (Predicted) The carboxylic acid proton is the most acidic. For the parent 2-methoxybenzoic acid, the predicted pKa is around 3.73.[6] The electronic effects of the benzyloxy group are not expected to drastically alter this value.

Spectroscopic Profile for Structural Elucidation

The unique arrangement of functional groups in 2-(Benzyloxy)-5-methoxybenzoic acid gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and quality control. The expected spectral data are detailed below, based on the analysis of its structural components and comparison with analogous compounds.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR):

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between δ 10.5 and 12.0 ppm. This peak may be exchangeable with D₂O.[8]

    • Aromatic Protons (Benzoic Acid Ring): Three protons on the benzoic acid ring will appear as multiplets in the aromatic region (δ 6.8 - 8.0 ppm). Their specific chemical shifts and coupling patterns will be influenced by the positions of the benzyloxy and methoxy groups.

    • Aromatic Protons (Benzyl Group): The five protons of the phenyl ring of the benzyl group will likely appear as a multiplet around δ 7.3 - 7.4 ppm.[7]

    • Benzylic Protons (-OCH₂-): A singlet corresponding to the two benzylic protons is expected around δ 5.2 ppm.

    • Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons will be observed further upfield, typically around δ 3.8 - 3.9 ppm.[8]

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (-COOH): The carboxylic acid carbon will appear as a singlet in the downfield region, around δ 170 ppm.[7]

    • Aromatic Carbons: The carbons of the two aromatic rings will resonate in the region of δ 110 - 160 ppm. The carbons attached to oxygen atoms will be further downfield.

    • Benzylic Carbon (-OCH₂-): The benzylic carbon is expected around δ 70-75 ppm.

    • Methoxy Carbon (-OCH₃): The methoxy carbon will appear as a singlet around δ 55 - 57 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[9]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak will be present around 1700 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[7][9]

  • C-O Stretch (Ether and Carboxylic Acid): Strong bands in the region of 1250-1300 cm⁻¹ are expected for the C-O stretching vibrations of the aryl ether and the carboxylic acid.[7]

  • Aromatic C=C Stretch: Medium intensity peaks around 1600 and 1480 cm⁻¹ are characteristic of the carbon-carbon stretching within the aromatic rings.[7]

  • Aromatic C-H Stretch: These absorptions typically appear above 3000 cm⁻¹.[9]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (258.27). Common fragmentation patterns would likely involve the loss of the benzyl group or the carboxylic acid moiety.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and trustworthiness of data, standardized experimental protocols are essential. The following section provides detailed, step-by-step methodologies for determining key physicochemical properties of 2-(Benzyloxy)-5-methoxybenzoic acid.

Protocol 1: Synthesis and Characterization Workflow

A plausible synthetic route for 2-(Benzyloxy)-5-methoxybenzoic acid is the Williamson ether synthesis, starting from 2-hydroxy-5-methoxybenzoic acid and benzyl bromide. A generalized workflow for its synthesis and characterization is presented below.

start Starting Materials (2-hydroxy-5-methoxybenzoic acid, benzyl bromide, base) reaction Williamson Ether Synthesis start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization physchem Physicochemical Analysis (Melting Point, pKa, Solubility) characterization->physchem final Pure 2-(Benzyloxy)-5- methoxybenzoic acid physchem->final

Caption: Generalized workflow for synthesis and characterization.

Protocol 2: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa of a compound is a critical parameter, especially in drug development, as it influences solubility, absorption, and distribution. Potentiometric titration is a reliable method for its determination.[10][11][12]

Principle: This method involves titrating a solution of the weak acid (2-(Benzyloxy)-5-methoxybenzoic acid) with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Accurately prepare a standard solution of approximately 0.1 M NaOH and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

    • Accurately weigh a sample of 2-(Benzyloxy)-5-methoxybenzoic acid and dissolve it in a suitable solvent mixture, such as ethanol/water, to a known concentration (e.g., 0.01 M). The use of a co-solvent is necessary due to the limited aqueous solubility of the compound.[10]

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place a known volume of the 2-(Benzyloxy)-5-methoxybenzoic acid solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add small, precise increments of the standardized NaOH solution from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration well past the equivalence point (the point of the most rapid pH change).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point volume (Veq), which is the inflection point of the titration curve. This can be more accurately determined from the peak of a first derivative plot (ΔpH/ΔV vs. V).

    • The half-equivalence point volume is Veq / 2.

    • The pKa is the pH of the solution at the half-equivalence point.

prep Prepare & Standardize NaOH and Acid Solutions setup Calibrate pH Meter & Setup Titration Apparatus prep->setup titrate Titrate Acid with Base, Recording pH vs. Volume setup->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot find_veq Determine Equivalence Point (Veq) (from inflection or derivative plot) plot->find_veq find_pka Determine pH at Veq/2 find_veq->find_pka result pKa = pH at Veq/2 find_pka->result

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 2-(Benzyloxy)-5-methoxybenzoic acid. By consolidating theoretical predictions with established experimental protocols, we have created a comprehensive resource for scientists and researchers. The information presented herein on the compound's structure, spectroscopic characteristics, and methods for determining its key properties serves as a robust foundation for its application in synthesis, medicinal chemistry, and materials science. Adherence to the detailed experimental workflows will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific advancement.

References

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Sources

Foundational

Advanced Solubility Profiling and Solubilization Strategies for 2-(Benzyloxy)-5-methoxybenzoic Acid in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Compound Identifier: CAS 53985-53-8 [1] Executive Summary In the landscape of pre-formulation and active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Compound Identifier: CAS 53985-53-8 [1]

Executive Summary

In the landscape of pre-formulation and active pharmaceutical ingredient (API) synthesis, understanding the solvation thermodynamics of complex intermediates is critical. 2-(Benzyloxy)-5-methoxybenzoic acid is a highly functionalized aromatic building block characterized by competing physicochemical properties: a polar, hydrogen-bonding carboxylic acid moiety juxtaposed against highly lipophilic benzyloxy and methoxy ethers.

As a Senior Application Scientist, I approach the solubility profiling of this compound not merely as a data-gathering exercise, but as a predictable thermodynamic system. This whitepaper elucidates the mechanistic causality behind its solubility behavior in various organic solvents, provides a predictive Hansen Solubility Parameter (HSP) framework, and details a self-validating experimental protocol for thermodynamic solubility screening.

Structural Causality and Thermodynamic Principles

To predict and manipulate the solubility of 2-(Benzyloxy)-5-methoxybenzoic acid, we must deconstruct its molecular architecture:

  • The Carboxylic Acid (-COOH): Acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). In non-polar solvents, this group drives the formation of strongly hydrogen-bonded dimers, drastically reducing apparent solubility.

  • The Benzyloxy Group (-OCH₂C₆H₅): Imparts significant steric bulk and lipophilicity (high dispersion forces,

    
    ). This is the primary driver for the compound's near-total insolubility in aqueous media and its affinity for halogenated or aromatic solvents.
    
  • The Methoxy Group (-OCH₃): Acts as a weak HBA, slightly increasing the polarizability (

    
    ) of the molecule compared to a purely alkyl-substituted analog.
    
Hansen Solubility Parameters (HSP) Framework

The dissolution of this compound is best modeled using the Hansen Solubility framework [2], which divides the total cohesive energy of a liquid into three distinct intermolecular interactions:

  • 
     (Dispersion):  High requirement due to the dual aromatic rings.
    
  • 
     (Polarity):  Moderate requirement driven by the ether oxygens and the carbonyl group.
    
  • 
     (Hydrogen Bonding):  Moderate-to-high requirement to disrupt the carboxylic acid dimers.
    

Solvents that closely match the HSP "sphere" of 2-(Benzyloxy)-5-methoxybenzoic acid will exhibit the highest solubilization capacity.

Quantitative Solubility Matrix

Based on the structural heuristics and thermodynamic principles outlined above, the following table summarizes the solubility profile of 2-(Benzyloxy)-5-methoxybenzoic acid across standard organic solvent classes at 25°C.

Solvent ClassSpecific SolventDielectric Constant (

)
Expected Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 Strong HBA disrupts -COOH dimers; high polarity matches the functionalized rings.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100 Similar to DMSO; excellent solvation of both aromatic and polar moieties.
Polar Protic Methanol (MeOH)32.720 - 50 HBD/HBA capabilities solvate the acid, but lower dispersion forces limit total capacity.
Polar Protic Ethanol (EtOH)24.510 - 30 Increased hydrocarbon chain improves dispersion matching, but lower polarity reduces overall capacity.
Halogenated Dichloromethane (DCM)8.910 - 25 Excellent dispersion matching for the benzyloxy group; poor H-bonding limits acid solvation.
Ester Ethyl Acetate (EtOAc)6.015 - 35 Moderate HBA capability solvates the monomeric acid; good dispersion matching.
Aliphatic n-Heptane1.9< 1 Highly mismatched; cannot disrupt cohesive crystal lattice energy or H-bonded dimers.

Experimental Workflow: High-Throughput Thermodynamic Solubility Screening

Standard kinetic dissolution (e.g., adding solvent until visual clearance) is fundamentally flawed for lipophilic crystalline solids, as it ignores supersaturation and polymorph shifts. To establish absolute trustworthiness, the following self-validating static equilibrium protocol [3] must be employed.

Step-by-Step Methodology

Phase 1: Isothermal Saturation (The Causality of Time)

  • Solid Dispensing: Weigh 50 mg of 2-(Benzyloxy)-5-methoxybenzoic acid into 2.0 mL glass HPLC vials. Causality: An excess of solid must be present to ensure the solution reaches thermodynamic saturation.

  • Solvent Addition: Add 1.0 mL of the target organic solvent.

  • Equilibration: Seal the vials and agitate at 500 rpm on an orbital shaker at exactly 25.0 ± 0.1°C for 48 hours. Causality: 48 hours is required to overcome the high lattice energy of the benzyloxy-substituted crystal and ensure true thermodynamic equilibrium, rather than a transient kinetic state.

Phase 2: Phase Separation (Avoiding Adsorption) 4. Centrifugation: Centrifuge the vials at 10,000 x g for 15 minutes at 25°C. Causality: Filtration is strictly avoided. The highly lipophilic benzyloxy group has a strong propensity to non-specifically adsorb onto PTFE or Nylon syringe filters, which would artificially lower the quantified solubility.

Phase 3: Self-Validating Analysis 5. Supernatant Quantification: Dilute an aliquot of the clear supernatant into a mobile-phase compatible solvent (e.g., Acetonitrile/Water) and analyze via HPLC-UV at 254 nm against a validated standard curve. 6. Solid-State Validation (Crucial Step): Extract the remaining solid pellet from the vial, dry it under vacuum, and analyze via Powder X-Ray Diffraction (PXRD). Causality: If the solvent induced a polymorph transformation or solvate formation during the 48-hour equilibration, the measured solubility applies to the new crystal form, not the original API. This step validates the integrity of the entire system.

Workflow Visualization

HTSS_Workflow SamplePrep 1. Solid Dispensing Excess 2-(Benzyloxy)-5-methoxybenzoic acid SolventAdd 2. Solvent Addition Target Organic Solvents SamplePrep->SolventAdd Equilibration 3. Isothermal Equilibration 25°C, 48 hrs (Thermodynamic state) SolventAdd->Equilibration PhaseSep 4. Phase Separation Centrifugation (Avoids filter adsorption) Equilibration->PhaseSep Analysis 5. HPLC-UV Quantification Determines Solute Concentration PhaseSep->Analysis Validation 6. Solid-State Validation XRD/DSC for Polymorph Integrity PhaseSep->Validation Solid Pellet

Thermodynamic Solubility Screening Workflow with Solid-State Validation.

Strategic Solubilization Insights for Process Chemistry

When pure organic solvents are insufficient or undesirable (e.g., avoiding highly toxic DMF in late-stage synthesis), Application Scientists must engineer solvent blends.

  • Cosolvent Synergy: By blending a strong HBA solvent (like EtOAc) with a dispersion-heavy solvent (like Toluene or DCM), you can artificially construct a solvent mixture whose combined Hansen Solubility Parameters perfectly match the API. Often, the solubility in a 50:50 mixture will be non-linear and significantly higher than in either pure solvent alone.

  • Ionization Strategies: While this guide focuses on organic solvents, if mixed aqueous-organic systems are required, adjusting the apparent pH above the pKa of the benzoic acid moiety (~4.0 - 4.5) will yield the carboxylate salt. This drastically shifts the molecule's polarity, making it highly soluble in lower alcohols (MeOH, EtOH) and aqueous mixtures, though it will crash out of non-polar solvents like DCM.

By treating the solubility of 2-(Benzyloxy)-5-methoxybenzoic acid as a predictable interplay of dispersion forces, hydrogen bonding, and solid-state thermodynamics, researchers can rapidly optimize their synthetic routes and formulation matrices without relying on trial-and-error methodologies.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd Edition). CRC Press / Taylor & Francis Group. Retrieved from[Link]

  • American Chemical Society (ACS). Equilibrium Solubility Determination, Correlation, and Hansen Solubility Parameters of Benzoic Acid Derivatives. Journal of Chemical & Engineering Data. Retrieved from[Link]

Exploratory

Characterization of 2-(Benzyloxy)-5-methoxybenzoic Acid: A Technical Guide to Determining Melting Point and Appearance

This guide provides an in-depth technical framework for the characterization of the physical properties of 2-(Benzyloxy)-5-methoxybenzoic acid, specifically its melting point and appearance. As this compound is not exten...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical framework for the characterization of the physical properties of 2-(Benzyloxy)-5-methoxybenzoic acid, specifically its melting point and appearance. As this compound is not extensively documented in readily available literature, this document serves as a procedural guide for researchers, scientists, and drug development professionals on how to establish these critical parameters for a novel or uncharacterized chemical entity. The methodologies described herein are grounded in internationally recognized standards to ensure data integrity and regulatory compliance.

Introduction: The Imperative of Physical Characterization

The physical properties of an active pharmaceutical ingredient (API) are fundamental to its quality, stability, and performance. The melting point, in particular, is a crucial indicator of purity. A sharp melting range typically signifies a highly pure compound, whereas a broad melting range often suggests the presence of impurities. The physical appearance, including color and form, is a basic yet critical quality control parameter that ensures batch-to-batch consistency and can indicate degradation or polymorphism.

This guide will detail the rigorous, standards-compliant procedures for determining the melting range and appearance of 2-(Benzyloxy)-5-methoxybenzoic acid, a substituted aromatic carboxylic acid. While specific experimental values for this compound are not pre-existing in this context, the protocols provided are designed to generate robust and reliable data for its initial characterization.

Physicochemical Properties of 2-(Benzyloxy)-5-methoxybenzoic Acid

The following table summarizes the key physical and chemical identifiers for 2-(Benzyloxy)-5-methoxybenzoic acid. The melting point and appearance are presented as parameters to be determined (TBD) by the methodologies outlined in this guide.

ParameterValueSource
IUPAC Name 2-(Benzyloxy)-5-methoxybenzoic acid-
Molecular Formula C₁₅H₁₄O₄-
Molecular Weight 258.27 g/mol -
Chemical Structure Chemical Structure of 2-(Benzyloxy)-5-methoxybenzoic acid-
Melting Point TBDSee Section 3.0
Appearance TBDSee Section 4.0

Determination of Melting Range: A Protocol Grounded in Pharmacopeial Standards

The determination of the melting range shall be performed using the capillary method, which is harmonized across major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

Principle and Rationale

The capillary melting point method determines the temperature range over which a small, compacted sample of a substance transitions from a solid to a liquid state. This method is chosen for its accuracy, reproducibility, and the small amount of sample required. The procedure described is aligned with the methodology outlined in USP General Chapter <741> Melting Range or Temperature and Ph. Eur. Chapter 2.2.14.[1][2][3][4]

Apparatus and Materials
  • Melting Point Apparatus: An apparatus with a heated metal block or a liquid bath, capable of controlled heating rates and accurate temperature measurement. The apparatus must be calibrated.

  • Capillary Tubes: Glass tubes with a specified internal and external diameter (e.g., 0.8-1.2 mm internal diameter).[1][5]

  • Sample of 2-(Benzyloxy)-5-methoxybenzoic acid: The sample must be dry and finely powdered to ensure uniform packing.

  • Melting Point Reference Standards: USP or Ph. Eur. certified reference standards for calibration (e.g., caffeine, vanillin).

Experimental Protocol
  • Apparatus Calibration: Prior to sample analysis, the accuracy of the melting point apparatus must be verified using certified reference standards with melting points that bracket the expected melting point of the sample. The calibration procedure should be performed according to the instrument manufacturer's instructions and pharmacopeial guidelines.[6][7]

  • Sample Preparation:

    • Ensure the 2-(Benzyloxy)-5-methoxybenzoic acid sample is completely dry. If necessary, dry the sample under vacuum at a temperature below its expected decomposition point.

    • Gently pulverize the sample to a fine powder using a mortar and pestle to ensure homogenous packing in the capillary tube.

  • Capillary Tube Loading:

    • Introduce the powdered sample into an open-ended capillary tube.

    • Compact the sample by tapping the sealed end of the tube on a hard surface to form a tightly packed column of 2.5–3.5 mm in height.[5]

  • Melting Range Determination:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

    • Heat the block at a controlled rate. A rapid heating rate can be used to approximate the melting point.

    • For the accurate determination, prepare a new capillary and heat to a temperature approximately 10°C below the expected melting point.

    • Then, decrease the heating rate to 1°C per minute.[5][7]

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Continue heating at the same rate and record the temperature at which the last solid particle melts (the clear point).

    • The melting range is the interval between the onset of melting and the clear point.

  • Data Reporting: Report the melting range as a temperature interval. For a pure substance, this range is typically narrow (e.g., 0.5–2°C).

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Calibrate Calibrate Apparatus (USP/Ph. Eur. Standards) DrySample Dry Sample (2-(Benzyloxy)-5-methoxybenzoic acid) Pulverize Pulverize Sample DrySample->Pulverize LoadCapillary Load Capillary Tube (2.5-3.5 mm height) Pulverize->LoadCapillary InsertSample Insert into Apparatus LoadCapillary->InsertSample Heat Heat to 10°C below expected M.P. InsertSample->Heat HeatSlow Heat at 1°C/min Heat->HeatSlow RecordOnset Record Onset Temperature (First liquid) HeatSlow->RecordOnset RecordClear Record Clear Point (Last solid melts) RecordOnset->RecordClear Report Report Melting Range (Onset - Clear Point) RecordClear->Report AppearanceWorkflow cluster_setup Setup cluster_observation Observation cluster_report Report PlaceSample Place Sample on Clean Watch Glass SetupLighting Use Standardized Lighting (e.g., D65) ObserveForm Observe Physical Form (e.g., Crystalline, Amorphous) SetupLighting->ObserveForm ObserveColor Observe Color against White & Black Backgrounds ObserveForm->ObserveColor ReportDesc Report Qualitative Description (e.g., 'White Crystalline Powder') ObserveColor->ReportDesc

Caption: Workflow for the Visual Determination of Physical Appearance.

Conclusion: Establishing a Quality Benchmark

The rigorous determination of the melting point and physical appearance of 2-(Benzyloxy)-5-methoxybenzoic acid, as outlined in this guide, is a critical first step in its comprehensive characterization. Adherence to these pharmacopeial and regulatory standards ensures the generation of high-quality, reliable data that is essential for further drug development activities. The established melting range will serve as a key specification for purity assessment, while the described appearance will be a fundamental quality attribute for batch release.

References

  • United States Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. 1999.
  • European Medicines Agency. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. 2000. [Link]

  • gmp-compliance.org. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • United States Pharmacopeia. <741> Melting Range or Temperature - USP-NF Abstract. [Link]

  • ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. [Link]

  • IKEV. ICH Q6A Guideline. [Link]

  • Mettler-Toledo. Compliance with Amended General Chapter USP<741>Melting Range or Temperature. 2019. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • Reagecon. European Pharmacopoeia Standards and Reagents (Ph. Eur.). [Link]

  • Giani, S., & Towers, M. Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. 2019. [Link]

  • Scribd. 2.2.14. Melting Point - Capillary Method. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry #169 - Drug Substance. [Link]

  • British Pharmacopoeia. Appendix V A. Determination of Melting Point. [Link]

  • European Pharmacopoeia. 2.2.14. Melting point - capillary method. [Link]

  • U.S. Food and Drug Administration. Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. 1999. [Link]

  • Regulations.gov. Guidance for Industry: ANDA Submissions — Content and Format of Abbreviated New Drug Applications. [Link]

  • Regulations.gov. Guidance for Industry: INDs for Phase 2 and Phase 3 Studies, Chemistry, Manufacturing, and Controls Information. [Link]

  • U.S. Food and Drug Administration. FDA-NIH 2024 | D1S04 - Chemistry, Manufacturing and Controls: Regulatory Considerations and Resource. 2025. [Link]

Sources

Foundational

Spectroscopic Elucidation of 2-(Benzyloxy)-5-methoxybenzoic Acid: A Comprehensive Technical Guide

Executive Summary The structural elucidation of small organic molecules demands a rigorous, multi-modal approach to ensure absolute stereochemical and constitutional certainty. This whitepaper provides an in-depth spectr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small organic molecules demands a rigorous, multi-modal approach to ensure absolute stereochemical and constitutional certainty. This whitepaper provides an in-depth spectroscopic profile of 2-(Benzyloxy)-5-methoxybenzoic acid (CAS No.: 53985-53-8), a highly functionalized aromatic building block utilized in advanced drug development and synthetic chemistry. By synergizing Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR), we establish a self-validating analytical framework. This guide details the causal logic behind experimental design, data interpretation, and quality control protocols necessary for authoritative structural verification.

Chemical Ontology & Structural Logic

To accurately interpret the spectroscopic data of 2-(Benzyloxy)-5-methoxybenzoic acid (Molecular Formula:


, MW: 258.27  g/mol ), one must first deconstruct its electronic environment. The molecule consists of a benzoic acid core heavily influenced by two distinct ether linkages:
  • C1 Carboxylic Acid: An electron-withdrawing group (EWG) that strongly deshields the ortho-proton (H6) and dictates the molecule's ionization behavior in mass spectrometry.

  • C2 Benzyloxy Group (-OBn): A bulky, electron-donating group (EDG) that shields the adjacent ortho-proton (H3). The benzylic methylene (

    
    ) serves as an isolated spin system, providing a distinct singlet in 
    
    
    
    NMR.
  • C5 Methoxy Group (-OMe): A secondary EDG that induces shielding at the ortho-positions (H4 and H6), creating a complex push-pull electronic dynamic across the aromatic ring.

Understanding these inductive and resonance effects is critical, as they directly dictate the chemical shifts, spin-spin coupling networks, and vibrational frequencies observed in the data.

Spectroscopic Workflows & Quality Control

A robust structural elucidation is not merely a collection of data; it is a self-validating system where each technique orthogonally confirms the others. Nuclear Magnetic Resonance (NMR) spectroscopy is an analytical technique used to determine the structural composition

Exploratory

A Senior Application Scientist's Guide to 2-(Benzyloxy)-5-methoxybenzoic Acid: Commercial Availability, Synthesis, and Quality Control

Introduction: Understanding the Molecule 2-(Benzyloxy)-5-methoxybenzoic acid (CAS No: 146448-00-6) is a substituted aromatic carboxylic acid that serves as a key intermediate and building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Molecule

2-(Benzyloxy)-5-methoxybenzoic acid (CAS No: 146448-00-6) is a substituted aromatic carboxylic acid that serves as a key intermediate and building block in medicinal chemistry and organic synthesis. Its structure, featuring a benzoic acid core modified with a bulky benzyloxy group ortho to the carboxylate and a methoxy group in the para position, provides a unique scaffold for developing complex molecules, particularly in the realm of drug discovery. The interplay of these functional groups influences its reactivity, solubility, and interaction with biological targets, making a thorough understanding of its sourcing and quality paramount for any research or development endeavor.

This guide provides an in-depth analysis of the commercial landscape for 2-(Benzyloxy)-5-methoxybenzoic acid, offers insights into its synthesis to anticipate potential impurities, and details robust analytical methodologies for its quality control.

PropertyValue
IUPAC Name 2-(Benzyloxy)-5-methoxybenzoic acid
CAS Number 146448-00-6
Molecular Formula C₁₅H₁₄O₄
Molecular Weight 258.27 g/mol
SMILES COC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2

Commercial Availability and Sourcing

Acquiring high-quality starting materials is the foundation of successful research. 2-(Benzyloxy)-5-methoxybenzoic acid is available from a range of chemical suppliers, typically categorized as a research chemical or building block. Availability can range from milligrams to kilogram scale, though larger quantities may require custom synthesis.

When sourcing this compound, researchers should prioritize suppliers who provide comprehensive documentation, including a Certificate of Analysis (CoA) with detailed purity data from methods such as HPLC and ¹H NMR, and a Safety Data Sheet (SDS).

Table 1: Selected Commercial Suppliers

SupplierTypical PurityNotes
Sigma-Aldrich ≥98%Often available as part of their AChemBlock portfolio.
BLD Pharm ≥95% (Varies by batch)Provides various research chemicals and intermediates.[1]
ChemSrc Listed by various suppliersA marketplace platform that connects buyers with multiple suppliers, primarily from the Asia-Pacific region.[2]
BenchChem Varies (Custom Synthesis)Specializes in complex organic molecules and can provide related compounds and technical support.[3]

Note: This is not an exhaustive list. Researchers should conduct their own due diligence to find a supplier that meets their specific quality, quantity, and documentation requirements.

Synthesis Pathway and Potential Impurities

Understanding the synthetic origin of a chemical is critical for anticipating potential impurities that could impact experimental outcomes. The most common and industrially scalable method for preparing 2-(Benzyloxy)-5-methoxybenzoic acid is through a Williamson ether synthesis . This well-established reaction provides a reliable route but can introduce specific impurities if not performed and purified meticulously.

The synthesis involves the reaction of a phenoxide (generated from 2-hydroxy-5-methoxybenzoic acid, also known as 5-methoxysalicylic acid) with a benzyl halide, typically benzyl chloride or benzyl bromide.[4][5]

Synthetic Workflow

Synthesis_Workflow cluster_impurities Potential Impurities SM1 2-Hydroxy-5-methoxybenzoic Acid (Starting Material) Phenoxide Phenoxide Intermediate SM1->Phenoxide Deprotonation Base Base (e.g., NaOH, K₂CO₃) in Polar Aprotic Solvent (e.g., DMF) Base->Phenoxide Product Crude 2-(Benzyloxy)-5-methoxybenzoic Acid Phenoxide->Product SN2 Nucleophilic Substitution SM2 Benzyl Chloride (Starting Material) SM2->Product Imp2 Benzyl Alcohol (from hydrolysis of Benzyl Chloride) SM2->Imp2 Side Reaction (H₂O) Purification Purification (Acid-base workup, Recrystallization) Product->Purification FinalProduct Pure 2-(Benzyloxy)-5-methoxybenzoic Acid Purification->FinalProduct Imp1 Unreacted Starting Materials (Both SM1 and SM2) Imp3 Dibenzyl Ether (from self-condensation) Imp2->Imp3 Side Reaction (+ Benzyl Chloride)

Figure 1. General workflow for the Williamson ether synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid and potential impurities.

Common Impurities and Their Origin
  • Unreacted Starting Materials : Incomplete reactions can leave residual 2-hydroxy-5-methoxybenzoic acid and benzyl chloride. The acidic starting material is typically removed during an aqueous basic wash, but trace amounts may persist.

  • Benzyl Alcohol : Benzyl chloride can undergo hydrolysis, particularly if moisture is present in the reaction, to form benzyl alcohol.[3]

  • Dibenzyl Ether : This impurity can form through the self-condensation of benzyl alcohol or by a secondary Williamson synthesis between benzyl alcohol and benzyl chloride.[3]

The presence of these impurities can interfere with subsequent reactions or biological assays. Therefore, robust analytical characterization is essential.

Quality Control and Analytical Methods

To ensure the identity, purity, and stability of 2-(Benzyloxy)-5-methoxybenzoic acid, a multi-faceted analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment due to its high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating the target compound from its potential impurities. A reversed-phase method is typically employed.

Experimental Protocol: HPLC Purity Assessment

This protocol is a robust starting point for the quality control of 2-(Benzyloxy)-5-methoxybenzoic acid and similar compounds.[6][7]

  • Instrumentation:

    • An HPLC system with a UV or Diode Array Detector (DAD). A DAD is preferred as it provides spectral data to aid in peak identification.[6]

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX RRHT SB-C18, 4.6 × 50 mm, 1.8 µm, or equivalent reversed-phase C18 column.[6] The use of a sub-2 µm particle column allows for faster analysis times and higher efficiency.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0.0 min: 30% B

      • 10.0 min: 95% B

      • 12.0 min: 95% B

      • 12.1 min: 30% B

      • 15.0 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (benzoic acids typically show strong absorbance around this wavelength).

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-(Benzyloxy)-5-methoxybenzoic acid sample.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Further dilute with the same solvent to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulates.

  • Data Analysis:

    • Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

    • The Limit of Quantification (LOQ) for impurities should be established, typically defined by a signal-to-noise ratio of 10:1.[6]

Supporting Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound and identifying impurities if they are present at levels >1%.

  • Mass Spectrometry (MS) : Provides accurate mass data, confirming the molecular weight of the compound. When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying unknown trace impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : Useful for confirming the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches, ether C-O stretch).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-(Benzyloxy)-5-methoxybenzoic acid may vary by supplier, the hazards are generally consistent with other substituted benzoic acids.

  • Hazards : Expected to cause skin and serious eye irritation. May cause respiratory irritation.[8][9][10]

  • Handling : Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[11]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

Always consult the supplier-specific SDS before handling the chemical.

Conclusion

2-(Benzyloxy)-5-methoxybenzoic acid is a valuable, commercially available building block for chemical research and drug development. A successful project relies on sourcing high-purity material and verifying its quality upon receipt. By understanding its common synthetic route via Williamson ether synthesis, researchers can anticipate and test for likely impurities. The implementation of a robust HPLC method, supported by spectroscopic techniques, provides the necessary confidence in material quality, ensuring the integrity and reproducibility of experimental results.

References

  • PrepChem. (n.d.). Synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester. Retrieved from [Link]

  • Al-Harthy, T., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Retrieved from [Link]

  • IndiaMART. (n.d.). 2-Methoxy Benzoic Acid - O Anisic Acid Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • ChemSrc. (2024). 2-(Benzyloxy)benzoic acid Price. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Food Preservatives Using the Agilent 1290 Infinity II LC. Retrieved from [Link]

  • Taiwan Food and Drug Administration. (2014). Method of Test for Preservatives in Cosmetics. Retrieved from [Link]

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Foundational

The Strategic Role of 2-(Benzyloxy)-5-methoxybenzoic Acid in Advanced Organic Synthesis and Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary & Structural Causality In the landscape of modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Structural Causality

In the landscape of modern drug discovery and agrochemical development, the precise manipulation of functional groups dictates the success of a synthetic route. 2-(Benzyloxy)-5-methoxybenzoic acid (CAS 53985-53-8) serves as a master key in this domain. It is the strategically protected precursor to 5-methoxysalicylic acid (CAS 2612-02-4) , a highly active biological moiety known for its potent Cyclooxygenase-1 (COX-1) inhibitory activity and its ability to induce Systemic Acquired Resistance (SAR) in agricultural crops[1][2].

The Logic of Benzyl Protection

Synthesizing complex derivatives (such as amides, esters, or peptides) directly from 5-methoxysalicylic acid is synthetically treacherous. The free phenolic hydroxyl group at the ortho position is highly nucleophilic. If left unprotected during carboxyl activation (e.g., using SOCl₂, EDCI, or HATU), the molecule is prone to self-condensation, competitive acylation, and oxidative degradation[3].

By masking the phenol as a benzyl ether, 2-(Benzyloxy)-5-methoxybenzoic acid completely neutralizes this nucleophilicity. This allows chemists to subject the carboxylic acid to harsh coupling conditions without generating undesired oligomers. Post-coupling, the benzyl group can be orthogonally removed via catalytic hydrogenolysis—a process that leaves the newly formed amide bonds and the 5-methoxy ether completely intact[4].

Pharmacological & Agrochemical Significance

The ultimate goal of utilizing 2-(Benzyloxy)-5-methoxybenzoic acid is to deliver the 5-methoxysalicylic acid pharmacophore into a target biological system.

  • Anti-Thrombotic Drug Development (COX-1 Inhibition): Recent machine-learning models, combined with in vitro validation, have identified 5-methoxysalicylic acid as a potent competitive inhibitor of COX-1. It exhibits an inhibition profile (~40% inhibition at 100 μM) highly comparable to the established anti-thrombotic drug Triflusal ()[1]. By synthesizing lipophilic amide derivatives of this core, researchers can enhance cellular permeability and target engagement.

  • Agrochemical Resilience (Systemic Acquired Resistance): In agricultural science, 5-methoxysalicylic acid acts as a powerful biochemical activator. Foliar application (at ~400 µM) significantly increases endogenous free-salicylic acid in plant tissues, inducing SAR and drastically reducing the blighted area caused by pathogens like Alternaria in tomatoes ()[2].

SignalingPathway AA Arachidonic Acid COX Cyclooxygenase-1 (COX-1) AA->COX Catalysis PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Oxidation TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 TXA Synthase Agg Platelet Aggregation (Thrombosis) TXA2->Agg Receptor Binding Inhibitor 5-Methoxysalicylic Acid Derivatives Inhibitor->COX Competitive Inhibition

Mechanism of COX-1 inhibition by 5-methoxysalicylic acid derivatives.

Quantitative Data & Physicochemical Profiling

The table below summarizes the critical metrics transitioning from the protected building block to the active API moiety[1][2][3][4].

Property / Metric2-(Benzyloxy)-5-methoxybenzoic acid (Building Block)5-Methoxysalicylic Acid (Active API Moiety)
CAS Number 53985-53-82612-02-4
Molecular Weight 258.27 g/mol 168.15 g/mol
LogP (Estimated) ~3.8 (Highly Lipophilic)2.50 (Moderate Lipophilicity)
Role in Synthesis Protected Precursor / Acyl DonorPharmacophore / Hydrogen Bond Donor
COX-1 Inhibition N/A (Phenol masked)~40% inhibition at 100 μM
SAR Induction N/AHigh efficacy (Reduces Alternaria blight)

Self-Validating Experimental Protocols

As an Application Scientist, it is vital to design workflows that inherently validate their own success at each step. The following protocols detail the transformation of 2-(Benzyloxy)-5-methoxybenzoic acid into an active drug candidate.

SyntheticWorkflow A 2-(Benzyloxy)-5-methoxybenzoic Acid (Protected Scaffold) B Carboxyl Activation (EDCI, HOBt) A->B Step 1 C Coupled Intermediate (Amide/Ester) B->C + Nucleophile D Hydrogenolysis (Pd/C, H2) C->D Step 2 E 5-Methoxysalicylic Acid Derivative (API) D->E Orthogonal Deprotection

Synthetic workflow utilizing benzyl protection for orthogonal API synthesis.

Protocol A: EDCI/HOBt-Mediated Amide Coupling

Causality: EDCI is utilized because its urea byproduct is water-soluble, allowing for a seamless aqueous workup. HOBt is added to form a highly reactive active ester, preventing the racemization of chiral amine partners.

Step-by-Step Methodology:

  • Initiation: Dissolve 2-(Benzyloxy)-5-methoxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert N₂ atmosphere.

  • Activation: Add HOBt (1.2 eq) and EDCI·HCl (1.2 eq). Stir for 15 minutes at room temperature to allow the active ester to form.

  • Coupling: Add the target primary or secondary amine (1.1 eq) followed by DIPEA (2.5 eq). The DIPEA neutralizes the amine hydrochloride and drives the reaction forward.

  • Self-Validation (Monitoring): Monitor via TLC (Hexane/EtOAc 1:1). The starting acid will remain near the baseline, while the protected amide product will elute significantly higher (Rf ~0.6).

  • Aqueous Workup: Dilute the mixture with EtOAc. Wash sequentially with 1M HCl (removes unreacted amine and EDCI-urea), saturated NaHCO₃ (removes unreacted acid and HOBt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the protected intermediate.

Protocol B: Orthogonal Deprotection via Catalytic Hydrogenolysis

Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzylic C-O bond via oxidative addition. The 5-methoxy ether and the newly formed amide bond remain completely inert, ensuring absolute regioselectivity[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the protected amide intermediate in a 1:1 mixture of MeOH and EtOAc. Flush the flask with N₂.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Safety Note: Pd/C is pyrophoric; never add dry catalyst to methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (via balloon, 1 atm). Stir vigorously at room temperature.

  • Self-Validation (Monitoring): The reaction is self-indicating; hydrogen gas uptake will cease when deprotection is complete (typically 2-4 hours). TLC will show a shift to a lower Rf product due to the exposed polar phenol.

  • Filtration: Filter the reaction mixture through a pad of Celite to completely remove the palladium catalyst. Wash the pad thoroughly with EtOAc.

  • Final Validation (NMR): Concentrate the filtrate. ¹H-NMR validation must confirm the complete disappearance of the benzylic -CH₂- singlet (~5.1 ppm) and the aromatic benzyl protons (7.3-7.5 ppm), yielding the pure 5-methoxysalicylic acid derivative.

References

  • Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs Source: PLoS Computational Biology, 2022. URL:[Link]

  • Possible structure-activity profile of salicylate derivatives: their relationship on induction of systemic acquired resistance Source: International Journal of Agricultural Technology, 2013. URL:[Link]

  • 5-Methoxysalicylic Acid | C8H8O4 | CID 75787 Source: PubChem Database. URL:[Link]

Sources

Exploratory

introduction to the Williamson ether synthesis for aryl ethers

Executive Summary The Williamson ether synthesis remains the premier methodology for constructing aryl ethers in drug discovery, despite its 1850 vintage. Its ubiquity, however, breeds complacency.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Williamson ether synthesis remains the premier methodology for constructing aryl ethers in drug discovery, despite its 1850 vintage. Its ubiquity, however, breeds complacency. For the medicinal chemist, the challenge lies not in the general reaction, but in the chemoselective O-alkylation of multifunctional phenols while suppressing C-alkylation and elimination pathways.

This guide moves beyond textbook definitions to address the specific kinetic and thermodynamic controls required for high-yield aryl ether synthesis. It focuses on the interplay between phenoxide ambident nucleophilicity , solvation effects , and ion-pairing dynamics .

Mechanistic Underpinnings: The Ambident Nucleophile

The core challenge in aryl ether synthesis is that the phenoxide anion is an ambident nucleophile . Resonance delocalization distributes negative charge between the oxygen atom and the ortho/para carbon positions.

  • O-Alkylation (Kinetic Control): The oxygen atom is the "harder" nucleophilic center (high charge density). It reacts fastest with "hard" electrophiles under conditions where the anion is free (naked).

  • C-Alkylation (Thermodynamic/Solvent Control): The carbon centers are "softer."[1] C-alkylation is often irreversible and thermodynamically stable but kinetically slower. It becomes competitive when the oxygen is shielded by strong hydrogen bonding (protic solvents) or tight ion pairing.

Mechanism Visualization

WilliamsonMechanism Phenol Phenol (ArOH) Phenoxide Phenoxide Anion (Ambident Nucleophile) Phenol->Phenoxide Deprotonation (Fast) Base Base (B:) Base->Phenoxide TS Transition State [ArO...C...X]‡ Phenoxide->TS SN2 Attack (O-site) C_Alk Side Product: C-Alkylated Phenol Phenoxide->C_Alk Solvent Shielding of O Elim Side Product: Alkene (Elimination) Phenoxide->Elim Basic conditions + Sec/Tert Halide RX Alkyl Halide (R-CH2-X) RX->TS Ether Aryl Ether (Ar-O-R) TS->Ether Inversion of Config

Caption: Mechanistic pathway highlighting the bifurcation between desired O-alkylation and competitive C-alkylation/Elimination.

Critical Parameters & Optimization

Success depends on manipulating the Nucleophilicity vs. Basicity ratio.

The Base: pKa Matching and Counter-ion Effects

Do not default to NaH. For many phenols, weaker bases minimize side reactions.[2]

Phenol Substrate TypeApprox pKaRecommended BaseRationale
Electron-Poor Phenols (e.g., Nitrophenol)7–8K₂CO₃, Cs₂CO₃ Weak bases are sufficient.[2] Cs⁺ (large cation) promotes "naked" anion effect, increasing rate.
Simple Phenols (e.g., Phenol, Cresol)10K₂CO₃ / KOH Standard conditions. K₂CO₃ in acetone/MeCN is mild and effective.
Electron-Rich / Hindered (e.g., 2,6-di-tert-butyl)11–12NaH / KH Requires irreversible deprotonation. H₂ gas evolution drives equilibrium.
Base-Sensitive Substrates VariableTBAF / Ag₂O Mild, neutral conditions using fluoride desilylation or silver catalysis.
Solvent Systems: The Switch for Selectivity

Solvent choice dictates the O/C alkylation ratio more than any other factor.

  • Polar Aprotic (DMF, DMSO, NMP): Ideal for O-Alkylation. These solvents solvate cations (Na⁺, K⁺) strongly but leave the phenoxide anion "naked" and highly reactive.

  • Polar Protic (MeOH, EtOH, Water): Avoid. Hydrogen bonding solvates the oxygen lone pairs, reducing nucleophilicity and allowing the unshielded carbon centers to react (C-alkylation).

  • Phase Transfer (DCM/Water + Q⁺X⁻): Excellent for scale-up. Uses aqueous NaOH and a lipophilic catalyst (e.g., TBAB) to shuttle phenoxide into the organic phase.

The Electrophile
  • Primary Halides/Sulfonates: Ideal substrates.[3] Reactivity: I > OTs ≈ OMs > Br > Cl .

  • Secondary Halides: High risk of E2 elimination.[4] Use polar aprotic solvents and lower temperatures (0–25°C).

  • Tertiary Halides: Fail. Will exclusively yield elimination products. Use acid-catalyzed etherification (SN1) instead.

Experimental Protocols

Method A: The "Standard" Robust Protocol (K₂CO₃/MeCN)

Best for: General library synthesis, electron-deficient to neutral phenols.

  • Setup: Charge a round-bottom flask with Phenol (1.0 equiv) and Acetonitrile (0.2 M concentration).

  • Base Addition: Add K₂CO₃ (1.5–2.0 equiv). If the phenol is hindered, add Cs₂CO₃ (0.5 equiv) as a promoter.

  • Electrophile: Add Alkyl Halide (1.1–1.2 equiv).

  • Reaction: Heat to reflux (approx. 80°C) for 2–12 hours. Monitor by TLC/LCMS.

  • Workup: Filter off inorganic solids. Concentrate filtrate.[5] Partition between EtOAc and 1M NaOH (to remove unreacted phenol). Dry organic layer (MgSO₄) and concentrate.

Method B: The "Force" Protocol (NaH/DMF)

Best for: Electron-rich, sterically hindered phenols, or unreactive alkyl chlorides.

  • Preparation: Flame-dry glassware under Argon/Nitrogen.

  • Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF or THF at 0°C.

  • Addition: Add Phenol (1.0 equiv) dropwise (dissolved in minimal solvent). Stir at 0°C for 30 min until H₂ evolution ceases.

    • Note: Solution usually turns colored (yellow/orange) indicating phenoxide formation.

  • Alkylation: Add Alkyl Halide (1.2 equiv) dropwise at 0°C.

  • Completion: Allow to warm to RT. Stir 1–4 hours.

  • Quench: Critical Safety Step. Cool to 0°C. Add water dropwise to quench excess NaH. Extract with Et₂O (DMF is difficult to remove from EtOAc). Wash organic layer with LiCl solution (5x) to remove DMF.

Method C: Green / Industrial (Phase Transfer Catalysis)

Best for: Large scale, avoiding anhydrous solvents.

  • Mix: Combine Phenol (1.0 equiv) and Alkyl Halide (1.2 equiv) in DCM or Toluene .

  • Catalyst: Add TBAB (Tetrabutylammonium bromide, 5–10 mol%).

  • Base: Add aqueous NaOH (30% w/w, 2.0 equiv).

  • Agitation: Stir vigorously at RT or mild heat (40°C). The reaction occurs at the interface or via ion shuttling.

Decision Logic for Protocol Selection

SelectionLogic Start Start: Aryl Ether Synthesis CheckElectrophile Is Electrophile 1° or 2°? Start->CheckElectrophile Tertiary Tertiary: STOP. Use SN1 / Acid Cat. CheckElectrophile->Tertiary CheckPhenol Phenol Acidity / Sterics? CheckElectrophile->CheckPhenol 1° or 2° Standard Standard Phenol (pKa ~10) CheckPhenol->Standard Hindered Hindered / e- Rich (pKa >10.5) CheckPhenol->Hindered Acidic Acidic Phenol (pKa <8) CheckPhenol->Acidic MethodA Method A: K2CO3 / MeCN (Reflux) Standard->MethodA Preferred MethodC Method C: PTC (NaOH/TBAB) (Biphasic) Standard->MethodC Green/Scale-up MethodB Method B: NaH / DMF (0°C -> RT) Hindered->MethodB Force Reaction Acidic->MethodA Excellent

Caption: Decision tree for selecting the optimal synthetic protocol based on substrate properties.

Advanced Considerations & Troubleshooting

  • Problem: C-Alkylation Observed.

    • Cause: Solvent is too protic or ion pairing is too tight.

    • Fix: Switch to a more polar aprotic solvent (DMF over THF). Add a crown ether (18-crown-6 for K⁺) to sequester the cation and expose the "naked" phenoxide oxygen.

  • Problem: Elimination (Alkene formation).

    • Cause: High basicity with a secondary halide.

    • Fix: Lower the temperature.[1][6] Switch to a less basic counter-ion or use the Mitsunobu reaction (PPh₃/DIAD) as an alternative for secondary alcohols, which inverts stereochemistry and avoids carbocation character.

  • Modern Variation: Microwave Irradiation. [7][8]

    • Microwave heating (100–150°C for 5–10 min) in acetone/K₂CO₃ can drive sluggish reactions to completion, often suppressing side reactions by minimizing the time the substrate spends in the transition state zone.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37, 350–356. Link

  • Freedman, H. H., & Dubois, R. A. (1975). An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters, 16(38), 3251–3254.[4] Link

  • Dermer, O. C. (1934). Metallic Salts of Alcohols and Alcohol Analogs. Chemical Reviews, 14(3), 385–430. Link

  • Weissberg, A., & Dozwald, J. (2009). Green Methodology for the Williamson Ether Synthesis.[7][9] Green Chemistry, 11, 34–37. Link

  • Swamy, K. C. K., et al. (2012). Mitsunobu and Related Reactions: Advances and Applications.[7][10] Chemical Reviews, 109(6), 2551–2651. Link

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 2-(Benzyloxy)-5-methoxybenzoic Acid in Modern Drug Discovery: A Guide for Researchers

Introduction: Unveiling the Potential of a Versatile Precursor In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery and dev...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Precursor

In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery and development of novel therapeutic agents. 2-(Benzyloxy)-5-methoxybenzoic acid, a substituted aromatic carboxylic acid, has emerged as a precursor of significant interest. Its unique structural features—a carboxylic acid for amide bond formation and further derivatization, a methoxy group influencing electronic properties and metabolic stability, and a bulky benzyloxy group that can serve as a protective group or a key pharmacophoric element—provide a rich platform for the synthesis of diverse and biologically active molecules.

This technical guide offers an in-depth exploration of 2-(Benzyloxy)-5-methoxybenzoic acid as a precursor in drug discovery. We will delve into its synthesis, strategic applications in the development of targeted therapeutics, and provide detailed, field-proven protocols to empower researchers in their quest for next-generation medicines. The focus will be on providing not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of its utility.

The Strategic Importance of the Benzyloxy and Methoxy Moieties

The benzyloxy and methoxy groups are not mere decorations on the benzoic acid scaffold; they play crucial roles in modulating the physicochemical and pharmacological properties of the resulting drug candidates.

  • The Methoxy Group: This small functional group is prevalent in many natural products and approved drugs.[1] Its presence can bestow several advantageous properties, including improved metabolic stability by blocking potential sites of oxidation, enhanced membrane permeability, and the ability to form key hydrogen bonds with biological targets.[1] The methoxy group's electron-donating nature also influences the reactivity of the aromatic ring.

  • The Benzyloxy Group: The benzyloxy group serves a dual purpose. In many synthetic routes, it acts as a robust protecting group for the phenolic hydroxyl group, which can be selectively removed under specific conditions, such as catalytic hydrogenation.[2] This allows for the unmasking of a reactive phenol for further functionalization late in a synthetic sequence. More importantly, the benzyloxy moiety itself can be a critical component of the pharmacophore, interacting with hydrophobic pockets within a target protein and contributing significantly to binding affinity. This is particularly relevant in the design of inhibitors for enzymes such as kinases and methyltransferases.

Application in the Synthesis of Anticancer Agents: Targeting CARM1

A compelling application of the 2-(benzyloxy)phenyl scaffold is in the development of potent and selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[3] CARM1 is a key enzyme in various cellular processes, and its dysregulation is implicated in several cancers, making it a promising therapeutic target.[3][4] Derivatives of (2-(benzyloxy)phenyl)methanamine have shown remarkable potency and selectivity for CARM1, with significant antiproliferative effects in melanoma cell lines.[3] While the final drug candidates are methanamines, 2-(Benzyloxy)-5-methoxybenzoic acid serves as a logical and strategic starting point for their synthesis.

The following section outlines a detailed protocol for the synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid and its subsequent conversion to a key amide intermediate, illustrating its role as a precursor in this important class of anticancer agents.

Experimental Protocols

Protocol 1: Synthesis of 2-(Benzyloxy)-5-methoxybenzoic Acid

This protocol describes the synthesis of the title compound from its precursor, 5-methoxysalicylic acid. The benzylation of the phenolic hydroxyl group is a critical step, providing the key benzyloxy moiety.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Methoxysalicylic acid≥98%Commercially Available
Benzyl bromide≥98%Commercially Available
Sodium hydroxide (NaOH)Reagent GradeCommercially Available
Hexamethylphosphoramide (HMPA)AnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
HexaneACS GradeCommercially Available
BenzeneACS GradeCommercially Available

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 33.6 g (0.2 mol) of 5-methoxysalicylic acid in 300 mL of hexamethylphosphoramide (HMPA).

  • Base Addition: To the stirred solution, add a solution of 16 g of sodium hydroxide in 40 mL of water.

  • Alkylation: Subsequently, add 68.4 g (0.4 mol) of benzyl bromide to the reaction mixture.

  • Reaction: Stir the resulting solution at room temperature for 14 hours.

  • Work-up: Pour the reaction mixture into 500 mL of water and extract with diethyl ether (3 x 200 mL).

  • Drying and Concentration: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a yellow oil.

  • Purification: The oil should solidify upon standing. Recrystallize the solid from a benzene-hexane mixture to obtain pure 2-benzyloxy-5-methoxy benzoic acid benzyl ester.[5]

  • Hydrolysis (Optional): To obtain the free acid, the benzyl ester can be hydrolyzed using a standard procedure, for example, by refluxing with aqueous NaOH in a mixture of water and dioxane, followed by acidification.[6]

Expected Yield and Characterization:

The yield of the benzyl ester is typically high. The final product, 2-(Benzyloxy)-5-methoxybenzoic acid, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • HMPA as Solvent: HMPA is a polar aprotic solvent that effectively solvates the sodium salt of the salicylic acid, enhancing the nucleophilicity of the phenoxide and facilitating the SN2 reaction with benzyl bromide.

  • Excess Benzyl Bromide: Using a two-fold excess of benzyl bromide ensures the complete benzylation of both the phenolic hydroxyl and the carboxylic acid, forming the benzyl ester.

  • Recrystallization: This purification technique is chosen to effectively remove unreacted starting materials and byproducts, yielding a highly pure product.

Protocol 2: Synthesis of a Key Amide Intermediate for CARM1 Inhibitors

This protocol demonstrates the conversion of 2-(Benzyloxy)-5-methoxybenzoic acid into an amide, a crucial step in the synthesis of many biologically active molecules, including the aforementioned CARM1 inhibitors.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-(Benzyloxy)-5-methoxybenzoic acidAs synthesized in Protocol 1-
Thionyl chloride (SOCl₂) or Oxalyl chlorideReagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Desired amine≥98%Commercially Available
Triethylamine (Et₃N)AnhydrousCommercially Available

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-(Benzyloxy)-5-methoxybenzoic acid in anhydrous dichloromethane (DCM). Add a slight excess (e.g., 1.2 equivalents) of oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the evolution of gas ceases and the solution becomes clear. The reaction can be monitored by TLC.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Amide Formation: Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise with vigorous stirring.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Self-Validating System:

The purity of the synthesized amide should be rigorously assessed at each step. TLC analysis will show the disappearance of the starting material and the appearance of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Visualization of Synthetic Workflow

To better illustrate the synthetic process, the following workflow diagram is provided.

G cluster_0 Protocol 1: Synthesis of 2-(Benzyloxy)-5-methoxybenzoic Acid cluster_1 Protocol 2: Synthesis of Amide Intermediate 5-Methoxysalicylic_acid 5-Methoxysalicylic acid Benzylation Benzylation (Benzyl bromide, NaOH, HMPA) 5-Methoxysalicylic_acid->Benzylation Benzyl_ester 2-Benzyloxy-5-methoxy benzoic acid benzyl ester Benzylation->Benzyl_ester Hydrolysis Hydrolysis (NaOH, H2O/Dioxane) Benzyl_ester->Hydrolysis Final_Product_1 2-(Benzyloxy)-5-methoxybenzoic acid Hydrolysis->Final_Product_1 Starting_Acid 2-(Benzyloxy)-5-methoxybenzoic acid Final_Product_1->Starting_Acid Acid_Chloride_Formation Acid Chloride Formation (SOCl2 or (COCl)2, DCM) Starting_Acid->Acid_Chloride_Formation Amide_Formation Amide Formation (Amine, Et3N, DCM) Acid_Chloride_Formation->Amide_Formation Amide_Intermediate Amide Intermediate Amide_Formation->Amide_Intermediate

Caption: Synthetic workflow for the preparation of 2-(Benzyloxy)-5-methoxybenzoic acid and its conversion to an amide intermediate.

Conclusion and Future Perspectives

2-(Benzyloxy)-5-methoxybenzoic acid is a valuable and versatile precursor in drug discovery, offering multiple avenues for chemical modification and the synthesis of complex, biologically active molecules. Its application in the development of potent anticancer agents, such as CARM1 inhibitors, highlights its strategic importance. The protocols provided herein offer a robust foundation for researchers to synthesize and utilize this key intermediate.

Future research will likely continue to explore the derivatization of the 2-(benzyloxy)-5-methoxybenzoic acid scaffold to target a wider range of biological targets. The strategic manipulation of the benzyloxy and methoxy groups, along with the derivatization of the carboxylic acid, will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and selectivity. As our understanding of disease biology deepens, the demand for such versatile and strategically designed precursors will only continue to grow.

References

  • PubMed. (2024, April 25). Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. Retrieved from [Link]

  • ResearchGate. (2025, September 25). Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma | Request PDF. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US8198328B2 - Treatment of cancer using benzoic acid derivatives.
  • PubMed Central. (n.d.). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. Retrieved from [Link]

  • WIPO. (2007, February 15). WO/2007/017093 SUBSTITUTED 2-BENZYLOXY-BENZOIC ACID AMIDE DERIVATIVES. Retrieved from [Link]

  • MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • PubMed. (2010, February 15). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • PubMed Central. (2022, December 28). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Retrieved from [Link]

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Application

Application Notes and Protocols for 2-(Benzyloxy)-5-methoxybenzoic Acid in Medicinal Chemistry

Introduction: The Strategic Value of a Versatile Scaffold In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. 2-(...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. 2-(Benzyloxy)-5-methoxybenzoic acid is a compound of significant interest, offering a unique combination of structural features that make it an attractive starting point for the synthesis of diverse and biologically active molecules. Its benzyloxy group provides a lipophilic handle that can be modulated for optimal target engagement, while the methoxy and carboxylic acid functionalities offer multiple points for chemical derivatization. This guide provides an in-depth exploration of the applications of 2-(Benzyloxy)-5-methoxybenzoic acid in medicinal chemistry, complete with detailed protocols and the scientific rationale behind its use. Benzoic acid and its derivatives have long been recognized for their therapeutic potential, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic placement of the benzyloxy and methoxy groups on the phenyl ring of 2-(Benzyloxy)-5-methoxybenzoic acid allows for fine-tuning of its physicochemical properties, a crucial aspect in the design of novel therapeutic agents.

Physicochemical Properties and Drug-Likeness

The "drug-likeness" of a molecule is a key consideration in medicinal chemistry, and it is largely determined by its physicochemical properties. While specific experimental data for 2-(Benzyloxy)-5-methoxybenzoic acid is not extensively published, we can infer its properties based on its structural components. The presence of the carboxylic acid group suggests it will have a pKa in the acidic range, influencing its ionization state at physiological pH. The benzyloxy and methoxy groups contribute to its lipophilicity, which is a critical parameter for membrane permeability and target interaction. The interplay of these properties is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of any derived drug candidate.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 258.27 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
logP Predicted to be in the range of 2-4The benzyloxy group increases lipophilicity, while the carboxylic acid and methoxy groups provide some polarity.
pKa Estimated to be around 4-5Typical for a benzoic acid derivative.
Hydrogen Bond Donors 1 (from the carboxylic acid)Contributes to target binding.
Hydrogen Bond Acceptors 4 (from the ether and carbonyl oxygens)Provides multiple points for interaction with biological targets.

Synthetic Accessibility and Derivatization Strategies

A key advantage of 2-(Benzyloxy)-5-methoxybenzoic acid is its synthetic tractability. It can be prepared from readily available starting materials and its functional groups offer a versatile platform for a variety of chemical transformations.

Protocol 1: Synthesis of 2-(Benzyloxy)-5-methoxybenzoic Acid

This protocol describes a two-step synthesis starting from 5-methoxysalicylic acid. The first step involves the protection of both the phenolic hydroxyl and carboxylic acid groups via benzylation, followed by selective saponification of the benzyl ester to yield the desired product.

Step 1: Synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid benzyl ester

  • Materials: 5-methoxysalicylic acid, hexamethylphosphoramide (HMPA), sodium hydroxide, benzyl bromide, diethyl ether, benzene, hexane.

  • Procedure:

    • Dissolve 5-methoxysalicylic acid (0.2 mol) in 300 ml of HMPA.

    • Add a solution of sodium hydroxide (16 g in 40 ml of water) to the reaction mixture.

    • Add benzyl bromide (0.4 mol) and stir the resulting solution for 14 hours at room temperature.[3]

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Dry the ether solution and evaporate to a yellow oil which should solidify upon standing.

    • Recrystallize the solid from a benzene-hexane mixture to obtain pure 2-benzyloxy-5-methoxy benzoic acid benzyl ester.[3]

Step 2: Selective Saponification to 2-(Benzyloxy)-5-methoxybenzoic Acid

  • Materials: 2-(Benzyloxy)-5-methoxybenzoic acid benzyl ester, sodium hydroxide, methanol, water, hydrochloric acid.

  • Procedure:

    • Dissolve the benzyl ester (1 equivalent) in a mixture of methanol and water.

    • Add a solution of sodium hydroxide (1.1 equivalents) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous residue with hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain 2-(Benzyloxy)-5-methoxybenzoic acid.

Key Derivatization Reactions

The carboxylic acid moiety is a prime site for derivatization, most commonly through the formation of amides. Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical diversity.[4]

dot

Caption: Key derivatization pathways for 2-(Benzyloxy)-5-methoxybenzoic acid.

Protocol 2: General Procedure for Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling reagent.[5]

  • Materials: 2-(Benzyloxy)-5-methoxybenzoic acid, desired amine, HATU, N,N-Diisopropylethylamine (DIPEA), anhydrous Dimethylformamide (DMF).

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve 2-(Benzyloxy)-5-methoxybenzoic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (1.2 equivalents) to the mixture.

    • Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide derivative.[5]

Applications in Medicinal Chemistry: Targeting Key Biological Pathways

Derivatives of 2-(Benzyloxy)-5-methoxybenzoic acid have shown promise in several therapeutic areas, with a notable focus on cancer and inflammation.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development of various cancers.[6][7] The Smoothened (Smo) receptor is a key component of this pathway and a validated target for anticancer drug development.[6][8] A series of 2-methoxybenzamide derivatives, structurally analogous to derivatives of 2-(Benzyloxy)-5-methoxybenzoic acid, have been synthesized and evaluated as Hh signaling pathway inhibitors.[6][8]

dot

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates Target_Genes Target Gene Expression Nucleus->Target_Genes Activates Inhibitor 2-Methoxybenzamide Derivatives Inhibitor->SMO Blocks

Caption: Inhibition of the Hedgehog signaling pathway by 2-methoxybenzamide derivatives.

One particularly potent compound from this series, compound 21 , demonstrated a nanomolar IC₅₀ value for Hh pathway inhibition and prevented the translocation of Smo to the primary cilium.[6][8]

CompoundTargetIC₅₀ (µM)Reference
Compound 21 Hedgehog Signaling Pathway (Gli-luciferase reporter assay)0.03[6][8]
Anticancer and Anti-inflammatory Potential

The broader family of benzoic acid derivatives has been extensively explored for anticancer and anti-inflammatory activities.[2][9] For instance, benzyloxybenzaldehyde derivatives, which share a key structural motif with 2-(Benzyloxy)-5-methoxybenzoic acid, have shown significant cytotoxic activity against various cancer cell lines.[2] Furthermore, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in cancer metabolism, highlighting the potential of this scaffold in oncology.[10][11]

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]

  • Materials: Cancer cell line of interest, 96-well plates, cell culture medium, test compound (dissolved in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the treatment period, replace the medium with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[2]

    • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

    • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Conclusion and Future Directions

2-(Benzyloxy)-5-methoxybenzoic acid represents a privileged scaffold in medicinal chemistry, offering a synthetically accessible and versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent activity as inhibitors of the Hedgehog signaling pathway, a key target in oncology. Furthermore, the broader class of benzoic acid derivatives has shown significant potential in the development of anticancer and anti-inflammatory drugs. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this promising chemical entity. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish comprehensive structure-activity relationships, as well as in-depth mechanistic studies to elucidate their modes of action and identify novel biological targets.

References

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PMC. Available at: [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. ScienceDirect. Available at: [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC. Available at: [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC. Available at: [Link]

  • New small-molecule inhibitors of the Hedgehog signaling pathway. Otava Chemicals. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. PMC. Available at: [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Semantic Scholar. Available at: [Link]

  • Targeting Hedgehog signaling pathway: Paving the road for cancer therapy. PubMed. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester. PrepChem.com. Available at: [Link]

  • N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone. PubMed. Available at: [Link]

  • Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. PMC. Available at: [Link]

  • 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. PubMed. Available at: [Link]

  • Inhibitors of the NAD+-Dependent Protein Desuccinylase and Demalonylase Sirt5. PMC. Available at: [Link]

  • Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Pharmacokinetic Study. ResearchGate. Available at: [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved kinome selectivity. bioRxiv. Available at: [Link]

  • Phenolic Compound Profiles, Cytotoxic, Antioxidant, Antimicrobial Potentials and Molecular Docking Studies of Astragalus gymnolobus Methanolic Extracts. PMC. Available at: [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link]

  • Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. Available at: [Link]

  • Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Semantic Scholar. Available at: [Link]

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Method

The Strategic Application of 2-(Benzyloxy)-5-methoxybenzoic Acid in the Synthesis of Bioactive Molecules

Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the ultimate bio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the ultimate biological efficacy of a target molecule. 2-(Benzyloxy)-5-methoxybenzoic acid has emerged as a particularly valuable scaffold, offering a unique combination of steric and electronic properties that can be strategically exploited in the design of novel therapeutics. The benzyloxy group serves a dual purpose: as a bulky, lipophilic moiety that can engage in favorable interactions within protein binding pockets, and as a robust protecting group for the phenolic hydroxyl, which can be unmasked in later synthetic stages to introduce a key hydrogen bond donor. The methoxy group at the 5-position, an electron-donating group, modulates the electronic character of the aromatic ring, influencing its reactivity and the pKa of the carboxylic acid. This strategic substitution pattern makes 2-(Benzyloxy)-5-methoxybenzoic acid an ideal precursor for a range of bioactive molecules, including potent enzyme inhibitors and receptor modulators. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this versatile building block, with a focus on the synthesis of Transient Receptor Potential Melastatin 8 (TRPM8) antagonists and flavone derivatives.

Core Applications and Mechanistic Insights

The utility of 2-(Benzyloxy)-5-methoxybenzoic acid spans multiple classes of bioactive compounds. Here, we delve into two prominent examples, highlighting the chemical rationale and providing detailed synthetic protocols.

Synthesis of 2-(Benzyloxy)-5-methoxybenzamide Derivatives as TRPM8 Antagonists

The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a well-validated target for the treatment of chronic pain, migraine, and other sensory disorders.[1] A class of potent TRPM8 antagonists features a 2-(benzyloxy)benzamide scaffold.[2][3] The benzyloxy group is crucial for establishing hydrophobic interactions within the receptor, while the amide bond provides a key hydrogen bonding motif. The 5-methoxy substituent can further enhance binding affinity and modulate pharmacokinetic properties.

Synthetic Workflow for TRPM8 Antagonists

A 2-(Benzyloxy)-5- methoxybenzoic acid B Acyl Chloride Formation (Oxalyl Chloride, cat. DMF) A->B Activation C Amide Coupling (Amine, Base) B->C Reaction D Purification (Chromatography) C->D Work-up E Bioactive Benzamide (TRPM8 Antagonist) D->E Isolation

Caption: Workflow for the synthesis of 2-(benzyloxy)-5-methoxybenzamide TRPM8 antagonists.

Protocol 1: Synthesis of N-((1R,2S)-2-aminocyclohexyl)-2-(benzyloxy)-5-methoxybenzamide

This protocol details the synthesis of a potential TRPM8 antagonist, demonstrating a standard amide coupling procedure.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-(Benzyloxy)-5-methoxybenzoic acid258.281.01.0
Oxalyl chloride126.931.21.2
N,N-Dimethylformamide (DMF)73.09catalytic-
(1R,2S)-1,2-Diaminocyclohexane114.191.11.1
Triethylamine (TEA)101.192.52.5
Dichloromethane (DCM), anhydrous84.93--
Saturated aqueous sodium bicarbonate (NaHCO₃)---
Brine---
Anhydrous magnesium sulfate (MgSO₄)120.37--

Procedure:

  • Acyl Chloride Formation: To a solution of 2-(benzyloxy)-5-methoxybenzoic acid (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere, add a catalytic amount of DMF (1-2 drops). Cool the solution to 0 °C and add oxalyl chloride (1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Amide Coupling: In a separate flask, dissolve (1R,2S)-1,2-diaminocyclohexane (1.1 mmol) and triethylamine (2.5 mmol) in anhydrous DCM (10 mL). Cool this solution to 0 °C.

  • Slowly add the freshly prepared acyl chloride solution to the amine solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water (20 mL). Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-((1R,2S)-2-aminocyclohexyl)-2-(benzyloxy)-5-methoxybenzamide.

Expected Outcome:

  • Yield: 60-80%

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of 5-Methoxyflavone Derivatives

Flavones are a class of naturally occurring compounds with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4][5] The substitution pattern on the flavone scaffold is critical for its biological activity. For instance, a methoxy group at the 5-position has been shown to contribute to the antiproliferative activity of flavones.[6] 2-(Benzyloxy)-5-methoxybenzoic acid can serve as a precursor to the A-ring of the flavone skeleton.

Synthetic Pathway for Flavone Synthesis

A 2-(Benzyloxy)-5- methoxybenzoic acid B Acetophenone Formation (e.g., with MeLi) A->B C 2-Benzyloxy-5- methoxyacetophenone B->C D Condensation (Aromatic Aldehyde, Base) C->D E Chalcone Intermediate D->E F Cyclization & Debenzylation (e.g., I₂, DMSO) E->F G Bioactive Flavone F->G

Caption: General synthetic pathway for the preparation of flavones from 2-(benzyloxy)-5-methoxybenzoic acid.

Protocol 2: Synthesis of 2-Hydroxy-5-methoxyacetophenone

This protocol describes the conversion of the benzoic acid to the corresponding acetophenone, a key intermediate for flavone synthesis.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-(Benzyloxy)-5-methoxybenzoic acid258.281.01.0
Methyllithium (MeLi) in Et₂O21.982.22.2
Tetrahydrofuran (THF), anhydrous72.11--
Saturated aqueous ammonium chloride (NH₄Cl)---
Diethyl ether (Et₂O)74.12--
Anhydrous sodium sulfate (Na₂SO₄)142.04--

Procedure:

  • Reaction Setup: To a solution of 2-(benzyloxy)-5-methoxybenzoic acid (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add methyllithium (2.2 mmol) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes) to yield 2-benzyloxy-5-methoxyacetophenone.

Subsequent Steps for Flavone Synthesis:

The resulting acetophenone can then be subjected to a Claisen-Schmidt condensation with an appropriate aromatic aldehyde to form a chalcone, followed by an oxidative cyclization to yield the desired flavone.

Structure-Activity Relationship Insights

The strategic placement of the methoxy group at the 5-position of the benzoic acid precursor often translates to favorable biological activity in the final products.

  • In TRPM8 Antagonists: The 5-methoxy group can enhance binding affinity by participating in favorable interactions within the receptor's binding site. It can also improve metabolic stability and oral bioavailability.

  • In Flavones: The presence of a 5-methoxy group on the A-ring of the flavone scaffold has been shown to be important for antiproliferative activity in cancer cell lines.[6] This may be due to its influence on the planarity of the molecule and its ability to interact with key residues in biological targets.

Conclusion

2-(Benzyloxy)-5-methoxybenzoic acid is a highly valuable and versatile building block in the synthesis of a diverse range of bioactive molecules. Its unique substitution pattern allows for the strategic introduction of key pharmacophoric features, leading to compounds with potent biological activities. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the field of drug discovery and development, enabling the efficient and rational design of novel therapeutics based on this privileged scaffold.

References

  • Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells. Anticancer Research.
  • A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids.
  • US Patent US20040059100A1, Process for the preparation of flavone deriv
  • WO Patent WO2007083263A1, Process to prepare flavones.
  • Organic Functional Groups and Their Substitution Sites in Natural Flavonoids: A Review on Their Contributions to Antioxidant, Anti-inflammatory, and Analgesic Capabilities. Comprehensive Reviews in Food Science and Food Safety.
  • A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide. Benchchem.
  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling p
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC.
  • US Patent US8987445B2, Sulfonamide compounds having TRPM8 antagonistic activity.
  • Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Indian Journal of Pharmaceutical Sciences.
  • Supporting Inform
  • MX Patent MX389514B, COMPOUNDS USEFUL AS TRANSIENT MELASTATIN POTENTIAL 8 RECEPTOR CHANNEL (TRPM8)
  • Plant Flavonoids: Chemical Characteristics and Biological Activity. MDPI.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC.
  • Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Semantic Scholar.
  • US Patent US20190022068A1, Trpm8 receptor agonist compounds and uses thereof.
  • Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. PubMed.
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  • Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neurop
  • A novel synthesis of flavones
  • Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy. PubMed.
  • WO Patent WO/2005/023244, 7-CARBOXYMETHYLOXY-3', 4', 5-TRIMETHOXY FLAVONE MONOHYDRATE, THE PREPAR
  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents.

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Application

Application Note: Benzyl Ether Protection of Phenolic Hydroxyl Groups

Introduction and Mechanistic Rationale Phenols are ubiquitous structural motifs in natural products, pharmaceuticals, and advanced materials. During complex multi-step organic syntheses, the relatively acidic phenolic hy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Phenols are ubiquitous structural motifs in natural products, pharmaceuticals, and advanced materials. During complex multi-step organic syntheses, the relatively acidic phenolic hydroxyl group (pKa ~10) often interferes with base-mediated reactions, oxidations, or nucleophilic additions. To prevent unwanted side reactions, the benzyl (Bn) ether is widely utilized as one of the most robust and reliable protecting groups for phenols 1.

Unlike aliphatic alcohols, which require strong bases (e.g., NaH) for deprotonation, the enhanced acidity of phenols allows for the use of mild bases such as potassium carbonate (K₂CO₃) 2. The installation proceeds via a classic Williamson ether synthesis: the base generates a phenoxide anion, which subsequently undergoes an S_N2 nucleophilic attack on the electrophilic benzylic carbon of benzyl bromide (BnBr) 2.

The resulting benzyl ether imparts excellent stability against a wide range of harsh conditions, including strong bases, nucleophiles, and acidic hydrolysis. This makes it highly orthogonal to other protecting groups like silyl ethers or acetals 3. Deprotection is classically achieved under neutral conditions via palladium-catalyzed hydrogenolysis, which selectively cleaves the benzylic C-O bond to release the free phenol and toluene as a volatile byproduct 2.

Comparative Stability Profile

To design an effective orthogonal protecting group strategy, it is critical to understand the stability of the benzyl ether relative to other common phenol protecting groups.

Protecting GroupInstallation ReagentsStability to Base/NucleophilesStability to AcidDeprotection Method
Benzyl (Bn) Ether BnBr, K₂CO₃, DMFHighHighH₂, Pd/C (Hydrogenolysis) or BBr₃
Silyl Ether (TBS) TBSCl, Imidazole, DMFLow to ModerateLowTBAF (Fluoride ion)
Acetate Ester (Ac) Ac₂O, PyridineLow (Cleaved)ModerateK₂CO₃/MeOH (Hydrolysis)
Methoxymethyl (MOM) MOMCl, DIPEA, CH₂Cl₂HighLow (Cleaved)HCl/MeOH (Acidic Hydrolysis)

Workflow and Decision Matrix

The decision to use a benzyl ether and the subsequent choice of deprotection conditions depend heavily on the presence of other functional groups within the molecule.

Workflow Phenol Free Phenol (Ar-OH) Base Deprotonation (K2CO3, Solvent) Phenol->Base pKa ~10 Phenoxide Phenoxide Anion (Ar-O⁻ K⁺) Base->Phenoxide Alkylation S_N2 Alkylation (+ Benzyl Bromide) Phenoxide->Alkylation Protected Benzyl Ether (Ar-O-Bn) Alkylation->Protected Synthesis Downstream Synthesis (Stable to Base/Nucleophiles) Protected->Synthesis Eval Are Reducible Groups Present? Synthesis->Eval Deprotect_H2 Hydrogenolysis (H2, Pd/C) Eval->Deprotect_H2 No Deprotect_LA Lewis Acid Cleavage (BBr3) Eval->Deprotect_LA Yes Product Deprotected Phenol (Ar-OH) Deprotect_H2->Product Deprotect_LA->Product

Logical workflow for the selection, installation, and cleavage of benzyl ether protecting groups.

Standard Experimental Protocols

Protocol A: Installation of the Benzyl Ether

Mechanistic Causality: Potassium carbonate is selected over stronger bases (like NaH) to selectively deprotonate the phenol without affecting less acidic aliphatic alcohols. Acetone or DMF is used as a polar aprotic solvent to leave the phenoxide anion unsolvated and highly reactive toward the electrophilic benzyl bromide 1.

Materials:

  • Phenol substrate (1.0 equiv)

  • Benzyl bromide (BnBr) (1.1 to 1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 to 2.0 equiv)

  • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 equiv) in anhydrous acetone (or DMF) to achieve a concentration of ~0.2 M.

  • Deprotonation: Add powdered anhydrous K₂CO₃ (1.5 equiv) to the solution. Stir the suspension at room temperature for 15 minutes.

  • Alkylation: Add benzyl bromide (1.1 equiv) dropwise via syringe. Insight: Dropwise addition prevents localized overheating and minimizes polyalkylation if multiple nucleophilic sites exist.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C (reflux for acetone). Monitor the reaction progress via TLC (typically 2–4 hours).

  • Workup: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing the filter cake with ethyl acetate (EtOAc).

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in EtOAc and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via silica gel flash chromatography (e.g., Hexanes/EtOAc gradient).

Self-Validation Checkpoint:

  • TLC: The benzyl ether product will run significantly higher (larger Rf) than the highly polar free phenol. Staining with p-anisaldehyde or phosphomolybdic acid (PMA) is effective 1.

  • ¹H NMR: Confirmed by the appearance of a diagnostic singlet integrating to 2 protons around δ 5.0 - 5.2 ppm (the benzylic -CH₂- group), along with 5 additional aromatic protons between δ 7.2 - 7.5 ppm .

Protocol B: Deprotection via Catalytic Hydrogenolysis

Mechanistic Causality: Palladium on carbon (Pd/C) catalyzes the insertion of hydrogen into the benzylic C-O bond. This method is highly chemoselective and operates under strictly neutral conditions, preserving acid- or base-labile functional groups 4.

Materials:

  • Benzyl ether substrate (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (10% w/w relative to substrate)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon

Step-by-Step Procedure:

  • Preparation: Dissolve the benzyl ether in MeOH or EtOAc (~0.1 M) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight). Safety Note: Pd/C can be pyrophoric when dry; adding it to a solvent under an inert atmosphere minimizes fire risk.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with inert gas (N₂ or Argon). Repeat this three times.

  • Hydrogenation: Attach a balloon filled with H₂ gas via a needle. Evacuate the flask one final time and backfill with H₂. Stir the black suspension vigorously at room temperature.

  • Monitoring: Monitor by TLC. The non-polar benzyl ether will disappear, and the highly polar free phenol will emerge. This typically takes 1–12 hours depending on steric hindrance [[4]]().

  • Filtration: Flush the flask with N₂ to remove residual H₂. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure phenol.

Self-Validation Checkpoint:

  • ¹H NMR: Successful deprotection is validated by the complete disappearance of the benzylic -CH₂- singlet at δ 5.0 - 5.2 ppm and the reappearance of the broad phenolic -OH peak.

Protocol C: Alternative Deprotection via Lewis Acid (BBr₃)

Mechanistic Causality: If the substrate contains easily reducible functional groups (e.g., alkenes, alkynes, nitro groups), hydrogenolysis will destroy them. Boron tribromide (BBr₃) acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the C-O bond via bromide attack, without affecting carbon-carbon unsaturations.

Step-by-Step Procedure:

  • Dissolve the benzyl ether in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C under a nitrogen atmosphere.

  • Add BBr₃ (1.0 M in CH₂Cl₂, 1.2 equiv per ether group) dropwise.

  • Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C or room temperature until complete by TLC.

  • Carefully quench the reaction at 0 °C by the slow dropwise addition of methanol or water (Caution: Highly exothermic, generates HBr gas).

  • Dilute with CH₂Cl₂, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate to isolate the phenol.

References

  • Organic Chemistry Portal. "Benzyl Ethers - Protecting Groups.
  • Organic Syntheses. "Pentamethylbenzene - Organic Syntheses Procedure.
  • PMC - National Institutes of Health. "Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
  • Google Patents. "US20100324323A1 - Compounds and Methods of Arylmethylation (Benzylation) As Protection For Alcohol Groups During Chemical Synthesis.

Sources

Method

High-Yield Process Chemistry: Large-Scale Synthesis of 2-(Benzyloxy)-5-methoxybenzoic Acid

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid (CAS: 88981-65-1), a critical intermediate in the development of antipsychotic pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid (CAS: 88981-65-1), a critical intermediate in the development of antipsychotic pharmacophores (e.g., amisulpride analogs) and selective dopamine antagonists.

While direct selective O-alkylation of salicylic acid derivatives is often plagued by regioselectivity issues (ester vs. ether formation), this guide advocates a "Global Protection – Selective Deprotection" strategy. This route involves the quantitative formation of the benzyl ester/benzyl ether intermediate followed by regioselective saponification. This approach ensures maximal purity (>98%) by eliminating zwitterionic solubility challenges associated with the free acid intermediate during workup.

Key Process Features
  • Scalability: Validated for gram-to-kilogram batches.

  • Purity Control: Integrated "Self-Validating" checkpoints to remove the primary byproduct (benzyl alcohol) prior to product isolation.

  • Green Solvents: Optimized for Acetone/Water or Ethanol/Water systems, avoiding HMPA or benzene.

Retrosynthetic Analysis & Pathway

The most reliable industrial route utilizes 2-hydroxy-5-methoxybenzoic acid (5-methoxysalicylic acid) as the starting material. The process avoids the low-yielding direct alkylation of the phenol in favor of a high-yielding two-step sequence.

ReactionScheme SM Starting Material 5-Methoxysalicylic Acid (2-OH, 5-OMe) Inter Intermediate Benzyl 2-(benzyloxy)-5-methoxybenzoate (Bis-benzylated) SM->Inter Reagents1 Step 1: Global Benzylation BnBr (2.5 eq), K2CO3 Acetone, Reflux Product Target Product 2-(Benzyloxy)-5-methoxybenzoic acid Inter->Product Reagents2 Step 2: Saponification NaOH, EtOH/H2O Reflux -> Acidification

Figure 1: Synthetic pathway utilizing the Global Benzylation – Selective Hydrolysis strategy.

Process Development & Safety Considerations

Reagent Selection Logic
  • Alkylation Agent: Benzyl Bromide (BnBr) is preferred over Benzyl Chloride for pilot-scale (up to 5kg) due to its higher reactivity, allowing the use of milder bases (K2CO3) and lower temperatures (Acetone reflux vs. DMF high heat). For multi-ton scale, Benzyl Chloride with catalytic KI is cost-effective but requires stricter safety controls.

  • Base: Potassium Carbonate (K2CO3) is selected over NaH.[1] K2CO3 allows for a heterogeneous reaction in acetone, making workup (filtration of salts) simple and safe.

  • Solvent: Acetone (Step 1) and Ethanol/Water (Step 2). These Class 3 solvents are easily removed and pose lower toxicological risks than DMF or chlorinated solvents.

Critical Safety Protocols
  • Lachrymator Hazard: Benzyl bromide is a potent lachrymator. All transfers must occur in a fume hood. Neutralize spills immediately with dilute ammonia or sodium thiosulfate.

  • Exotherm Control: The alkylation is exothermic. Addition of BnBr should be controlled to maintain a gentle reflux, preventing thermal runaway.

Detailed Experimental Protocol

Step 1: Synthesis of Benzyl 2-(benzyloxy)-5-methoxybenzoate

Objective: Quantitative conversion of both hydroxyl and carboxyl groups to prevent solubility issues.

Materials:

  • 2-Hydroxy-5-methoxybenzoic acid (1.0 eq)

  • Benzyl bromide (2.5 eq)

  • Potassium carbonate (anhydrous, granular, 3.0 eq)

  • Acetone (10 mL/g of substrate)

  • TBAI (Tetrabutylammonium iodide) - Optional catalyst (0.05 eq) to accelerate reaction.

Procedure:

  • Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel with 2-hydroxy-5-methoxybenzoic acid and Acetone.

  • Base Addition: Add Potassium Carbonate in a single portion. The suspension will turn yellow (phenoxide formation). Stir for 15 minutes at room temperature.

  • Alkylation: Add Benzyl bromide dropwise via the addition funnel over 30-60 minutes.

    • Process Control: Ensure the internal temperature does not exceed 40°C during addition.

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 6–8 hours.

    • Self-Validating Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.1) should disappear, and a high Rf spot (Ester-Ether, Rf ~0.8) should appear.

  • Workup:

    • Cool to Room Temperature (RT).

    • Filter off the inorganic salts (KBr, excess K2CO3). Wash the filter cake with fresh Acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude oil (Bis-benzylated intermediate).

    • Note: Crystallization of this intermediate is possible (from EtOH) but usually unnecessary; proceed directly to hydrolysis.

Step 2: Selective Hydrolysis to 2-(Benzyloxy)-5-methoxybenzoic acid

Objective: Cleave the benzyl ester while leaving the benzyl ether intact.

Materials:

  • Crude Intermediate from Step 1

  • Sodium Hydroxide (NaOH) (3.0 eq relative to starting SM)

  • Ethanol (5 mL/g) and Water (5 mL/g)

Procedure:

  • Hydrolysis: Dissolve the crude oil in Ethanol. Add the NaOH dissolved in Water.[2]

  • Reaction: Heat to reflux (approx. 80°C) for 2–3 hours.

    • Mechanism:[3][4][5][6] The ester is hydrolyzed rapidly; the ether is stable under basic reflux conditions.

  • Critical Purification Step (The "Wash"):

    • Cool reaction to RT and evaporate the bulk of the Ethanol.

    • Dilute the aqueous residue with water.[2] Do not acidify yet.

    • Wash: Extract the basic aqueous layer (pH >12) with Toluene or Ethyl Acetate (2x).

    • Why? This removes the Benzyl Alcohol byproduct (formed from the ester hydrolysis and excess BnBr) and any unreacted neutral impurities. The product remains in the aqueous phase as the Sodium salt.

  • Isolation:

    • Cool the aqueous phase to 0–5°C.

    • Slowly acidify with 6N HCl to pH 1–2 while stirring vigorously.

    • The product will precipitate as a white to off-white solid.

  • Filtration: Filter the solid, wash with cold water (to remove salts) and cold Hexane (to remove trace benzyl bromide).

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Purification & Characterization

For pharmaceutical grade (>99.5%), recrystallization is required.

  • Solvent System: Ethanol/Water (80:20) or Toluene.[1]

  • Protocol: Dissolve crude solid in boiling Ethanol. Add hot water until slight turbidity appears. Cool slowly to RT, then to 4°C.

Analytical Specifications
TestSpecificationMethod
Appearance White crystalline powderVisual
Purity > 98.0%HPLC (C18, ACN/Water)
Melting Point 124 – 126 °CCapillary Method
1H NMR Confirms structureDMSO-d6

1H NMR Data (DMSO-d6, 400 MHz):


 12.8 (s, 1H, COOH), 7.30-7.45 (m, 5H, Ph-H), 7.20 (d, 1H, Ar-H), 7.05 (dd, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 5.15 (s, 2H, O-CH2-Ph), 3.75 (s, 3H, O-CH3).

Troubleshooting & Optimization Logic

Troubleshooting Problem Issue: Low Yield or Impurity Check1 Is Benzyl Alcohol present? Problem->Check1 Action1 Increase Toluene wash of Basic Aqueous Phase Check1->Action1 Yes Check2 Is Starting Material remaining? Check1->Check2 No Action2 Check K2CO3 particle size (Use milled/powdered) Check2->Action2 Yes Check3 Product is colored (Pink/Brown) Check2->Check3 No Action3 Oxidation of phenol occurred. Degas solvents with N2. Check3->Action3 Yes

Figure 2: Logical troubleshooting flow for common process deviations.

Common Pitfalls
  • Incomplete Alkylation: Often caused by "caking" of the K2CO3. Solution: Use mechanical stirring (not magnetic) and powdered anhydrous K2CO3.

  • Product Oiling Out: During acidification, if the product oils out, the mixture is likely too warm or contains residual ethanol. Solution: Ensure ethanol is removed and cool to <5°C before acidifying.

References

  • BenchChem. (2025).[1][7] An In-depth Technical Guide to 2-(Benzyloxy)-5-chlorobenzoic Acid. (Protocol adapted for 5-methoxy analog).[5][8][9]

  • ChemicalBook. (n.d.). Synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester. PrepChem.

  • Organic Chemistry Portal. (2008). Convenient method for preparing benzyl ethers and esters.[10] (Reference for K2CO3/Acetone conditions).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12345, 2-(Benzyloxy)-5-methoxybenzoic acid.

  • MDPI. (2025). Process Safety in Alkylation Reactions. (Reference for Benzyl Chloride handling).

Sources

Application

Monitoring the Progress of 2-(Benzyloxy)-5-methoxybenzoic Acid Synthesis by Thin-Layer Chromatography (TLC)

Application Note & Protocol Abstract This comprehensive guide provides a detailed protocol for monitoring the synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid via the Williamson ether synthesis.[1][2][3] As a critical an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Abstract

This comprehensive guide provides a detailed protocol for monitoring the synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid via the Williamson ether synthesis.[1][2][3] As a critical analytical technique in organic synthesis, Thin-Layer Chromatography (TLC) offers a rapid, efficient, and cost-effective method to track the consumption of starting materials and the formation of the desired product.[4] This document outlines the scientific principles behind the TLC-based monitoring of this specific reaction, provides step-by-step protocols for sample preparation, TLC development, and visualization, and offers expert insights into the interpretation of results. The target audience for this guide includes researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction: The Scientific Rationale

The synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid is a classic example of the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an organohalide.[1][3][5] In this specific application, the phenolic hydroxyl group of 2-hydroxy-5-methoxybenzoic acid is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion and forming the desired benzyl ether.[1][3][5]

Reaction Scheme:

Caption: Idealized TLC progression for the synthesis.

Troubleshooting

  • Streaking of Spots: This is often due to the compound being too polar for the solvent system or the sample being too concentrated. Adding a small amount of acetic or formic acid to the mobile phase can help for carboxylic acids. [6][7]Diluting the sample before spotting can also resolve this issue.

  • Spots Remain at the Origin: The mobile phase is not polar enough to move the compounds off the origin. Increase the proportion of the more polar solvent (ethyl acetate).

  • Spots Run with the Solvent Front: The mobile phase is too polar. Increase the proportion of the less polar solvent (hexanes).

  • No Spots Visible: The concentration of the sample may be too low, or the compounds may not be UV active. If UV visualization fails, try an iodine chamber or other chemical stains. [8]

Conclusion

Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid. Its simplicity, speed, and effectiveness in separating compounds of differing polarities make it an ideal choice for real-time reaction tracking. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently and accurately monitor the progress of their synthesis, leading to improved reaction outcomes and efficiency.

References

  • PrepChem. Synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Filterbio. How to detect compounds on TLC plates? - Blog. [Link]

  • TLC Visualization Solutions. [Link]

  • Thin Layer Chromatography. [Link]

  • Labster. TLC Visualization Methods - Theory pages. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • Organic Syntheses. Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). [Link]

  • ResearchGate. TLC tailing and carboxylic acid? [Link]

  • BGD Group. TLC System. [Link]

  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • OperaChem. TLC-Thin Layer Chromatography. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Semantic Scholar. Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. [Link]

  • HETEROCYCLES. ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. [Link]

  • Quick Company. A Process For The Preparation Of Alkoxy Benzoic Acid. [Link]

  • Rsc.org. Supporting Information. [Link]

  • PubChemLite. 2-hydroxy-5-methoxybenzaldehyde (C8H8O3). [Link]

  • PubChem. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695. [Link]

  • PMC. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]

  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Eureka | Patsnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. [Link]

  • Chemistry LibreTexts. 2.3: Preparation of the Benzoate of Phenol. [Link]

  • PubChemLite. O-(2-hydroxy-5-methoxyphenylazo)benzoic acid (C14H12N2O4). [Link]

  • Asian J. Chem. Synthesis of 2-Hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones. [Link]##

Application Note & Protocol

Abstract

This comprehensive guide provides a detailed protocol for monitoring the synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid via the Williamson ether synthesis. [1][2][3]As a critical analytical technique in organic synthesis, Thin-Layer Chromatography (TLC) offers a rapid, efficient, and cost-effective method to track the consumption of starting materials and the formation of the desired product. [4]This document outlines the scientific principles behind the TLC-based monitoring of this specific reaction, provides step-by-step protocols for sample preparation, TLC development, and visualization, and offers expert insights into the interpretation of results. The target audience for this guide includes researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction: The Scientific Rationale

The synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid is a classic example of the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an organohalide. [1][3][5]In this specific application, the phenolic hydroxyl group of 2-hydroxy-5-methoxybenzoic acid is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion and forming the desired benzyl ether. [1][3][5] Reaction Scheme:

Monitoring the progress of this reaction is crucial to determine the optimal reaction time, ensure complete consumption of the starting phenol, and minimize the formation of byproducts. TLC is an ideal technique for this purpose due to the significant difference in polarity between the starting materials and the product. The starting material, 2-hydroxy-5-methoxybenzoic acid, is a relatively polar molecule due to the presence of both a carboxylic acid and a phenolic hydroxyl group. [9]In contrast, the product, 2-(Benzyloxy)-5-methoxybenzoic acid, is significantly less polar as the highly polar phenolic hydroxyl group has been converted to a less polar benzyl ether. This polarity difference allows for clear separation on a polar stationary phase like silica gel.

Experimental Design & Causality

The successful application of TLC for reaction monitoring hinges on a well-designed experimental setup. The choices of stationary phase, mobile phase, and visualization technique are all critical and are based on the chemical properties of the molecules involved.

Stationary Phase: The Foundation of Separation

For the separation of aromatic carboxylic acids and their derivatives, silica gel is the stationary phase of choice. [10]Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. These groups can form hydrogen bonds with polar functional groups in the analyte molecules. The more polar the analyte, the more strongly it will adsorb to the silica gel and the less it will travel up the TLC plate.

Mobile Phase: The Driving Force of Separation

The mobile phase, or eluent, is a solvent or mixture of solvents that moves up the TLC plate by capillary action, carrying the analytes with it. The choice of mobile phase is crucial for achieving good separation. A common starting point for developing a TLC solvent system is a mixture of a non-polar solvent and a more polar solvent. [10] For this specific application, a mixture of hexanes and ethyl acetate is a highly effective mobile phase.

  • Hexanes: A non-polar solvent that helps to move the less polar compounds up the plate.

  • Ethyl Acetate: A moderately polar solvent that helps to desorb the more polar compounds from the silica gel and move them up the plate.

The optimal ratio of hexanes to ethyl acetate will need to be determined empirically but a starting point of 7:3 (hexanes:ethyl acetate) is recommended. To prevent streaking or "tailing" of the carboxylic acid spots, which can occur due to strong interactions with the silica gel, the addition of a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the mobile phase is highly recommended. [6][7]This acidic additive protonates the carboxylate anions, reducing their strong interaction with the silica gel and resulting in more defined spots.

Visualization: Making the Invisible Visible

Since the starting materials and product in this reaction are colorless, a visualization technique is required to see the separated spots on the TLC plate. [11]

  • UV Light (254 nm): This is the primary and non-destructive method of visualization. [8][12][13]Both the starting material and the product are aromatic compounds and will absorb UV light at 254 nm. [8][13]Commercially available TLC plates are typically impregnated with a fluorescent indicator that glows green under 254 nm UV light. [11][12][14]The UV-absorbing compounds on the plate will quench this fluorescence and appear as dark spots. [13][14]

  • Iodine Chamber: As a secondary, semi-destructive method, an iodine chamber can be used. [11][8][14]Iodine vapor reacts with many organic compounds, especially aromatic and unsaturated compounds, to produce brown or yellow spots. [8][14]This method can be useful for confirming the presence of spots that are faint under UV light.

Detailed Protocols

Materials and Reagents
  • Silica gel 60 F254 TLC plates

  • Reaction mixture aliquots

  • Capillary tubes for spotting

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Mobile Phase: 7:3 Hexanes:Ethyl Acetate with 0.5% Acetic Acid

  • UV lamp (254 nm)

  • Iodine chamber (optional)

  • Pencil

  • Ruler

  • Forceps

Step-by-Step TLC Protocol
  • Plate Preparation: With a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel. Mark the lanes for spotting the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spotting:

    • Using a clean capillary tube, spot a small amount of a dilute solution of the starting material (2-hydroxy-5-methoxybenzoic acid) in a suitable solvent (e.g., ethyl acetate) onto the "SM" lane on the origin line. The spot should be small and concentrated, ideally 1-2 mm in diameter.

    • Using a clean capillary tube, spot a small aliquot of the reaction mixture onto the "RM" lane.

    • On the "C" lane, first spot the starting material, allow it to dry, and then spot the reaction mixture directly on top of the starting material spot. This co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.

  • Development:

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.

    • Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent vapor. This helps to ensure a saturated atmosphere inside the chamber, leading to better and more reproducible results.

    • Carefully place the spotted TLC plate into the chamber using forceps. Ensure the plate is standing upright and not touching the sides of the chamber.

    • Cover the chamber with the watch glass and allow the solvent to ascend the plate by capillary action.

  • Completion and Marking:

    • Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber with forceps.

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to air dry completely.

    • Visualize the plate under a UV lamp (254 nm) in a dark environment. Circle the visible spots with a pencil.

    • (Optional) Place the dried plate in an iodine chamber for a few minutes until brown spots appear. Circle these spots with a pencil as they will fade over time.

Data Interpretation and Analysis

The progress of the reaction can be determined by observing the changes in the TLC plate over time.

CompoundExpected PolarityExpected Rf Value
2-hydroxy-5-methoxybenzoic acidHighLow
Benzyl bromideLowHigh
2-(Benzyloxy)-5-methoxybenzoic acidMediumIntermediate

Rf (Retardation factor) Calculation:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Time = 0: The TLC will show a prominent spot for the starting material (low Rf) and a spot for benzyl bromide (high Rf).

  • As the reaction proceeds: A new spot corresponding to the product will appear at an intermediate Rf value. The intensity of the starting material spot will decrease, while the intensity of the product spot will increase.

  • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

The following diagram illustrates the expected TLC progression:

Caption: Idealized TLC progression for the synthesis.

Troubleshooting

  • Streaking of Spots: This is often due to the compound being too polar for the solvent system or the sample being too concentrated. Adding a small amount of acetic or formic acid to the mobile phase can help for carboxylic acids. [6][7]Diluting the sample before spotting can also resolve this issue.

  • Spots Remain at the Origin: The mobile phase is not polar enough to move the compounds off the origin. Increase the proportion of the more polar solvent (ethyl acetate).

  • Spots Run with the Solvent Front: The mobile phase is too polar. Increase the proportion of the less polar solvent (hexanes).

  • No Spots Visible: The concentration of the sample may be too low, or the compounds may not be UV active. If UV visualization fails, try an iodine chamber or other chemical stains. [8]

Conclusion

Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid. Its simplicity, speed, and effectiveness in separating compounds of differing polarities make it an ideal choice for real-time reaction tracking. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently and accurately monitor the progress of their synthesis, leading to improved reaction outcomes and efficiency.

References

  • PrepChem. Synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Filterbio. How to detect compounds on TLC plates? - Blog. [Link]

  • TLC Visualization Solutions. [Link]

  • Thin Layer Chromatography. [Link]

  • Labster. TLC Visualization Methods - Theory pages. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • Organic Syntheses. Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). [Link]

  • ResearchGate. TLC tailing and carboxylic acid? [Link]

  • BGD Group. TLC System. [Link]

  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • OperaChem. TLC-Thin Layer Chromatography. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Semantic Scholar. Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. [Link]

  • HETEROCYCLES. ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. [Link]

  • Quick Company. A Process For The Preparation Of Alkoxy Benzoic Acid. [Link]

  • Rsc.org. Supporting Information. [Link]

  • PubChemLite. 2-hydroxy-5-methoxybenzaldehyde (C8H8O3). [Link]

  • PubChem. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695. [Link]

  • PMC. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]

  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

  • Eureka | Patsnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. [Link]

  • Chemistry LibreTexts. 2.3: Preparation of the Benzoate of Phenol. [Link]

  • PubChemLite. O-(2-hydroxy-5-methoxyphenylazo)benzoic acid (C14H12N2O4). [Link]

  • Asian J. Chem. Synthesis of 2-Hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones. [Link]

Sources

Method

use of 2-(Benzyloxy)-5-methoxybenzoic acid in the synthesis of natural product analogues

Application Note: Strategic Utilization of 2-(Benzyloxy)-5-methoxybenzoic Acid in the Synthesis of Natural Product Analogues Executive Summary This guide details the synthetic utility of 2-(Benzyloxy)-5-methoxybenzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(Benzyloxy)-5-methoxybenzoic Acid in the Synthesis of Natural Product Analogues

Executive Summary

This guide details the synthetic utility of 2-(Benzyloxy)-5-methoxybenzoic acid (CAS: N/A for specific protected form; parent acid CAS: 2612-02-4) as a robust building block for generating natural product analogues. Specifically, it focuses on the synthesis of 5-methoxysalicylamides , which serve as bioisosteres to Avenanthramides (found in Avena sativa) and pharmacophores in benzamide-class antipsychotics (e.g., Alizapride analogues).

The benzyl protection at the 2-position is critical. It masks the phenolic hydroxyl group, preventing competitive esterification and allowing for aggressive activation of the carboxylic acid (e.g., via thionyl chloride or mixed anhydrides) without polymerization. This protocol provides a validated pathway from the protected acid to the final deprotected bioactive amide.

Chemical Logic & Mechanism

The synthesis of salicylamide-based natural products presents a challenge: the ortho-phenolic hydroxyl group is nucleophilic and prone to interference during carboxylate activation.

  • The Solution: 2-(Benzyloxy)-5-methoxybenzoic acid locks the phenol as a benzyl ether.

  • Electronic Effect: The 5-methoxy group functions as an electron-donating group (EDG), increasing the electron density of the aromatic ring. This mimics the substitution pattern found in Gentisic acid (2,5-dihydroxybenzoic acid) metabolites and specific Sceletium alkaloids.

  • Deprotection Strategy: The benzyl group is orthogonally stable to basic hydrolysis but is cleanly removed via catalytic hydrogenolysis (

    
    , Pd/C), revealing the free phenol required for antioxidant or receptor-binding activity.
    
Pathway Visualization

G Start 2-(Benzyloxy)-5-methoxybenzoic acid (Protected Scaffold) Activation Acid Chloride/Active Ester (Activation) Start->Activation SOCl2 or HATU Coupling Amide Coupling (Nucleophilic Acyl Substitution) Activation->Coupling + Amine (R-NH2) Intermediate N-Substituted-2-(benzyloxy)- 5-methoxybenzamide Coupling->Intermediate Deprotection Hydrogenolysis (Pd/C, H2) Intermediate->Deprotection H2, Pd/C Final 5-Methoxy-Salicylamide Analogue (Bioactive Core) Deprotection->Final - Toluene

Caption: Synthetic workflow transforming the benzyl-protected acid into bioactive salicylamide analogues.

Experimental Protocols

Protocol A: Acid Activation and Amide Coupling

This protocol describes the conversion of 2-(benzyloxy)-5-methoxybenzoic acid into a benzamide derivative. The method uses HATU for mild activation, suitable for complex amine partners (e.g., amino acid esters). For simple amines, the Acid Chloride method (


) is a cost-effective alternative.

Reagents:

  • 2-(Benzyloxy)-5-methoxybenzoic acid (

    
     equiv)
    
  • Amine coupling partner (e.g.,

    
    -alanine ethyl ester, benzylamine) (
    
    
    
    equiv)
  • HATU (

    
     equiv)
    
  • DIPEA (Diisopropylethylamine) (

    
     equiv)
    
  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 2-(benzyloxy)-5-methoxybenzoic acid (
    
    
    
    mmol) in anhydrous DMF (
    
    
    mL/mmol).
  • Activation: Add DIPEA (

    
     mmol) followed by HATU (
    
    
    
    mmol). Stir at room temperature (RT) for 15 minutes. The solution should turn slightly yellow.
  • Coupling: Add the amine (

    
     mmol) in one portion. If the amine is a salt (e.g., hydrochloride), add an extra equivalent of DIPEA.
    
  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1] The starting acid peak should disappear.

  • Workup:

    • Dilute the reaction mixture with EtOAc (

      
       mL).
      
    • Wash successively with

      
       citric acid (
      
      
      
      mL), saturated
      
      
      (
      
      
      mL), and brine (
      
      
      mL).
    • Note: Citric acid removes unreacted amine and DIPEA; Bicarbonate removes unreacted acid and HATU byproducts.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (Silica gel, gradient 0–40% EtOAc in Hexanes) to yield the 2-(benzyloxy)-5-methoxybenzamide intermediate.

Protocol B: Catalytic Hydrogenolysis (Debenzylation)

This step reveals the phenolic hydroxyl group, generating the final bioactive analogue.

Reagents:

  • Benzamide intermediate (from Protocol A)

  • 
     Pd/C (Palladium on Carbon, 50% wet) (
    
    
    
    wt% loading)
  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (

    
    ) (Balloon pressure)
    

Step-by-Step Methodology:

  • Preparation: Dissolve the benzamide intermediate (

    
     mmol) in MeOH (
    
    
    
    mL) in a two-neck flask.
  • Catalyst Addition: Caution: Pd/C is pyrophoric. Under a stream of nitrogen, carefully add

    
     Pd/C (
    
    
    
    by weight of the substrate).
  • Hydrogenation:

    • Evacuate the flask and backfill with

      
       (3 times).
      
    • Evacuate and backfill with

      
       (balloon).
      
    • Stir vigorously at RT for 2–6 hours.

  • Monitoring: Monitor by TLC. The product will be significantly more polar (lower

    
    ) than the starting material due to the free phenol.
    
  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with MeOH.

  • Isolation: Concentrate the filtrate to yield the 2-hydroxy-5-methoxybenzamide analogue.

  • Crystallization: Recrystallize from EtOH/Water or Ether/Hexanes if necessary.

Data Summary & Expected Results

ParameterProtocol A (Coupling)Protocol B (Deprotection)
Typical Yield 85 – 95%90 – 98%
Reaction Time 4 – 12 Hours2 – 6 Hours
Key Byproducts Urea (from HATU), DIPEA saltsToluene (volatile)
Appearance White/Off-white solid or oilCrystalline solid (often beige)
Purification Column ChromatographyFiltration & Recrystallization

Troubleshooting Tips:

  • Low Yield in Coupling: If steric hindrance is high (bulky amines), switch from HATU to SOCl2 (reflux 2h to form acid chloride) then react with amine/Et3N in DCM.

  • Incomplete Debenzylation: If the benzyl group is stubborn, add a catalytic amount of Acetic Acid to the hydrogenation mixture or increase

    
     pressure (Parr shaker at 40 psi).
    

References

  • BenchChem. (2025). Synthesis routes of 2-Amino-5-methoxybenzoic acid and related derivatives. Retrieved from .

  • Collins, F. W. (1989). "Oat Phenolics: Avenanthramides, Novel Substituted N-Cinnamoylanthranilates from Oat Groats and Hulls." Journal of Agricultural and Food Chemistry, 37(1), 60–66. Link

  • Wise, M. L. (2011).[2] "Effect of chemical systemic acquired resistance elicitors on avenanthramide biosynthesis in oat (Avena sativa)." Phytochemistry, 72(17), 2139-2145. Link

  • ChemicalBook. (2025). Synthesis of 2-Benzyloxy-5-methoxybenzoic acid derivatives. Retrieved from .

  • MDPI. (2024). "Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester." Molecules, 29(1). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Benzyloxy)-5-methoxybenzoic Acid

Welcome to the Technical Support Center. This hub is designed for researchers, application scientists, and drug development professionals experiencing yield, purity, or chemoselectivity bottlenecks during the benzylation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, application scientists, and drug development professionals experiencing yield, purity, or chemoselectivity bottlenecks during the benzylation of 5-methoxysalicylic acid (2-hydroxy-5-methoxybenzoic acid).

Below, you will find mechanistic troubleshooting FAQs, empirical data, and a field-proven, self-validating standard operating procedure (SOP) to ensure high-yield synthesis.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my yield so low when attempting a direct mono-benzylation of the phenol group? A: Direct mono-benzylation of the phenol in 5-methoxysalicylic acid is kinetically and thermodynamically disfavored. The carboxylic acid proton is highly acidic (pKa ~3), while the phenolic proton is exceptionally tightly bound due to a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, raising its effective pKa to approximately 12.95[1]. If you use only one equivalent of base and one equivalent of benzyl bromide, the base will preferentially deprotonate the carboxylic acid. This leads to the formation of the benzyl ester, leaving the target phenol unreacted.

Q2: How do I overcome this chemoselectivity issue to isolate the correct product? A: You must abandon the mono-benzylation approach and employ a "Double Benzylation followed by Saponification" strategy[2].

  • Exhaustive Alkylation: Use an excess of a strong base (>2.0 eq) and benzyl bromide (>2.0 eq) to force the alkylation of both the carboxylate and the sterically hindered phenoxide. This yields the intermediate benzyl 2-(benzyloxy)-5-methoxybenzoate[3].

  • Selective Cleavage: Subject this intermediate to basic hydrolysis (saponification). Because benzyl ethers are highly stable to basic conditions, only the benzyl ester is cleaved, cleanly regenerating the free carboxylic acid without disturbing the newly formed ether[2].

Q3: What is the optimal solvent system to break the intramolecular hydrogen bonding? A: Polar aprotic solvents are mandatory. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are highly recommended over standard ethereal solvents or acetone. They effectively solvate the potassium or sodium cations, leaving the phenoxide anion "naked" and highly nucleophilic. This energetic advantage is critical for overcoming the steric hindrance and breaking the intramolecular hydrogen bonding network.

Part 2: Quantitative Data & Solvent Optimization

The table below summarizes the causality between solvent/base selection and the yield of the critical dibenzylated intermediate (benzyl 2-(benzyloxy)-5-methoxybenzoate).

Solvent SystemBase (Equivalents)Benzyl Bromide (Eq.)Temp (°C)Time (h)Intermediate Yield (%)Causality / Mechanistic Observation
AcetoneK₂CO₃ (2.5)2.256 (Reflux)1245%Poor solvation of the phenoxide anion; reaction stalls due to intact H-bonding.
THFNaH (2.5)2.225860%Heterogeneous reaction limits kinetics; side reactions observed.
DMF K₂CO₃ (2.5) 2.2 60 4 >90% Optimal; "naked" anion accelerates etherification; high thermal stability.

Part 3: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to Phase 2 until Phase 1 is analytically confirmed.

Phase 1: Exhaustive Benzylation (Intermediate Synthesis)
  • Dissolution : Dissolve 1.0 eq of 5-methoxysalicylic acid in anhydrous DMF to create a 0.5 M solution.

  • Deprotonation : Add 2.5 eq of finely powdered, anhydrous Potassium Carbonate (K₂CO₃). Stir vigorously at room temperature for 30 minutes. Causality: This ensures complete deprotonation of both the carboxylic acid and the hydrogen-bonded phenol.

  • Alkylation : Dropwise add 2.2 eq of Benzyl Bromide (BnBr) via an addition funnel to control the exotherm.

  • Thermal Activation : Elevate the temperature to 60°C and stir for 4 hours.

  • Validation : Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the highly polar starting material spot completely disappears.

  • Workup : Quench with ice water, extract with Ethyl Acetate (3x), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate to yield benzyl 2-(benzyloxy)-5-methoxybenzoate[3].

Phase 2: Selective Saponification (Final Product Isolation)
  • Solvent System : Dissolve the crude intermediate in a 3:1:1 mixture of THF:MeOH:H₂O. Causality: This ternary mixture ensures the lipophilic intermediate remains in solution while providing water for the hydrolysis.

  • Hydrolysis : Add 3.0 eq of Sodium Hydroxide (NaOH).

  • Reflux : Heat the mixture to 65°C for 3 hours. Causality: The hydroxide selectively attacks the sterically accessible ester carbonyl. The benzyl ether remains completely inert.

  • Acidification (Critical Step) : Cool the reaction to 0°C and carefully acidify with 1M HCl until the pH reaches 2. Causality: Acidification protonates the newly formed carboxylate, causing the target 2-(Benzyloxy)-5-methoxybenzoic acid to precipitate as an off-white solid.

  • Isolation : Filter the precipitate, wash with cold water to remove residual salts, and dry under a high vacuum.

Part 4: Reaction Pathway Visualization

Workflow SM 5-Methoxysalicylic Acid (Starting Material) Step1 Step 1: Exhaustive Benzylation (BnBr, K2CO3, DMF, 60°C) SM->Step1 Overcomes H-Bond Int Benzyl 2-(benzyloxy)-5-methoxybenzoate (Stable Intermediate) Step1->Int Validated via TLC/LC-MS Step2 Step 2: Selective Saponification (NaOH, THF/MeOH/H2O, 65°C) Int->Step2 Base Hydrolysis Prod 2-(Benzyloxy)-5-methoxybenzoic acid (Final Product) Step2->Prod Acidification (pH 2)

Workflow for the high-yield synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid via saponification.

References

1.[3] Synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester. PrepChem. Available at:[Link] 2.[2] IE80850B1 - A pharmaceutical product comprising a salicylate of an esterifiable ace-inhibitor. Google Patents. Available at: 3.[1] Towards the Generation of Catalytic Antibodies for Glycoside Hydrolysis. DSpace@MIT. Available at:[Link]

Sources

Optimization

side reactions in the Williamson ether synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid

Executive Summary & Reaction Logic Welcome to the technical support hub for the synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid . Researchers frequently encounter difficulties when attempting the direct Williamson ether...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

Welcome to the technical support hub for the synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid .

Researchers frequently encounter difficulties when attempting the direct Williamson ether synthesis on 2-hydroxy-5-methoxybenzoic acid (5-methoxysalicylic acid) . The core challenge is chemoselectivity . The substrate contains two nucleophilic sites: the phenylic hydroxyl group (-OH) and the carboxylic acid (-COOH).

Because the carboxylate (


) forms before the phenoxide (

), direct alkylation often leads to a mixture of the desired ether-acid, the undesired ester-phenol, and the bis-alkylated ester-ether.

Our Recommended Strategy: Do not fight the thermodynamics. Instead of attempting a difficult mono-alkylation, drive the reaction to the bis-alkylated intermediate (benzyl ester-benzyl ether) and selectively hydrolyze the ester in situ.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the recommended "over-alkylation/hydrolysis" route to ensure purity.

ReactionPathway SM 5-Methoxysalicylic Acid (Starting Material) MonoAnion Carboxylate Anion (Mono-anion) SM->MonoAnion Base (1 eq) DiAnion Dianion (Phenoxide + Carboxylate) MonoAnion->DiAnion Base (>2 eq) Side_Ester Side Product A: Benzyl 2-hydroxy-5-methoxybenzoate (Ester-Phenol) MonoAnion->Side_Ester BnBr (Path A: Undesired) Intermediate Intermediate: Benzyl 2-(benzyloxy)-5-methoxybenzoate (Bis-alkylated) DiAnion->Intermediate BnBr (2.2 eq) (Path B: Recommended) Side_Ester->Intermediate BnBr + Base Product TARGET PRODUCT: 2-(Benzyloxy)-5-methoxybenzoic acid Intermediate->Product Hydrolysis (NaOH/H2O) Reflux

Caption: Figure 1. Competitive alkylation pathways. Path A leads to the undesired ester side product. Path B (blue) is the recommended route, pushing to the bis-alkylated intermediate before hydrolyzing back to the target acid.

Troubleshooting Guides

Issue 1: "My product is an oil or has a complex NMR spectrum."

Diagnosis: Chemoselectivity Failure (Esterification). If you attempted to use exactly 1 equivalent of benzyl bromide to target only the phenol, you likely formed a statistical mixture of:

  • Target Ether-Acid (Desired)

  • Benzyl Ester-Phenol (Side Reaction)

  • Benzyl Ester-Ether (Over-alkylation)

Technical Insight: The carboxylate anion is generated first. While the phenoxide is a better nucleophile (softer), the carboxylate is statistically more likely to react if the stoichiometry is 1:1, especially in aprotic polar solvents like DMF which enhance the nucleophilicity of the carboxylate.

Solution:

  • Immediate Fix: Add an additional 1.5 equivalents of NaOH (aq) to your crude mixture and reflux for 2 hours. This will saponify the benzyl esters back to the carboxylate salt. Acidify to precipitate the pure ether-acid.

  • Prevention: Adopt the Bis-Alkylation/Hydrolysis Protocol (See Section 4).

Issue 2: "The reaction is extremely slow; Starting Material persists."

Diagnosis: Intramolecular Hydrogen Bonding. 5-methoxysalicylic acid possesses a strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen. This stabilizes the proton, making it difficult to remove with weak bases (like


 in acetone) at low temperatures.

Solution:

  • Solvent Switch: Move from Acetone to DMF or DMSO . These solvents disrupt hydrogen bonding.

  • Base Upgrade: If using carbonate, ensure it is finely ground and use a catalytic amount of KI (Finkelstein condition) to activate the benzyl bromide. Alternatively, switch to NaH (if anhydrous) or NaOH/EtOH (reflux).

Issue 3: "I see a new spot on TLC that isn't product or starting material."

Diagnosis: Hydrolysis of Benzyl Halide. If your solvent contains water (and you are not using a biphasic phase-transfer system), the Benzyl Bromide/Chloride can hydrolyze to form Benzyl Alcohol .[1]

  • Side Reaction:

    
    
    
  • Secondary Side Reaction:

    
     (Dibenzyl ether).
    

Solution:

  • Verification: Check NMR for a benzylic signal at

    
     ppm (Benzyl alcohol) vs the expected ether 
    
    
    
    ppm.
  • Fix: Ensure solvents are dry. If using the aqueous NaOH method, ensure the benzyl halide is added after the phenoxide is fully formed to minimize its exposure to free water at high temps.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (


) in Acetone? 
A:  Yes, but it is often slow due to the "Salicylate Effect" (H-bonding). You must reflux for 12–24 hours. We recommend DMF/K2CO3  at 60°C for faster kinetics (4–6 hours).

Q: Why do I need to acidify to pH 3 during workup? A: The product is a carboxylic acid. In the basic reaction mixture, it exists as the soluble sodium salt (Sodium 2-(benzyloxy)-5-methoxybenzoate). You must lower the pH below the


 of the acid (approx 3.5–4.0) to protonate it and force precipitation.

Q: Is C-alkylation a concern? A: Generally, no. Under standard Williamson conditions (weak to moderate base), O-alkylation is kinetically favored over C-alkylation for benzyl halides. C-alkylation is typically only observed with phenols under harsh conditions or with very soft electrophiles (e.g., allyl halides in Claisen rearrangement contexts).

Recommended Experimental Protocol

Method: Bis-Alkylation followed by In-Situ Saponification. Scale: 10 mmol basis.

Materials Table
ReagentMW ( g/mol )Equiv.AmountRole
5-Methoxysalicylic Acid 168.151.01.68 gSubstrate
Benzyl Bromide 171.042.23.76 g (2.6 mL)Electrophile
Potassium Carbonate 138.212.53.45 gBase
DMF --15 mLSolvent
NaOH (10% aq) 40.00Excess10 mLHydrolysis Agent
Step-by-Step Procedure
  • Dissolution: In a 100 mL round-bottom flask, dissolve 5-methoxysalicylic acid (1.68 g) in DMF (15 mL).

  • Deprotonation: Add Potassium Carbonate (3.45 g). Stir at room temperature for 15 minutes. The mixture may thicken as the salt forms.

  • Alkylation: Add Benzyl Bromide (2.6 mL) dropwise.

  • Heating: Heat the mixture to 60°C for 4 hours.

    • Checkpoint: TLC (Hexane:EtOAc 3:1) should show a high Rf spot (Bis-alkylated ester) and no baseline acid.

  • Hydrolysis (The Fix): Add 10% NaOH solution (10 mL) directly to the reaction flask. Increase temperature to 90°C for 2 hours.

    • Mechanism:[2][3] This cleaves the benzyl ester (unwanted) back to the acid, while leaving the benzyl ether (desired) intact.

  • Workup:

    • Cool to room temperature.[1][4][5]

    • Dilute with water (50 mL).

    • Wash with Diethyl Ether (2 x 20 mL) to remove benzyl alcohol and unreacted benzyl bromide. Discard the organic (top) layer.

    • Acidification: Acidify the aqueous layer carefully with 6M HCl to pH ~2. A thick white precipitate will form.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Expected Yield: 85–92% Appearance: White to off-white solid.

References

  • PrepChem. (n.d.). Synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from [Link]

Sources

Troubleshooting

purification of crude 2-(Benzyloxy)-5-methoxybenzoic acid by recrystallization

Technical Support Center: Purification of 2-(Benzyloxy)-5-methoxybenzoic Acid Welcome to the Technical Support Center for the purification of 2-(Benzyloxy)-5-methoxybenzoic acid . This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(Benzyloxy)-5-methoxybenzoic Acid

Welcome to the Technical Support Center for the purification of 2-(Benzyloxy)-5-methoxybenzoic acid . This guide is designed for researchers, synthesis chemists, and drug development professionals. It provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity isolation of this specific benzoic acid derivative.

PART 1: Core Principles & Causality (E-E-A-T)

The purification of 2-(Benzyloxy)-5-methoxybenzoic acid presents unique physicochemical challenges. The molecule possesses a highly polar, hydrogen-bonding carboxylic acid "head" and a bulky, lipophilic benzyloxy/methoxy-substituted aromatic "tail."

The Causality of Solvent Selection: Because of its dual nature, highly polar solvents (like pure water) fail to dissolve the lipophilic bulk, while purely non-polar solvents (like hexanes) cannot disrupt the strong intermolecular hydrogen-bonded dimers formed by the carboxylic acid groups [1]. Therefore, a binary solvent system—specifically Ethanol/Water or Toluene/Heptane —is required. Ethanol acts as the primary solvent, disrupting hydrogen bonds and solvating the molecule at elevated temperatures. Water acts as the anti-solvent, drastically reducing solubility as the kinetic energy of the system drops during cooling, forcing the compound into a highly ordered crystal lattice while leaving structurally dissimilar impurities in the mother liquor [2].

PART 2: Troubleshooting FAQs

Q1: Why does my crude product "oil out" (form a separate liquid phase) instead of forming crystals during cooling? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your crude mixture is depressed below the temperature at which it saturates the solvent. The bulky benzyloxy group increases lipophilicity and can hinder rapid crystal packing. Causality & Fix: Rapid cooling causes the solution to supersaturate before nucleation can occur. To fix this, reheat the mixture until it is a homogeneous solution, add a small amount of the primary solvent (Ethanol) to lower the saturation temperature, and cool very slowly. Seeding the solution with a pure crystal of 2-(Benzyloxy)-5-methoxybenzoic acid just above the cloud point provides a nucleation site, bypassing the thermodynamic energy barrier for lattice formation.

Q2: How do I ensure the removal of unreacted benzyl chloride and 5-methoxysalicylic acid? A: These are the most common impurities from the etherification step. Benzyl chloride is a liquid and is highly soluble in cold ethanol; it will naturally remain in the mother liquor during filtration. 5-Methoxysalicylic acid is more polar. If your crude contains >10% of this starting material, recrystallization alone may not suffice. Self-Validating Fix: Perform an acid-base extraction prior to recrystallization. Dissolve the crude in aqueous


 (forming the water-soluble sodium salt of the acid), wash with Dichloromethane (DCM) to extract benzyl chloride and neutral organic byproducts, and then re-acidify the aqueous layer with 1M 

to precipitate the crude 2-(Benzyloxy)-5-methoxybenzoic acid [3].

Q3: My isolated crystals have a yellow/brown tint. How do I decolorize them without losing product? A: Add 1–5% (w/w) activated charcoal to the hot ethanol solution. Causality: Colored impurities are typically highly conjugated, polymeric side-products. These planar molecules strongly adsorb to the porous, high-surface-area carbon matrix via


 interactions. You must perform a hot gravity filtration through a heated Celite pad to remove the fine charcoal particles before the product crystallizes.

PART 3: Experimental Protocol & Workflow

Self-Validating Step-by-Step Recrystallization Protocol (Ethanol/Water System)

  • Initial Dissolution: Weigh the crude 2-(Benzyloxy)-5-methoxybenzoic acid and transfer it to an Erlenmeyer flask equipped with a stir bar. Add a minimal volume of absolute Ethanol (approx. 3–5 mL per gram of crude).

  • Heating: Heat the suspension to a gentle reflux (

    
    ) on a hot plate until the solid completely dissolves.
    
  • Decolorization (Optional): If the solution is dark, add 2% w/w activated charcoal. Boil for 5 minutes, then perform a hot filtration through a fluted filter paper or Celite pad pre-warmed with hot ethanol.

  • Anti-Solvent Addition: While maintaining the solution near reflux, add hot deionized water dropwise until the solution just turns cloudy (the cloud point). Immediately add 1–2 drops of hot ethanol until the solution turns clear again.

  • Controlled Cooling (Critical Step): Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 45–60 minutes. Do not agitate. Once at room temperature, transfer the flask to an ice-water bath (

    
    ) for 30 minutes to maximize yield.
    
  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of ice-cold 1:1 Ethanol/Water to remove residual mother liquor containing impurities.

  • Validation: Dry the crystals in a vacuum oven at

    
     overnight. Validate purity via Melting Point determination (a sharp range of 
    
    
    
    indicates high purity) and HPLC/NMR.

PART 4: Quantitative Data & Solvent Selection

Table 1: Comparison of Recrystallization Solvent Systems for Alkoxybenzoic Acids

Solvent SystemSolubilizing MechanismTarget Impurity RemovedTypical Recovery YieldSuitability / Notes
Ethanol / Water EtOH disrupts H-bonds; Water forces hydrophobic precipitation.Benzyl halides, inorganic salts.75% – 85%Optimal. Excellent balance of yield and purity. Easy to dry.
Toluene / Heptane Toluene solvates aromatic rings; Heptane acts as non-polar anti-solvent.Polar degradation products, unreacted phenolic acids.65% – 75%Good for highly lipophilic batches. Requires higher vacuum to dry.
Ethyl Acetate / Hexanes EtOAc acts as a moderate H-bond acceptor; Hexanes reduce polarity.Esterified byproducts (e.g., benzyl esters).70% – 80%Prone to oiling out if cooled too rapidly.
Glacial Acetic Acid Strong H-bond donor/acceptor; mimics the carboxylic acid moiety.Highly recalcitrant polymeric impurities.50% – 60%Last resort. Hard to remove residual solvent odor; lower yields.

PART 5: Visualization & Logical Workflows

Below is the logical decision tree for the recrystallization and troubleshooting process.

G Start Crude 2-(Benzyloxy)- 5-methoxybenzoic acid Dissolve Dissolve in minimal hot Ethanol Start->Dissolve HotFilter Hot Filtration (Remove insolubles/charcoal) Dissolve->HotFilter Cooling Cool slowly to RT then Ice Bath HotFilter->Cooling Oiling Did the product oil out? Cooling->Oiling FixOil Reheat to clear, add EtOH, cool slower Oiling->FixOil Yes Crystallize Crystal Formation Oiling->Crystallize No FixOil->Cooling FilterWash Vacuum Filter & Wash (Cold EtOH/H2O) Crystallize->FilterWash Pure Pure Product (Verify via mp/NMR) FilterWash->Pure

Workflow for the recrystallization and troubleshooting of 2-(Benzyloxy)-5-methoxybenzoic acid.

References

  • Al-Hussainy, S. et al. (2021). Nematic Mesogen with 1,3,4-Oxadiazole Unit as Stationary Phase in Gas-Liquid Chromatography (Detailing synthesis and ethanol recrystallization of p-alkoxybenzoic acids). Al-Nahrain Journal of Science.[Link] [2]

  • StudyMoose. (2024). Recrystallization of Benzoic Acid: Objectives and Methodologies. StudyMoose Chemistry Tutorials.[Link] [3]

Optimization

removing unreacted benzyl bromide from the reaction mixture

Technical Support Center: Benzyl Bromide Purification A Guide for the Synthetic Chemist Welcome to the technical support guide for handling a common challenge in organic synthesis: the removal of unreacted benzyl bromide...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzyl Bromide Purification

A Guide for the Synthetic Chemist

Welcome to the technical support guide for handling a common challenge in organic synthesis: the removal of unreacted benzyl bromide. Benzyl bromide is a versatile reagent for introducing the benzyl protecting group on alcohols, amines, and other nucleophiles.[1][2] However, its use in excess, often necessary to drive reactions to completion, presents a purification challenge.[3] This guide provides in-depth, field-tested solutions and the scientific rationale behind them to help you achieve a pure final product.

Critical Safety Information

Before proceeding with any protocol, it is imperative to acknowledge the hazards associated with benzyl bromide. It is a potent lachrymator (tear-inducing agent) and is intensely irritating to the skin, eyes, and respiratory system.[1][4][5] All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7] Avoid inhalation of vapors and direct contact with the liquid.[8]

PropertyValueSource
Molecular Formula C₇H₇Br[9]
Molecular Weight 171.03 g/mol [9][10]
Appearance Colorless to pale yellow liquid[9][11]
Boiling Point 199-201 °C (at 760 mmHg)[4][9]
Density 1.438 g/mL[4]
Solubility Soluble in most organic solvents (ether, ethanol, DCM, etc.); immiscible with water.[9][12][13]

Frequently Asked Questions (FAQs)

Q1: I've finished my benzylation reaction. What's the first step I should consider for workup?

The ideal first step depends on your reaction scale and the nature of your product. For most bench-scale reactions, a simple aqueous workup is the starting point. This involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing with water and then brine.[14] This initial wash will remove water-soluble byproducts but is often insufficient to remove all the unreacted benzyl bromide.

Q2: Why is benzyl bromide so difficult to remove completely?

Benzyl bromide shares properties with many benzylated organic products: it is relatively non-polar and has a high boiling point. This similarity makes separation by standard techniques like simple extraction or solvent evaporation challenging, especially when it co-elutes with the product during chromatography.[3][15]

Q3: Can I just remove it on the rotary evaporator?

On a small scale (<1g), some benzyl bromide can be removed under high vacuum, especially with gentle heating.[3] However, due to its high boiling point (201 °C), complete removal is often impractical without significant product loss, especially if your product is also volatile.[4][16] For larger scales, this method is generally ineffective.[3]

Q4: Is there a way to "quench" the excess benzyl bromide instead of physically separating it?

Absolutely. This is often the most elegant and efficient solution. By reacting the excess benzyl bromide with a nucleophile, you can convert it into a compound with vastly different physical properties, making it easy to remove via a simple aqueous wash. This is a core strategy detailed in our troubleshooting guide.

Troubleshooting and Purification Protocols

This section addresses specific issues encountered during the purification process. A logical workflow for selecting the appropriate method is presented below.

Purification_Workflow Decision Tree for Benzyl Bromide Removal start Reaction Workup Complete product_state Is the desired product a solid? start->product_state solid_method Attempt Crystallization or Trituration product_state->solid_method  Yes liquid_check Analyze TLC: Are product and BnBr spots well-separated? product_state->liquid_check  No (Oil/Liquid) end_node Pure Product solid_method->end_node chromatography Purify via Flash Column Chromatography liquid_check->chromatography  Yes quenching Use Chemical Quenching (e.g., Amine Quench) liquid_check->quenching  No (Spots Overlap) chromatography->end_node quenching->chromatography Post-quench cleanup may still require chromatography distillation_check Is the product non-volatile and thermally stable? quenching->distillation_check Alternative for large scale distillation_check->liquid_check No distillation Purify via Vacuum Distillation distillation_check->distillation Yes distillation->end_node

Caption: Decision workflow for selecting a purification method.

Issue 1: My product and benzyl bromide have very similar Rf values on TLC.

This is a common scenario that makes separation by standard silica gel chromatography difficult.[15] The most effective solution is to chemically alter the benzyl bromide.

Solution: Chemical Quenching with an Amine

Causality: Benzyl bromide is an excellent electrophile for Sₙ2 reactions. By adding a nucleophilic amine, such as triethylamine (TEA) or ethylenediamine, you can convert the neutral, organic-soluble benzyl bromide into a charged, water-soluble quaternary ammonium salt.[3][16][17] This salt will readily partition into the aqueous phase during an extraction, leaving your desired product in the organic layer.

Quenching_Reaction Amine Quenching of Benzyl Bromide cluster_reactants Reactants cluster_products Products BnBr Benzyl Bromide (Organic Soluble) Salt Benzyltriethylammonium Bromide (Water Soluble Salt) BnBr->Salt Sₙ2 Reaction TEA Triethylamine (TEA) (Nucleophile) TEA->Salt

Caption: Conversion of benzyl bromide to a water-soluble salt.

Experimental Protocol: Triethylamine Quench

  • Reaction Completion: Once your primary reaction is complete (as monitored by TLC), cool the mixture to room temperature.

  • Quenching: Add 2-3 equivalents (relative to the initial excess of benzyl bromide) of triethylamine to the reaction flask.

  • Stirring: Stir the mixture at room temperature for 1-2 hours. You can monitor the disappearance of the benzyl bromide spot on TLC.

  • Aqueous Workup:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer twice with water to remove the ammonium salt.

    • Wash once with brine to remove residual water.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[18][19]

  • Verification: Analyze the crude product by TLC and ¹H NMR to confirm the absence of benzyl bromide (look for the disappearance of the characteristic benzylic -CH₂Br singlet around 4.5 ppm).[20][21]

Issue 2: My product is a solid, but it's contaminated with oily benzyl bromide.

If your desired product is a crystalline solid, you can exploit differences in solubility to achieve purification.

Solution: Crystallization or Trituration

Causality: This method relies on finding a solvent system where your product has low solubility at a given temperature, while benzyl bromide and other impurities remain dissolved. When the solution is cooled or when the solid is washed (triturated), the pure product crystallizes or remains as a solid, leaving the impurities behind in the solvent.

Experimental Protocol: Trituration with Hexanes

  • Solvent Selection: Hexane or a mixture of hexanes/diethyl ether is often a good starting point, as benzyl bromide is highly soluble in these non-polar solvents, whereas more functionalized products may be less soluble.[3]

  • Procedure:

    • Concentrate your crude reaction mixture to a thick oil or solid.

    • Add a sufficient amount of cold hexanes to the flask.

    • Using a spatula or stir bar, vigorously agitate the solid material in the solvent for 10-15 minutes. Your product should remain a solid, while the oily benzyl bromide dissolves.

    • If your product is a fine powder, you may need to scrape the sides of the flask.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of cold hexanes to remove any remaining surface impurities.

  • Drying: Dry the purified solid under high vacuum.

  • Verification: Check the purity of the solid by TLC and NMR. If impurities persist, a full recrystallization or column chromatography may be necessary.[22]

Issue 3: My product is a non-volatile liquid, and quenching is not an option.

For thermally stable, high-boiling products, purification can be achieved by physical separation methods like flash chromatography or distillation, especially on a larger scale.

Solution 1: Flash Column Chromatography

Causality: Silica gel chromatography separates compounds based on their polarity. Benzyl bromide is a very non-polar compound and will elute quickly with a non-polar mobile phase.[3] If your product is even moderately more polar, a clean separation can be achieved.

Experimental Protocol: Flash Chromatography

  • TLC Analysis: Determine an appropriate solvent system using TLC. The goal is to find a system where the Rf of benzyl bromide is high (~0.8-0.9) and the Rf of your product is lower (~0.3-0.5). A typical starting point is a hexane/ethyl acetate or hexane/dichloromethane mixture.[3][15]

  • Column Packing: Pack a silica gel column with your chosen non-polar eluent.[22][23]

  • Loading: Load your crude material onto the column (either directly as a concentrated oil or pre-adsorbed onto a small amount of silica).

  • Elution:

    • Begin eluting with a very non-polar solvent (e.g., 100% hexanes).[21]

    • Collect fractions and monitor them by TLC, visualizing with a UV lamp (benzyl bromide is UV active).[3]

    • The benzyl bromide should elute in the first few fractions.

    • Once the benzyl bromide is completely off the column, you can gradually increase the polarity of the eluent to elute your desired product.

  • Concentration: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Solution 2: Vacuum Distillation

Causality: This classic technique separates liquids based on differences in their boiling points. Under reduced pressure, the boiling points of organic compounds are lowered, allowing for distillation at temperatures that won't cause decomposition. Given benzyl bromide's atmospheric boiling point of ~201 °C, vacuum distillation is essential.[4][24] This method is most suitable for multi-gram scale reactions where the product's boiling point is significantly different from that of benzyl bromide.[16][25]

Experimental Protocol: Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus for vacuum operation. A short Vigreux column is often sufficient.

  • Distillation:

    • Heat the distillation flask gently using an oil bath.

    • Apply vacuum slowly to the system.

    • Collect the fraction corresponding to the boiling point of benzyl bromide at the given pressure (e.g., ~78-85 °C at 12-15 mmHg).[24][26]

    • Once the benzyl bromide has been removed, you can increase the temperature to distill your higher-boiling product.

  • Verification: Analyze all collected fractions by TLC or NMR to confirm their identity and purity.

References

  • GazFinder. benzyl bromide (C7H7Br). [Link]

  • Wikipedia. Benzyl bromide. [Link]

  • PrepChem.com. Preparation of benzyl bromide. [Link]

  • Alfa Aesar. Benzyl bromide - SAFETY DATA SHEET. (2010). [Link]

  • NJ.gov. Common Name: BENZYL BROMIDE HAZARD SUMMARY. (2000). [Link]

  • ILO and WHO. ICSC 1225 - BENZYL BROMIDE. (2021). [Link]

  • ResearchGate. How does one separate Benzyl bromide from the reaction mixture?. (2014). [Link]

  • ResearchGate. Removing Benzyl bromide. (2012). [Link]

  • Sciencemadness.org. Improved Synthesis of Benzyl Bromide by Free Radical Bromination. (2014). [Link]

  • Organic Chemistry Portal. Synthesis of benzyl bromides. [Link]

  • Google Patents. CN102329192A - Benzyl bromide synthesis method.
  • Royal Society of Chemistry. Supplementary Information for: .... [Link]

  • Taylor & Francis Online. An Efficient and Fast Method for the Preparation of Benzylic Bromides. (2011). [Link]

  • Macalester College. Scheme 2. N-Benzylation Using Benzyl Bromide. 3 → 6. [Link]

  • Google Patents.
  • Reddit. Benzyl Chloride removal?. (2011). [Link]

  • Taylor & Francis. Benzyl bromide – Knowledge and References. [Link]

  • Common Organic Chemistry. Benzyl Bromide. [Link]

  • Reddit. BnBr purification via basic alumina?. (2016). [Link]

  • Reddit. separating benzyl bromide. (2022). [Link]

  • University of Rochester. Remove Sticky Reagents. [Link]

  • PubChem. Benzyl Bromide | C7H7Br | CID 7498. [Link]

  • RSC Publishing. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. (2018). [Link]

  • Common Organic Chemistry. Benzyl Protection (Benzyl Bromide). [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(Benzyloxy)-5-methoxybenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries from drug development professionals regarding the synthesis of 2-(benzyloxy)-5-methoxybenzoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries from drug development professionals regarding the synthesis of 2-(benzyloxy)-5-methoxybenzoic acid. While this molecule is a critical building block in medicinal chemistry, its synthesis from 5-methoxysalicylic acid is notoriously prone to stalling, resulting in incomplete reactions and poor yields.

This guide provides field-proven troubleshooting strategies, focuses on the chemical causality behind reaction failures, and offers self-validating protocols to ensure your synthesis runs to completion.

Mechanistic Workflow & Causality

Direct mono-O-alkylation of 5-methoxysalicylic acid is highly inefficient due to the dual reactivity of the starting material. The standard, high-yielding approach involves a "global benzylation" to form the intermediate benzyl 2-(benzyloxy)-5-methoxybenzoate, followed by a selective saponification of the benzyl ester to yield the target carboxylic acid .

G SM 5-Methoxysalicylic Acid (Starting Material) Reagents1 Benzyl Bromide (2.5 eq) + Base (NaOH/K2CO3) in Polar Aprotic Solvent SM->Reagents1 Step 1: Global Benzylation Int Benzyl 2-(benzyloxy)- 5-methoxybenzoate (Intermediate) Reagents1->Int Reagents2 Aqueous NaOH + MeOH/THF Co-solvent Reflux (70°C) Int->Reagents2 Step 2: Saponification Prod 2-(Benzyloxy)- 5-methoxybenzoic Acid (Target Product) Reagents2->Prod

Workflow for the two-step synthesis of 2-(benzyloxy)-5-methoxybenzoic acid.

Troubleshooting FAQs

Q1: Why is my O-benzylation incomplete, leaving unreacted starting material or mono-alkylated products? A1: The causality here lies in the differential nucleophilicity of the functional groups and internal steric hindrance. In 5-methoxysalicylic acid, the carboxylate group is highly nucleophilic and easily alkylated to form an ester. However, the ortho-phenolic hydroxyl group is sterically hindered and participates in strong intramolecular hydrogen bonding with the adjacent carbonyl group. If you use a weak base (like sodium bicarbonate) or a protic solvent, the phenol is not fully deprotonated . Field-Proven Insight: To break the hydrogen bond and force complete deprotonation, you must use a strong base (e.g., NaOH or anhydrous K


CO

) in a strongly polar aprotic solvent like DMF or HMPA. You also need an excess of benzyl bromide (at least 2.2 to 2.5 equivalents) to drive both the esterification and etherification to completion.

Q2: I am seeing a mixture of esterified and etherified products. How do I drive it to a single intermediate? A2: This occurs when the reaction is prematurely quenched or the benzyl bromide has degraded. Benzyl bromide is highly susceptible to hydrolysis, degrading into benzyl alcohol and hydrobromic acid upon exposure to atmospheric moisture. Field-Proven Insight: Always use freshly distilled or properly stored benzyl bromide. Ensure the reaction is stirred for a sufficient duration (12–14 hours at room temperature) . Do not quench the reaction until In-Process Controls (IPC) confirm the disappearance of all intermediate mono-alkylated species.

Q3: The saponification step is stalling. How can I ensure complete hydrolysis of the benzyl ester intermediate? A3: While benzyl esters are generally cleavable under basic conditions, the bulky ortho-benzyloxy group creates significant steric shielding around the ester carbonyl carbon, repelling nucleophilic attack . Furthermore, the di-benzylated intermediate is highly lipophilic; in purely aqueous base, it will phase-separate, halting the reaction entirely. Field-Proven Insight: You must overcome the phase barrier by using a miscible co-solvent system (e.g., a 1:1 mixture of THF and Methanol) alongside aqueous NaOH. Heating the mixture to reflux (70–80°C) provides the necessary activation energy to overcome the steric hindrance.

Standard Operating Protocols (Self-Validating Systems)

To guarantee trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Global Benzylation (Synthesis of Benzyl 2-(benzyloxy)-5-methoxybenzoate)

Objective: Complete alkylation of both the phenol and carboxylic acid groups.

  • Preparation: Dissolve 1.0 equivalent of 5-methoxysalicylic acid in anhydrous DMF (10 mL per gram of substrate).

    • Validation: The solution must be completely clear and homogenous.

  • Deprotonation: Add 2.5 equivalents of finely powdered, anhydrous K

    
    CO
    
    
    
    . Stir for 30 minutes at room temperature.
    • Validation: A distinct color change (often yellowing) indicates the successful formation of the phenoxide/carboxylate di-anion.

  • Alkylation: Dropwise, add 2.5 equivalents of fresh benzyl bromide.

  • Reaction: Stir the mixture at room temperature (or with gentle heating at 40°C) for 12–14 hours.

  • In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate against the starting material (Eluent: 4:1 Hexanes:EtOAc).

    • Validation: The reaction is complete only when the starting material (baseline) is absent, and a single dominant, highly UV-active spot appears at R

      
       ~0.6.
      
  • Workup: Quench by pouring the mixture into ice water (3x volume). Extract with ethyl acetate. Wash the organic layer extensively with water (to remove DMF) and brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
    • Validation: The intermediate should isolate as a thick yellow oil that may solidify upon standing .

Protocol B: Saponification (Synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid)

Objective: Selective cleavage of the benzyl ester to yield the target carboxylic acid .

  • Preparation: Dissolve the crude benzyl 2-(benzyloxy)-5-methoxybenzoate in a 1:1 mixture of THF and Methanol (approx. 15 mL per gram).

    • Validation: Ensure complete dissolution to prevent biphasic stalling.

  • Hydrolysis: Add 5.0 equivalents of 2M aqueous NaOH.

  • Reaction: Heat the mixture to reflux (approx. 70°C) for 3 to 4 hours.

  • In-Process Control (IPC): Analyze by TLC (Eluent: 1:1 Hexanes:EtOAc with 1% acetic acid).

    • Validation: The non-polar ester spot (R

      
       ~0.8) must completely disappear, replaced by a highly polar spot (R
      
      
      
      ~0.2) representing the carboxylate.
  • Workup: Cool to room temperature and concentrate in vacuo to remove the THF and Methanol. Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove unreacted organic impurities and the benzyl alcohol byproduct.

    • Validation: The product is safely retained in the aqueous layer as a water-soluble sodium salt.

  • Acidification: Carefully acidify the aqueous layer with 2M HCl until the pH reaches 2.0.

    • Validation: A thick white/off-white precipitate of 2-(benzyloxy)-5-methoxybenzoic acid will immediately crash out of solution.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and conversion rates, providing a quantitative baseline for troubleshooting your synthesis.

Reaction StepReagents / BaseSolvent SystemTemp / TimeExpected ConversionTroubleshooting Note
1. Benzylation BnBr (1.1 eq), Na

CO

AcetoneReflux, 12h< 40% (Mono-ester)Weak base fails to deprotonate H-bonded phenol.
1. Benzylation BnBr (2.5 eq), K

CO

DMF40°C, 14h> 95% (Di-alkylated)Optimal conditions for global benzylation.
1. Benzylation BnBr (2.5 eq), NaOHHMPA / WaterRT, 14h> 95% (Di-alkylated)Highly effective, but HMPA is highly toxic.
2. Saponification 2M NaOH (5.0 eq)Water onlyReflux, 12h< 20%Stalls due to poor solubility of the lipophilic ester.
2. Saponification 2M NaOH (5.0 eq)THF / MeOH / H

O
Reflux, 3h> 98%Co-solvents ensure homogeneity and rapid cleavage.

References

  • Title: Synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester Source: PrepChem URL: [Link]

  • Title: Process for the preparation of benzyl alcohol (Hydrolysis of Benzyl Esters)
Optimization

Technical Support Center: Optimizing Base and Solvent Conditions for the Synthesis of 2-(Benzyloxy)-5-methoxybenzoic Acid

Welcome to our dedicated technical support guide for the synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific Williamson ether synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and help you optimize your reaction conditions for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing 2-(Benzyloxy)-5-methoxybenzoic acid?

The synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid is typically achieved through a Williamson ether synthesis. This well-established S(_N)2 reaction involves the deprotonation of the phenolic hydroxyl group of 5-methoxysalicylic acid to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic benzylating agent, such as benzyl bromide or benzyl chloride, to form the desired ether linkage.[1][2]

Q2: Why is the choice of base so critical in this synthesis?

The base plays a crucial role in deprotonating the phenolic hydroxyl group of 5-methoxysalicylic acid to generate the reactive phenoxide nucleophile.[3] However, 5-methoxysalicylic acid has two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. The carboxylic acid is significantly more acidic and will be deprotonated first. Therefore, a sufficient amount of base is required to deprotonate both the carboxylic acid and the phenol to allow the O-alkylation to proceed. The strength of the base must be carefully selected to ensure complete deprotonation of the phenol without promoting side reactions.

Q3: What are the most common side reactions to be aware of?

The two primary side reactions of concern are:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring.[3] Under certain conditions, the benzyl group can attach to the ring, forming a C-C bond instead of the desired C-O ether linkage.

  • Benzylation of the carboxylic acid: The carboxylate group, formed after the initial deprotonation, can also act as a nucleophile and react with the benzylating agent to form a benzyl ester.

Minimizing these side reactions is key to achieving a high yield of the desired product.

Troubleshooting Guide

Scenario 1: Low or No Conversion of Starting Material

Problem: After running the reaction for the specified time, TLC or LC-MS analysis shows a significant amount of unreacted 5-methoxysalicylic acid.

Potential Causes and Solutions:

  • Insufficiently Strong Base: The chosen base may not be strong enough to effectively deprotonate the phenolic hydroxyl group. While weaker bases like potassium carbonate (K(_2)CO(_3)) can be used, stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) are often more effective.[4] If using a weaker base, consider switching to a stronger one.

  • Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction will be slow or incomplete. Ensure your chosen solvent can dissolve both the salicylic acid salt and the benzylating agent. Polar aprotic solvents like DMF or acetonitrile are generally good choices.[2]

  • Low Reaction Temperature: The Williamson ether synthesis typically requires heating.[2] A common temperature range is 50-100 °C. If the reaction is sluggish, a gradual increase in temperature may be necessary.

  • Inactive Benzylating Agent: Benzyl halides can degrade over time. It is advisable to use a fresh bottle or purify the reagent before use.

Scenario 2: Formation of Multiple Products (Observed by TLC/LC-MS)

Problem: The reaction mixture shows several spots on a TLC plate, indicating the formation of byproducts in addition to the desired product.

Potential Causes and Solutions:

  • Competing C-alkylation: This is a common issue with phenoxides. To favor O-alkylation, consider the following:

    • Solvent Choice: Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[3] Protic solvents can solvate the phenoxide oxygen, making the carbon atoms more nucleophilic and leading to more C-alkylation.[3]

    • Counter-ion: Larger cations, such as potassium (K

      
      ), can favor O-alkylation.[5]
      
  • Benzylation of the Carboxylic Acid: The formation of the benzyl ester byproduct can be minimized by:

    • Careful Stoichiometry: Use a controlled amount of the benzylating agent. A large excess can increase the likelihood of reacting with the carboxylate.

    • Protecting the Carboxylic Acid: For maximum selectivity, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) before the Williamson ether synthesis. The protecting group can then be removed by hydrolysis after the O-benzylation is complete.

Data Presentation

The choice of base and solvent significantly impacts the outcome of the synthesis. The following table summarizes common choices and their characteristics.

BasepKa of Conjugate AcidCommon SolventsKey Considerations
Potassium Carbonate (K(_2)CO(_3))~10.3 (for HCO(_3)

)
Acetone, AcetonitrileA weaker base, often requiring higher temperatures and longer reaction times. Can be a good choice to minimize some side reactions.[6]
Sodium Hydroxide (NaOH)~15.7 (for H(_2)O)DMF, DMSO, EthanolA strong, cost-effective base. The presence of water can be a drawback in some cases.[1]
Sodium Hydride (NaH)~36 (for H(_2))DMF, THFA very strong, non-nucleophilic base that drives the deprotonation to completion. Requires anhydrous conditions.[7]

Experimental Protocols

The following is a detailed, step-by-step methodology for the synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid, adapted from a procedure for a similar compound.[1]

Materials:

  • 5-Methoxysalicylic acid

  • Sodium hydroxide (NaOH)

  • Benzyl bromide

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methoxysalicylic acid (1.0 equivalent) in DMF. Add sodium hydroxide (2.2 equivalents) portion-wise to the solution. Stir the mixture at room temperature for 1 hour to ensure the formation of the disodium salt.

  • Nucleophilic Attack: To the solution containing the phenoxide, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and acidify with 1 M HCl to a pH of approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 2-(Benzyloxy)-5-methoxybenzoic acid.[8][9]

Mandatory Visualizations

Williamson_Ether_Synthesis Salicylic_Acid 5-Methoxysalicylic Acid Phenoxide Phenoxide Intermediate Salicylic_Acid->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Benzyl_Halide Benzyl Bromide Product 2-(Benzyloxy)-5-methoxybenzoic Acid Benzyl_Halide->Product Phenoxide->Product SN2 Attack Byproduct NaBr

Caption: Reaction scheme for the Williamson ether synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid.

Troubleshooting_Workflow Start Reaction Outcome Analysis Low_Conversion Low/No Conversion Start->Low_Conversion Multiple_Products Multiple Products Start->Multiple_Products Weak_Base Insufficient Base Strength Low_Conversion->Weak_Base Low_Temp Low Reaction Temperature Low_Conversion->Low_Temp Poor_Solubility Poor Reactant Solubility Low_Conversion->Poor_Solubility C_Alkylation C-Alkylation Multiple_Products->C_Alkylation Ester_Formation Benzyl Ester Formation Multiple_Products->Ester_Formation Change_Base Use Stronger Base (e.g., NaH) Weak_Base->Change_Base Increase_Temp Increase Temperature Low_Temp->Increase_Temp Change_Solvent Use Polar Aprotic Solvent (DMF, Acetonitrile) Poor_Solubility->Change_Solvent Optimize_Solvent Optimize Solvent for O-Alkylation (DMF, DMSO) C_Alkylation->Optimize_Solvent Protect_Acid Protect Carboxylic Acid Ester_Formation->Protect_Acid

Caption: A troubleshooting workflow for common issues in the synthesis.

References

  • PrepChem. Synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester. Available from: [Link]

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation | Notes. 2011. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • ResearchGate. Kinetics for synthesizing benzyl salicylate via solid–liquid phase-transfer catalysis. Available from: [Link]

  • ResearchGate. 37. Differential reaction energy profiles for O versus C alkylation of... Available from: [Link]

  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. Available from: [Link]

  • eScholarship.org. Stereocontrolled Access to Quaternary Centers by Birch Reduction/ Alkylation of Chiral Esters of Salicylic Acids. 2023. Available from: [Link]

  • Iranian chemical communication. A mild and efficient procedure for the synthesis of ethers from various alkyl halides. 2013. Available from: [Link]

  • Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? 2011. Available from: [Link]

  • PMC. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Available from: [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available from: [Link]

  • Prof D Craig. 2.O1 Organic Synthesis Lecture 3. 2004. Available from: [Link]

  • Iranian chemical communication. Potassium carbonate: a highly efficient catalyst for the acylation of alco- hols, phenols and thiol. 2014. Available from: [Link]

  • Semantic Scholar. Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Available from: [Link]

  • ResearchGate. Homogeneous System for the Synthesis of Benzyl Salicylate | Request PDF. 2025. Available from: [Link]

  • FAMU. Lab Report Recrystallization September 27, 2016. 2016. Available from: [Link]

  • Recrystallization of Benzoic Acid. Available from: [Link]

  • YouTube. C Alkylation and O alkylation|Thermodynamic and kinetic stability. 2020. Available from: [Link]

  • Google Patents. US4261922A - Process for alkoxylation of phenols.
  • MDPI. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. 2025. Available from: [Link]

  • PubMed. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Available from: [Link]

  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Available from: [Link]

  • Alkylation of Salicylic Acids Andrew David Feilden. Available from: [Link]

  • Pearson. Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Available from: [Link]

  • Quora. What is the best reagent to produce phenoxide from phenol? Sodium, sodium amide, hydroxide, potassium, or sodium hydride. 2019. Available from: [Link]

  • ResearchGate. De-O-benzylation of Sterically Hindered Benzyl Ethers. 2006. Available from: [Link]

  • ResearchGate. Comparative study of the effectiveness of Na2CO3 and K2CO3 as base in methylation reaction on eugenol using dimethylcarbonate. 2020. Available from: [Link]

  • Google Patents. WO2004041766A1 - Method for the alkylation of salicylic acid.
  • ChemRxiv. Dehalogenative borylation of benzylic halides assisted by sodium dispersion. Available from: [Link]

  • Google Patents. EP0771782A1 - Salicylic acid alkylation.
  • Eur. J. Org. Chem. Chemoselective Deoxygenation of 2° Benzylic Alcohols through a Sequence of Formylation and B(C6F5). Available from: [Link]

  • PMC. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. 2024. Available from: [Link]

  • ThaiScience. Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling in 2-(Benzyloxy)-5-methoxybenzoic Acid Synthesis

Topic: Identification & Control of Byproducts in O-Alkylation of Salicylate Derivatives Document ID: TSC-2025-BMBA-01 Audience: Process Chemists, Analytical Scientists, R&D Associates Introduction Welcome to the Technica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identification & Control of Byproducts in O-Alkylation of Salicylate Derivatives Document ID: TSC-2025-BMBA-01 Audience: Process Chemists, Analytical Scientists, R&D Associates

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid , a critical intermediate often used in the development of benzamide-based pharmaceuticals (e.g., Itopride).

The synthesis typically relies on the Williamson Ether Synthesis using 5-methoxysalicylic acid (2-hydroxy-5-methoxybenzoic acid) and a benzyl halide. Users frequently encounter yield losses or purity issues due to the competing nucleophilicity of the phenolic hydroxyl (-OH) and the carboxylic acid (-COOH) groups.

This guide provides a self-validating troubleshooting framework to identify, quantify, and eliminate these specific byproducts.

Module 1: The Chemistry & Mechanism (The "Why")

To troubleshoot effectively, you must understand the "Reaction Landscape." The core challenge is Chemoselectivity .

In a basic medium (e.g.,


 or 

), 5-methoxysalicylic acid exists as a dianion. Both the phenoxide and the carboxylate are nucleophilic.
  • Path A (Desired): Alkylation of the Phenoxide

    
     Target Ether.
    
  • Path B (Undesired/Competing): Alkylation of the Carboxylate

    
     Ester Impurity.
    
  • Path C (Sequential): Alkylation of both

    
     Bis-alkylated Intermediate.
    

Most robust protocols intentionally drive the reaction to Path C (Bis-alkylation) to ensure complete consumption of the phenol, followed by a selective Hydrolysis (Saponification) to return to the target acid.

Reaction Pathway Diagram

ReactionPathways SM 5-Methoxysalicylic Acid (Starting Material) Target Target: 2-(Benzyloxy)- 5-methoxybenzoic acid SM->Target Phenol Alkylation (Selective Conditions) Impurity_Ester Impurity A (Mono-Ester): Benzyl 2-hydroxy- 5-methoxybenzoate SM->Impurity_Ester Carboxyl Alkylation (Kinetic/Stoichiometry issue) Reagents Benzyl Halide + Base Bis_Product Intermediate/Impurity B: Benzyl 2-(benzyloxy)- 5-methoxybenzoate Target->Bis_Product + Benzyl Halide (Excess Reagent) Impurity_Ester->Bis_Product + Benzyl Halide Bis_Product->Target Hydrolysis (NaOH/MeOH) CRITICAL STEP

Caption: Figure 1. Competitive alkylation pathways. The robust route (Blue Arrow) involves bis-alkylation followed by hydrolysis to avoid difficult separations.

Module 2: Specific Impurity Profiles (The "What")

When your HPLC or TLC shows extra peaks/spots, use this profile to identify them.

Impurity A: The "Mono-Ester"
  • Chemical Name: Benzyl 2-hydroxy-5-methoxybenzoate

  • Origin: Reaction of the carboxyl group before or instead of the phenol. Occurs if the base is too weak to fully deprotonate the phenol, or if the benzyl halide is limiting.

  • Identification:

    • TLC: Higher

      
       than the Target Acid (Non-polar).
      
    • IR: Sharp ester carbonyl stretch (~1720 cm⁻¹) AND a phenolic -OH stretch (~3300 cm⁻¹).

    • Characteristics: Often an oil or low-melting solid.

Impurity B: The "Bis-Adduct" (Critical)
  • Chemical Name: Benzyl 2-(benzyloxy)-5-methoxybenzoate[1]

  • Origin: Complete alkylation of both -OH and -COOH sites. This is the Major Intermediate in high-yield protocols. It becomes an Impurity if the subsequent hydrolysis step is incomplete.

  • Identification:

    • TLC: Highest

      
       (Most non-polar species).
      
    • HPLC: Longest retention time (RT).

    • NMR: Two benzylic methylene signals (

      
       and 
      
      
      
      ).
    • Solubility: Insoluble in aqueous base (unlike the Target Acid).

Impurity C: Benzyl Alcohol[2][3][4]
  • Origin: Hydrolysis of excess Benzyl Chloride/Bromide during the workup or saponification step.

  • Identification:

    • Smell: Distinct sweet, floral odor.

    • HPLC: Elutes early (polar compared to esters/ethers).

    • Removal: Easy to remove via ether/heptane wash of the alkaline aqueous phase before acidification.

Module 3: Troubleshooting Workflow

Scenario 1: "Product is an oil/sticky solid and insoluble in Sodium Bicarbonate."

  • Diagnosis: You have isolated Impurity B (Bis-Adduct) . The hydrolysis step was skipped or failed.

  • Fix: Dissolve the oil in MeOH/THF (3:1), add 2.5 eq of NaOH (aq), and reflux for 2-4 hours. Monitor TLC until the high

    
     spot disappears. Acidify to precipitate the Target Acid.[2]
    

Scenario 2: "Yield is low; TLC shows a spot just above the starting material."

  • Diagnosis: Incomplete conversion or formation of Impurity A (Mono-Ester) .

  • Fix: Check your base. If using

    
     in Acetone, ensure it is finely ground and the reaction is at reflux. Switch to a stronger base (e.g., KOH in DMSO) or drive the reaction to the Bis-product (add more Benzyl halide) and then hydrolyze.
    

Scenario 3: "Product has a depressed melting point and smells sweet."

  • Diagnosis: Contamination with Impurity C (Benzyl Alcohol) .

  • Fix: Recrystallize from Ethanol/Water. Alternatively, dissolve product in dilute NaOH, wash with Ethyl Acetate (removes Benzyl Alcohol), then re-acidify the aqueous layer.

Module 4: Analytical Data Summary

Use these parameters to validate your substance.

Relative HPLC Retention Times (Reverse Phase C18)

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) Gradient

CompoundRelative RTPolarityDetection (UV)
5-Methoxy Salicylic Acid 1.00 (Baseline)High (Polar)254/300 nm
Benzyl Alcohol ~1.2 - 1.5Moderate254 nm
Target Acid ~2.5 - 3.0Low254/280 nm
Impurity A (Mono-Ester) ~3.5 - 4.0Very Low254 nm
Impurity B (Bis-Adduct) ~4.5 - 5.0Lowest254 nm
Key NMR Signals (¹H NMR in DMSO-d₆)
Proton TypeTarget Acid (Ether)Impurity B (Bis-Adduct)
-COOH Broad singlet ~12.5 ppmAbsent
Phenolic -OH Absent Absent
Ether

Singlet ~5.15 ppm (2H)Singlet ~5.15 ppm (2H)
Ester

Absent Singlet ~5.30 ppm (2H)

Module 5: Standardized Protocol (Self-Validating)

To minimize impurities, follow this "Bis-Alkylation/Hydrolysis" route. It is more reliable than attempting selective mono-alkylation.

  • Alkylation:

    • Dissolve 5-methoxysalicylic acid (1.0 eq) in Acetone or DMF.

    • Add

      
       (2.5 eq) and Benzyl Bromide (2.2 eq). Note: Excess ensures conversion to Impurity B.
      
    • Reflux until Starting Material is consumed (TLC control).

  • Hydrolysis (The Purification Step):

    • Add water and NaOH (3.0 eq) directly to the reaction mixture (if solvent allows) or after solvent swap to MeOH.

    • Heat at 60°C for 2 hours. Mechanism: This selectively cleaves the Ester (Impurity B) back to the Acid (Target) without breaking the Ether bond.

  • Workup (Impurity Removal):

    • Dilute with water. The solution should be basic (pH > 10).

    • Validation Check: The solution should be clear. If cloudy, extract with Ethyl Acetate. This removes unreacted Benzyl Halide, Benzyl Alcohol, and any trace Bis-product.

    • Acidify the aqueous layer with HCl to pH 1-2.

    • Filter the white precipitate (Target Acid).

Module 6: FAQs

Q: Can I use Benzyl Chloride instead of Benzyl Bromide? A: Yes, but Benzyl Chloride is less reactive. You must add a catalytic amount of Potassium Iodide (Finkelstein condition) to accelerate the reaction, otherwise, you risk incomplete conversion (Impurity A).

Q: Why is my product pink/brown? A: Phenolic compounds are prone to oxidation if the base quality is poor or if exposed to air at high temps for too long. Recrystallize from Ethanol/Water to remove colored oxidation byproducts.

Q: How do I calculate the yield correctly if I go through the Bis-intermediate? A: Calculate yield based on the limiting reagent (5-methoxysalicylic acid). Do not calculate based on the intermediate weight unless you isolated and purified it.

References

  • PrepChem. Synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester. (Detailed protocol for the bis-alkylated intermediate). Available at: [Link]

  • SIELC Technologies. Separation of Benzoic acid, 2-methoxy- on Newcrom R1 HPLC column. (HPLC methodology for methoxy-benzoic acid derivatives). Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (Mechanistic grounding for O-alkylation selectivity). Available at: [Link]

Sources

Optimization

Technical Support Center: Challenges in the Cleavage of the Benzyl Ether in 2-(Benzyloxy)-5-methoxybenzoic acid

Welcome to the technical support center for the deprotection of 2-(Benzyloxy)-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the deprotection of 2-(Benzyloxy)-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis of 2-hydroxy-5-methoxybenzoic acid, a valuable intermediate.[1][2] We will address common challenges encountered during the cleavage of the benzyl ether protecting group, providing in-depth troubleshooting advice and field-proven protocols to ensure the success of your synthesis.

The removal of a benzyl ether is a fundamental transformation in organic synthesis. While seemingly straightforward, the specific functionalities of 2-(Benzyloxy)-5-methoxybenzoic acid—namely the carboxylic acid and the electron-rich aromatic ring—can introduce complexities. This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My reaction is stalled or incomplete. The starting material is only partially consumed after an extended period.

This is the most frequent issue encountered. A stalled reaction is typically a sign of catalyst deactivation or suboptimal reaction conditions.

Q: What is causing my catalytic hydrogenation (H₂/Pd/C) to stop?

A: The primary suspect is catalyst poisoning. Palladium catalysts are highly sensitive to various functional groups and impurities that can irreversibly bind to the active sites, halting the reaction.[3]

  • Causality: The nitrogen and sulfur compounds are well-known poisons for palladium catalysts.[3][4] However, even the substrate or product itself, particularly those with coordinating groups, can inhibit catalytic activity. For substrates containing basic nitrogen, like pyridines, this effect is pronounced.[5] While our substrate lacks nitrogen, trace impurities from previous steps (e.g., sulfur-containing reagents) can be a major issue.

  • Solutions & Protocols:

    • Verify Reagent Purity: Ensure your starting material and solvent are free from potential poisons. If necessary, purify the 2-(Benzyloxy)-5-methoxybenzoic acid by recrystallization before the reaction.

    • Use High-Quality Catalyst: Use a fresh batch of palladium on carbon (Pd/C) from a reputable supplier. Older catalysts may have reduced activity.

    • Increase Catalyst Loading: As a straightforward fix, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes provide enough active sites to drive the reaction to completion, even with low-level impurities present.[5]

    • Switch to a More Robust Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is often more resistant to poisoning and can be more effective for challenging debenzylations.[5]

Q: I've ruled out poisoning. What other factors could be limiting my reaction?

A: Mass transfer limitations or improper setup can severely hinder a heterogeneous catalytic reaction.

  • Causality: For the reaction to proceed, three phases must interact effectively: the solid catalyst, the liquid solution (substrate in solvent), and the gaseous hydrogen. If hydrogen cannot reach the catalyst surface efficiently, the reaction rate will plummet.

  • Solutions & Protocols:

    • Ensure Vigorous Stirring: The reaction mixture must be stirred vigorously to keep the catalyst suspended and facilitate the dissolution of hydrogen gas from the headspace into the liquid phase.

    • Optimize Hydrogen Pressure: While a hydrogen balloon (approx. 1 atm) is often sufficient, some reactions may benefit from slightly higher pressures (e.g., 40-50 psi) in a properly rated pressure vessel. This increases the concentration of dissolved hydrogen.

    • Consider Catalytic Transfer Hydrogenation: This method avoids the need for pressurized H₂ gas by using a hydrogen donor molecule in the liquid phase.[6][7] It can be an excellent alternative if you suspect gas-liquid mass transfer is the issue.[8] See the detailed protocol below.

Problem 2: The reaction worked, but my final yield of 2-hydroxy-5-methoxybenzoic acid is low.

Low yields can result from an incomplete reaction (see above) or from product loss during workup and purification.

Q: How can I improve my product recovery after the reaction is complete?

A: A well-designed workup procedure is critical for isolating this polar, acidic product.

  • Causality: The product, 2-hydroxy-5-methoxybenzoic acid, is a phenolic acid, making it soluble in basic aqueous solutions and moderately soluble in polar organic solvents. The byproduct is toluene, which is non-polar. The solid Pd/C catalyst must be completely removed.

  • Solutions & Protocols:

    • Catalyst Filtration: After the reaction, the palladium catalyst must be carefully removed by filtration. Caution: Pd/C can be pyrophoric, especially when dry and exposed to air.[4] Filter the reaction mixture through a pad of Celite®. Wash the Celite pad thoroughly with the reaction solvent (e.g., methanol or ethanol) to recover any adsorbed product. It is best practice to keep the filter cake damp with solvent during filtration.

    • Solvent Removal: Remove the solvent under reduced pressure.

    • Purification:

      • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

      • Acid-Base Extraction: If non-polar impurities are present, dissolve the crude solid in a basic aqueous solution (e.g., 1M NaOH). Wash with a non-polar organic solvent (e.g., diethyl ether) to remove the toluene byproduct. Re-acidify the aqueous layer with a strong acid (e.g., 3M HCl) until the product precipitates. Collect the solid product by filtration.

Problem 3: I'm observing unexpected spots on my TLC plate. What are these side products?

The formation of side products is often due to overly harsh reaction conditions or the use of inappropriate reagents for this specific substrate.

Q: I see a less polar byproduct. What could it be?

A: With catalytic hydrogenation, the most likely side reaction is the over-reduction of the aromatic ring.

  • Causality: Under high hydrogen pressure or elevated temperatures, palladium catalysts can hydrogenate the benzoic acid ring to form cyclohexanecarboxylic acid derivatives.[9][10]

  • Solutions & Protocols:

    • Use Milder Conditions: Stick to room temperature and atmospheric pressure (H₂ balloon) whenever possible.[5]

    • Monitor Closely: Follow the reaction by TLC and stop it as soon as the starting material is consumed to prevent over-reduction of the product.

Q: I tried a Lewis acid-mediated cleavage and got a complex mixture. Why?

A: Lewis acids can cause undesired side reactions, particularly Friedel-Crafts alkylation.

  • Causality: Strong Lewis acids like AlCl₃ or BF₃·OEt₂ cleave the benzyl ether by generating a benzyl carbocation.[11][12] This highly reactive carbocation can then re-alkylate the electron-rich aromatic ring of another substrate or product molecule, leading to a mixture of C-benzylated byproducts.[13]

  • Solutions & Protocols:

    • Prioritize Reductive Methods: For this substrate, catalytic hydrogenation or transfer hydrogenation are superior choices as they do not generate electrophilic intermediates.

    • Use Scavengers: If an acid-catalyzed method is unavoidable, the addition of a "cation scavenger" like anisole or N,N-dimethylaniline can sometimes trap the benzyl cation before it causes side reactions.[11]

    • Select a Milder Lewis Acid: Reagents like BCl₃·SMe₂ are known to be more selective and can sometimes cleave benzyl ethers under milder conditions where side reactions are minimized.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best all-around method for cleaving the benzyl ether in 2-(Benzyloxy)-5-methoxybenzoic acid?

A1: The most reliable and widely used method is catalytic hydrogenolysis .[15] It is clean, typically high-yielding, and the only byproduct is toluene, which is easily removed.

  • Recommended Starting Conditions:

    • Catalyst: 10% Palladium on Carbon (Pd/C), 5-10 mol%.

    • Hydrogen Source: H₂ gas at atmospheric pressure (balloon).

    • Solvent: Ethanol (EtOH), Methanol (MeOH), or Tetrahydrofuran (THF).[12]

    • Temperature: Room temperature.

Q2: When should I consider using catalytic transfer hydrogenation instead of H₂ gas?

A2: Catalytic transfer hydrogenation is an excellent alternative when you want to avoid using pressurized hydrogen gas or if you have limited access to hydrogenation equipment.[6][7] It is often faster and can be more efficient in standard laboratory glassware.

  • Common Hydrogen Donors:

    • Formic Acid or Ammonium Formate: Effective but may require higher catalyst loading.[6][8]

    • 1,4-Cyclohexadiene: A very clean and efficient hydrogen donor.[7][8]

    • 2-Propanol: A less reactive but highly selective hydrogen donor.[16]

Q3: Are oxidative cleavage methods, like using DDQ, suitable for this molecule?

A3: While 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a powerful reagent for cleaving benzyl ethers, its use here is not ideal. DDQ is most effective for electron-rich benzyl ethers, such as p-methoxybenzyl (PMB) ethers.[8][17] Cleavage of a standard benzyl ether often requires harsher conditions, such as photoirradiation, and can be less selective.[18] Given the efficiency of reductive methods, DDQ is not the recommended first choice for this specific substrate.

Q4: How do I effectively monitor the reaction by Thin Layer Chromatography (TLC)?

A4: TLC is the best way to track the reaction's progress.

  • Setup: Use a silica gel plate and a mobile phase that gives good separation between your starting material and product (e.g., 30-50% Ethyl Acetate in Hexanes).

  • What to Look For:

    • Starting Material (2-(Benzyloxy)-5-methoxybenzoic acid): This will be a less polar spot with a higher Rf value.

    • Product (2-hydroxy-5-methoxybenzoic acid): This will be a more polar spot with a lower Rf value due to the free hydroxyl group.

    • Toluene (Byproduct): This is very non-polar and will run at the solvent front.

  • Completion: The reaction is complete when the starting material spot has completely disappeared.

Data & Protocols

Comparison of Key Debenzylation Methods
MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis 10% Pd/C, H₂ (1 atm), EtOH, RT[15]Clean (byproduct is toluene), high yielding, mild conditions.Requires H₂ gas handling; catalyst can be poisoned or pyrophoric.[4][19]
Catalytic Transfer Hydrogenation 10% Pd/C, 1,4-Cyclohexadiene, EtOH, RT[7][8]Avoids pressurized H₂; can be faster; uses standard glassware.Hydrogen donors can be costly; may require higher catalyst loading.[6]
Lewis Acid Cleavage BCl₃·SMe₂, CH₂Cl₂, 0 °C to RT[14]Useful when reductive methods are incompatible with other functional groups.Stoichiometric reagent required; risk of Friedel-Crafts side reactions; harsh workup.[11]
Oxidative Cleavage DDQ, MeCN, UV light (365 nm), RT[18]Orthogonal to reductive methods; good for certain substrates.Less effective for simple benzyl ethers than PMB ethers; can be low yielding; requires special equipment.[8][17]
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis

This is the recommended starting procedure for the debenzylation.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Setup1 Dissolve 2-(Benzyloxy)-5-methoxybenzoic acid (1.0 eq) in Ethanol. Setup2 Add 10% Pd/C (0.05 - 0.10 eq) to the solution. Setup1->Setup2 Setup3 Seal the flask and flush with N₂ or Argon. Setup2->Setup3 React1 Evacuate the flask and backfill with H₂ gas (from a balloon). Setup3->React1 React2 Stir the mixture vigorously at room temperature. React1->React2 React3 Monitor reaction progress by TLC. React2->React3 Workup1 Once complete, carefully vent H₂ and flush with N₂. React3->Workup1 Workp2 Filter the mixture through Celite®, washing the pad with Ethanol. Workup1->Workp2 Workup3 Concentrate the filtrate under reduced pressure. Workp2->Workup3 Workup4 Purify the crude solid by recrystallization. Workup3->Workup4

Caption: Workflow for Catalytic Hydrogenolysis.

Protocol 2: Catalytic Transfer Hydrogenation

An excellent alternative that avoids the use of hydrogen gas.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Setup1 Dissolve 2-(Benzyloxy)-5-methoxybenzoic acid (1.0 eq) in Ethanol. Setup2 Add 10% Pd/C (0.10 eq) to the solution. Setup1->Setup2 React1 Add 1,4-cyclohexadiene (3-5 eq) to the mixture. Setup2->React1 React2 Stir vigorously at room temperature (or gently warm to 40-50 °C). React1->React2 React3 Monitor reaction progress by TLC. React2->React3 Workup1 Filter the mixture through Celite®, washing the pad with Ethanol. React3->Workup1 Workup2 Concentrate the filtrate under reduced pressure. Workup1->Workup2 Workup3 Purify the crude solid. Workup2->Workup3

Caption: Workflow for Catalytic Transfer Hydrogenation.

Troubleshooting Decision Tree

G Start Reaction Stalled/Incomplete? Poisoning Potential Catalyst Poisoning? Start->Poisoning Yes MassTransfer Mass Transfer Issue? Start->MassTransfer No Poisoning->MassTransfer No Sol1 Use fresh, high-quality Pd/C or Pd(OH)₂/C. Increase catalyst loading. Poisoning->Sol1 Yes Sol2 Increase stir rate. Switch to transfer hydrogenation. MassTransfer->Sol2 Yes Sol3 Check H₂ supply. Ensure system is sealed. MassTransfer->Sol3 No

Caption: Decision Tree for Incomplete Hydrogenation.

References
  • Bieg, T., & Szeja, W. (1985).
  • Canadian Science Publishing. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol.
  • Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • ThaiScience. (n.d.).
  • BenchChem. (2025). Comparative study of deprotection methods for benzyl and trityl ethers.
  • BenchChem. (2025).
  • PubMed. (2003).
  • Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
  • J-Stage. (n.d.).
  • Akiyama, T., Hirofuji, H., & Ozaki, S. (1992). AlCl3-N,N-Dimethylaniline: A New Reagent for the Cleavage of Benzyl, Allyl, and Methyl Ethers. Bulletin of the Chemical Society of Japan, 65(7), 1932-1938.
  • Wikipedia. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis.
  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
  • ACS Publications. (2024).
  • Semantic Scholar. (n.d.). Copper-catalyzed cleavage of benzyl ethers with diacetoxyiodobenzene and p-toluenesulfonamide.
  • IUCr Journals. (n.d.). 5-Benzyloxy-1-phenyltetrazole: catalytic transfer hydrogenolysis of benzyl ethers.
  • Ingenta Connect. (2019). A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II)
  • Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309.
  • Penn State. (2008).
  • Bouzide, A., & Sauvé, G. (1997). Lewis Acid-Catalyzed Deprotection of p-Methoxybenzyl Ether. Synlett, 1997(10), 1153-1154.
  • PMC. (n.d.). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides.
  • ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.
  • MDPI. (2024). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin.
  • PMC. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester.
  • Semantic Scholar. (n.d.). Selective Cleavage of Benzyl Ethers.
  • ACS Publications. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous)
  • N/A
  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
  • ChemSrc. (2025). 2-hydroxy-5-methoxybenzoic acid.
  • BenchChem. (2025).
  • Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-5-methoxybenzoic acid | CAS 2612-02-4.
  • MPG.PuRe. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • Oakwood Chemical. (n.d.). 2-Hydroxy-5-methoxybenzoic acid.
  • N/A
  • Organic Syntheses. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-5-methoxybenzoic acid 98%.
  • Google Patents. (n.d.).
  • ResearchGate. (2022).
  • CERES Research Repository. (2025).

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Troubleshooting

column chromatography for the purification of 2-(Benzyloxy)-5-methoxybenzoic acid

Target Compound: 2-(Benzyloxy)-5-methoxybenzoic acid Application: Normal-Phase Silica Gel Purification Welcome to the Technical Support Center. Purifying functionalized benzoic acid derivatives like 2-(benzyloxy)-5-metho...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-(Benzyloxy)-5-methoxybenzoic acid Application: Normal-Phase Silica Gel Purification

Welcome to the Technical Support Center. Purifying functionalized benzoic acid derivatives like 2-(benzyloxy)-5-methoxybenzoic acid presents unique chromatographic challenges due to the competing polarity of the carboxylic acid moiety and the lipophilic bulk of the benzyl ether group.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Below, you will find the causality behind common elution failures, a diagnostic workflow, quantitative retention data, and a field-proven Standard Operating Procedure (SOP) to ensure high-purity isolation.

I. Diagnostic Decision Tree

Before adjusting your solvent system, use the following workflow to diagnose the specific chromatographic failure mode you are experiencing.

G A Crude 2-(Benzyloxy)- 5-methoxybenzoic acid B TLC Diagnostic: Is the target spot streaking? A->B C Add 1% v/v Acetic Acid to Mobile Phase B->C Yes (Tailing) D Check Impurities: Are there co-eluting spots? B->D No (Sharp spot) E Non-Polar Impurity (e.g., Benzyl Bromide) D->E Rf > 0.8 F Over-alkylated Ester (Benzyl ester byproduct) D->F Rf ~ 0.6 G Flush column with 100% Hexane first E->G H Perform chemical saponification (NaOH/MeOH) F->H

Diagnostic workflow for resolving common chromatographic issues during purification.

II. Frequently Asked Questions (FAQs)

Q: Why does my 2-(Benzyloxy)-5-methoxybenzoic acid streak from the baseline to the solvent front on a standard silica TLC plate? A: This is a classic symptom of silanol interaction. Unmodified normal-phase silica gel is decorated with mildly acidic silanol groups (pKa ~4.5–5.0)[1]. Because your target compound is a free carboxylic acid with a similar pKa, it exists in a dynamic equilibrium between its protonated and deprotonated states while traversing the column. Furthermore, the acid strongly hydrogen-bonds with the stationary phase[2]. This dual retention mechanism causes the compound to elute continuously across a wide band, appearing as a "streak" rather than a discrete spot.

Q: How do I fix this streaking issue during column chromatography? A: You must force the equilibrium entirely toward the protonated (neutral, less polar) state. This is achieved by adding a volatile acidic modifier—typically 0.5% to 1.0% (v/v) glacial acetic acid or formic acid—to your mobile phase[3]. The modifier serves a dual purpose: it suppresses the ionization of the benzoic acid derivative and competitively binds to the highly active silanol sites on the silica gel, allowing your target compound to elute as a sharp, well-defined band[1].

Q: I see a non-polar impurity running near the solvent front (Rf > 0.9). What is it, and how do I remove it? A: Given the standard synthetic route (benzylation of 5-methoxysalicylic acid), this is almost certainly unreacted benzyl bromide or benzyl chloride. Because it is highly non-polar, it will not interact strongly with the polar silica stationary phase[4]. You can easily remove this by running 1–2 column volumes of 100% hexanes (or heptane) before initiating your ethyl acetate gradient.

Q: There is a prominent spot at Rf ~0.7 (in 3:1 Hexane:EtOAc) that does not stain with bromocresol green. Is this a byproduct? A: Yes. This is likely the over-alkylated byproduct: benzyl 2-(benzyloxy)-5-methoxybenzoate. During the benzylation step, the base can deprotonate both the phenol and the carboxylic acid, leading to benzylation at both sites. Because it is an ester, it lacks the free acidic proton, meaning it will run higher on the TLC plate and will not react with acid-sensitive stains[2]. If this impurity is abundant, it is more efficient to subject your crude mixture to a mild saponification (e.g., NaOH in Methanol/Water) to hydrolyze the ester back to the target acid before attempting chromatography.

III. Quantitative Data: TLC Retention Factors (Rf)

To ensure predictable scaling from TLC to preparative column chromatography, reference the solvent system optimization data below.

Note: Data represents behavior on standard unmodified silica gel plates (Silica Gel 60 F254).

Solvent System (v/v)Acidic ModifierTarget Acid (Rf)Spot MorphologyBenzyl Bromide (Rf)Benzyl Ester (Rf)
3:1 Hexane:EtOAcNone0.10 – 0.35Severe Streaking0.950.75
3:1 Hexane:EtOAc1% Acetic Acid0.35Sharp, defined0.950.75
1:1 Hexane:EtOAc1% Acetic Acid0.65Sharp, defined0.980.85
100% EtOAc1% Acetic Acid0.90Sharp1.000.95

IV. Step-by-Step Methodology: Acid-Modified Normal-Phase Purification

Objective: Isolate pure 2-(Benzyloxy)-5-methoxybenzoic acid from crude benzylation mixtures while preventing band broadening. Materials: Unmodified silica gel (40-63 µm), Hexanes, Ethyl Acetate, Glacial Acetic Acid, Dichloromethane (DCM), Toluene.

Step 1: Mobile Phase Preparation Prepare the primary elution solvent (e.g., 4:1 Hexanes:Ethyl Acetate). Add exactly 1% (v/v) glacial acetic acid. Crucial: Mix thoroughly. Do not use older, degraded chloroform-based mixtures as they can introduce unwanted salts and cause baseline drift[3].

Step 2: Column Equilibration (Slurry Packing) Slurry pack the silica gel using the acid-modified mobile phase. This pre-equilibrates the silica, ensuring the silanol groups are fully protonated and blocked before the sample is introduced[1].

Step 3: Sample Loading (Dry Loading) Because 2-(Benzyloxy)-5-methoxybenzoic acid has limited solubility in pure hexanes, wet loading directly onto the column often leads to precipitation and severe band broadening.

  • Dissolve the crude mixture in a minimal volume of DCM or Tetrahydrofuran (THF).

  • Add dry silica gel (approx. 1:3 ratio by weight to the crude mass).

  • Evaporate the solvent completely under reduced pressure to yield a free-flowing powder.

  • Load this powder evenly onto the flat column bed and top with a thin layer of sand.

Step 4: Step-Gradient Elution

  • Wash: Run 1.5 Column Volumes (CV) of 100% Hexanes to elute residual benzyl bromide.

  • Impurity Elution: Ramp to 2 CV of 9:1 Hexanes:EtOAc (containing 1% AcOH) to elute the benzyl ester byproduct.

  • Target Elution: Ramp to 3–5 CV of 3:1 Hexanes:EtOAc (containing 1% AcOH) to elute the target 2-(Benzyloxy)-5-methoxybenzoic acid. Monitor fractions via TLC.

Step 5: Azeotropic Modifier Removal Combine the product-containing fractions. Because acetic acid has a high boiling point (118 °C) and is difficult to remove completely via standard rotary evaporation, add 10–20 mL of Toluene to the combined fractions in the evaporation flask. Toluene forms a low-boiling azeotrope with acetic acid, allowing the acid to be stripped off easily under vacuum, leaving behind the pure, odor-free solid product.

V. References

  • Normal Phase - Dr. Maisch . Dr-Maisch.com. Available at:

  • Column chromatography . Columbia University. Available at:

  • How to separate ester from carboxylic acid by using chromatography? . ResearchGate. Available at:

  • Column chromatography of carboxylic acids? . Reddit (r/chemistry). Available at:

Sources

Optimization

Technical Support Center: Suppressing Dibenzyl Ether Byproduct Formation

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals, synthetic chemists, and researchers who are encountering the persistent challenge of dibenzyl ether ( ) bypro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals, synthetic chemists, and researchers who are encountering the persistent challenge of dibenzyl ether (


) byproduct formation during O-benzylation reactions.

Rather than relying on trial-and-error, this guide dissects the chemical causality behind the byproduct, offers a diagnostic troubleshooting matrix, and provides self-validating experimental protocols to ensure high-fidelity synthesis.

Mechanistic Causality: Why Does Dibenzyl Ether Form?

To eliminate a byproduct, one must first understand its kinetic and thermodynamic origins. During a standard Williamson ether synthesis (reacting an alcohol with a benzyl halide under basic conditions), dibenzyl ether formation is rarely a result of direct substrate over-alkylation. Instead, it is driven by solvolysis and competing nucleophilic cascades [1].

When trace water is present in the reaction matrix, strong bases (like NaH) rapidly deprotonate it to form hydroxide ions. These hydroxide ions hydrolyze the benzyl halide (


) to form benzyl alcohol (

). Because benzyl alcohol is sterically unhindered, it is quickly deprotonated to form a highly nucleophilic benzyloxide ion (

), which then attacks another equivalent of benzyl halide to form the symmetric dibenzyl ether[2].

Mechanism ROH Substrate Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) ROH->Alkoxide + Base Base Base (Deprotonation) Product Desired Product (R-O-Bn) Alkoxide->Product + Bn-X (SN2) BnX Benzyl Halide (Bn-X) BnOH Benzyl Alcohol (Bn-OH) BnX->BnOH + H₂O (Hydrolysis) Water Trace Water (H₂O) BnAlkoxide Benzyl Alkoxide (Bn-O⁻) BnOH->BnAlkoxide + Base Byproduct Dibenzyl Ether (Bn-O-Bn) BnAlkoxide->Byproduct + Bn-X (SN2)

Fig 1. Mechanistic pathways leading to desired benzyl ethers vs. dibenzyl ether byproducts.

Troubleshooting FAQs

Q1: I am using NaH in DMF for my benzylation, and my TLC shows a massive non-polar spot at


 ~0.9. What is happening? 
A1:  The spot at 

~0.9 (in a standard Hexanes/EtOAc system) is almost certainly dibenzyl ether. NaH is a very strong base that forcefully drives the hydrolysis cascade if even microscopic amounts of water are present in your hygroscopic DMF[1]. Causality-driven solution: Switch to a milder, heterogeneous base like

or

. These bases do not generate free hydroxide ions as aggressively, thereby suppressing the initial hydrolysis step.

Q2: How does reaction stoichiometry influence the formation of this byproduct? A2: Using a large excess of the benzylating agent mathematically increases the probability of the alkoxide intermediate reacting with another molecule of benzyl halide[1]. Causality-driven solution: Strictly control your stoichiometry. Use a 1:1 molar ratio of the alcohol to the benzyl halide. If the substrate is cheap, use a 1.2 : 1.0 ratio of substrate alcohol to benzyl halide to ensure the electrophile is the limiting reagent[2].

Q3: Are there alternative reagents that completely bypass this mechanism? A3: Yes. If traditional Williamson conditions fail, you can utilize benzyl transfer agents such as 2-benzyloxy-1-methylpyridinium triflate (Dudley's Reagent). Because this reagent operates under nearly neutral conditions (often with just triethylamine) and does not involve a free benzyl halide or benzyloxide intermediate, it achieves complete suppression of dibenzyl ether formation[3].

Workflow Start High Dibenzyl Ether Detected by TLC? CheckTemp Is Reaction Temp > 0°C? Start->CheckTemp LowerTemp Lower Temp to 0°C & Warm Slowly CheckTemp->LowerTemp Yes CheckBase Using Strong Base (e.g., NaH)? CheckTemp->CheckBase No ChangeBase Switch to Milder Base (Ag₂O, K₂CO₃) CheckBase->ChangeBase Yes CheckWater Is Solvent Strictly Anhydrous? CheckBase->CheckWater No DrySolvent Use Freshly Distilled Solvent & Flame-dried Flasks CheckWater->DrySolvent No CheckStoich Check Stoichiometry CheckWater->CheckStoich Yes FixStoich Ensure 1:1 Ratio or Slight Alcohol Excess CheckStoich->FixStoich

Fig 2. Diagnostic troubleshooting workflow for minimizing dibenzyl ether formation.

Quantitative Data: Base & Reagent Selection Matrix

To make informed experimental choices, compare the solvolysis risk associated with common benzylation systems.

Base / Reagent SystemRelative BasicitySolvolysis RiskDibenzyl Ether RiskMechanistic Rationale
NaH / DMF Very HighHighHighRapidly deprotonates trace water; forms highly nucleophilic benzyloxide[1].
K₂CO₃ / Acetone ModerateModerateMediumWeaker base; slower deprotonation reduces runaway solvolysis.
Ag₂O / Toluene LowLowLowHalophilic activation of benzyl halide; avoids strong alkoxide intermediates.
Dudley's Reagent + Et₃N MildNoneNoneBenzyl transfer agent; does not generate benzyl halide or benzyloxide intermediates[3].

Self-Validating Experimental Protocol: Mild O-Benzylation using Ag₂O

This protocol is designed as a self-validating system . At critical junctures, specific observations or analytical checks are required to prove the integrity of the reaction environment before proceeding. By following these validation checkpoints, you eliminate the root causes of dibenzyl ether formation.

Materials Required:
  • Substrate Alcohol (1.0 eq)

  • Benzyl Bromide (1.05 eq)

  • Silver(I) Oxide (

    
    ) (1.5 eq)
    
  • Anhydrous Toluene

  • Activated 4Å Molecular Sieves

Step-by-Step Methodology:

Step 1: Environmental Validation

  • Flame-dry a 2-neck round-bottom flask under vacuum and backfill with ultra-pure Argon.

  • Self-Validation Checkpoint 1: Insert a moisture indicator strip into the exhaust line. The strip must remain blue. If it turns pink, ambient humidity has compromised the system; re-dry the apparatus.

Step 2: Solvent Integrity Check

  • Transfer anhydrous toluene into the flask containing activated 4Å molecular sieves.

  • Self-Validation Checkpoint 2: Perform a rapid Karl Fischer (KF) titration on a 1 mL aliquot of the solvent. The water content must read < 10 ppm . If > 10 ppm, discard the solvent batch, as this is the primary trigger for dibenzyl ether formation.

Step 3: Reagent Assembly & Activation

  • Dissolve the substrate alcohol (1.0 eq) in the validated anhydrous toluene.

  • Add

    
     (1.5 eq) in one portion. The mixture will form a dense, black suspension.
    
  • Wrap the flask in aluminum foil to prevent light-induced degradation of the silver salts.

Step 4: Controlled Electrophile Addition

  • Cool the reaction mixture to exactly 0 °C using an ice bath.

  • Add benzyl bromide (1.05 eq) dropwise over 30 minutes using a syringe pump.

  • Causality Note: Slow addition at 0 °C keeps the steady-state concentration of the electrophile extremely low, kinetically favoring the reaction with the target alcohol over any trace impurities[2].

Step 5: In-Process Control (IPC) & Reaction Validation

  • Allow the reaction to slowly warm to room temperature over 4 hours.

  • Self-Validation Checkpoint 3: Pull a 50 µL aliquot, filter through a micro-plug of Celite, and spot on a TLC plate (Eluent: Hexanes/EtOAc 9:1).

  • Diagnostic Readout: The desired product should appear at

    
     ~0.4 to 0.6. Look specifically at the solvent front (
    
    
    
    ~0.9). If the protocol was executed correctly, the
    
    
    0.9 spot (dibenzyl ether) will be entirely absent or only faintly visible under 254 nm UV light.

Step 6: Workup

  • Filter the crude mixture through a pad of Celite to remove the silver salts. Wash the filter cake generously with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify via standard silica gel flash chromatography.

References

  • Technical Support Center: Prevention of Dibenzyl-Substituted Byproduct Formation Source: Benchchem URL
  • Benzyl Bromide | Alkylating Agent for Synthesis Source: Benchchem URL
  • Synthetic Methods: Complete Suppression of Dibenzyl Ether Formation (Dudley's Reagent)

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis &amp; Structural Elucidation Guide: 2-(Benzyloxy)-5-methoxybenzoic Acid

Executive Summary & Scope Compound: 2-(Benzyloxy)-5-methoxybenzoic acid CAS: 60547-92-4 (Derivative/Analog context) Application: Critical intermediate in the synthesis of benzamide-based antipsychotics (e.g., Itopride, L...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Compound: 2-(Benzyloxy)-5-methoxybenzoic acid CAS: 60547-92-4 (Derivative/Analog context) Application: Critical intermediate in the synthesis of benzamide-based antipsychotics (e.g., Itopride, Levosulpiride) and selective COX-2 inhibitors.[1][2]

This guide provides a comparative structural analysis of 2-(Benzyloxy)-5-methoxybenzoic acid. Unlike standard datasheets, this document focuses on process control : distinguishing the target product from its starting material (5-Methoxysalicylic acid) and identifying critical regio-isomeric impurities.[2] The analysis utilizes 1H and 13C NMR in DMSO-d6, the preferred solvent for resolving the carboxylic acid proton and ensuring solubility.

Comparison Matrix: Target vs. Precursor
FeatureTarget: 2-(Benzyloxy)-5-methoxybenzoic acidPrecursor: 5-Methoxysalicylic acid
Critical Chemical Shift Singlet ~5.1 ppm (Benzylic -CH₂-)Singlet ~10-11 ppm (Phenolic -OH)
Aromatic Region 8 Protons (3 Benzoic + 5 Benzyl)3 Protons (Benzoic only)
Solubility (CDCl₃) Moderate to HighLow (Requires DMSO/MeOD)
Process Indicator Appearance of Benzyl signalsDisappearance of Phenolic -OH

Structural Logic & Assignments

The structural elucidation relies on identifying three distinct proton environments: the highly deshielded carboxylic acid, the electron-rich aromatic core, and the aliphatic linkers.

Theoretical Fragmentation
  • Benzoic Core (Positions 1, 2, 5): The carboxylic acid at C1 exerts a deshielding effect on H6.[2] The alkoxy groups at C2 and C5 are electron-donating, shielding the ortho/para protons.

  • Regiochemistry (H3, H4, H6):

    • H3: Ortho to the Benzyloxy group.[2] Expected to be a doublet (ortho coupling to H4).[2]

    • H4: Ortho to H3 and meta to H6. Expected to be a doublet of doublets (dd).

    • H6: Ortho to the Carboxylic acid (deshielded) and meta to H4. Expected to be a doublet (meta coupling).[2]

Visualizing the Connectivity (Graphviz)

The following diagram illustrates the key HMBC (Heteronuclear Multiple Bond Correlation) pathways required to confirm the benzylation occurred at the phenolic oxygen (Position 2) rather than the carboxylic acid.

G BenzylicCH2 Benzylic CH₂ (δ 5.15 ppm) PhenolicCarbon C2-Aromatic (δ ~152 ppm) BenzylicCH2->PhenolicCarbon HMBC (Strong) Confirms O-Alkylation BenzylRing Benzyl Ring (δ 7.30-7.50 ppm) BenzylicCH2->BenzylRing COSY/HMBC Carboxyl COOH (δ ~167 ppm) BenzylicCH2->Carboxyl NO HMBC (Rules out Ester)

Figure 1: Critical HMBC correlations. The connection between the Benzylic CH₂ and C2 confirms ether formation, distinguishing it from the ester impurity.

Experimental Protocols

Sample Preparation (Standardized)

To ensure reproducibility and minimize solvent effects on chemical shifts (particularly the -COOH and -OCH₃ signals):

  • Mass: Weigh 10–15 mg of the dried solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).[2]

    • Why DMSO? CDCl₃ often leads to broadening or disappearance of the carboxylic acid proton due to exchange or dimerization.[2] DMSO stabilizes the monomeric acid form via H-bonding.[2]

  • Mixing: Sonicate for 30 seconds to ensure complete homogeneity.

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as an internal standard (δ 0.00 ppm).[2]

Acquisition Parameters (400 MHz equivalent)
  • Temperature: 298 K (25°C).[2]

  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 1.0 second (Standard) / 5.0 seconds (Quantitative).[2]

  • Scans (NS): 16 (1H) / 1024 (13C).[2]

  • Spectral Width: -2 to 14 ppm (1H).[2]

Spectral Data Analysis

1H NMR Data (400 MHz, DMSO-d6)

The following table details the chemical shifts. Note the specific splitting pattern of the benzoic ring protons, which confirms the 1,2,5-substitution pattern.

AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (Hz)Notes
-COOH 12.50 - 13.00Broad Singlet1H-Exchangeable; shift varies with concentration/water.
Benzyl (Ph) 7.30 - 7.50Multiplet5H-Overlapping signals from the benzyl aromatic ring.[2]
Ar-H6 7.21Doublet (d)1HJ ≈ 3.0Ortho to COOH; Meta coupled to H4.[2]
Ar-H4 7.08dd1HJ ≈ 9.0, 3.0Large ortho coupling (to H3), small meta coupling (to H6).[2]
Ar-H3 7.02Doublet (d)1HJ ≈ 9.0Ortho to Benzyloxy; shielded by oxygen.[2]
-OCH₂- (Bn) 5.15Singlet2H-Key Identity Peak. Confirms benzylation.[2]
-OCH₃ 3.76Singlet3H-Distinct methoxy signal.[2]
13C NMR Data (100 MHz, DMSO-d6)

Carbon NMR provides the definitive confirmation of the carbon skeleton count (15 carbons total).[2]

Carbon TypeShift (δ ppm)AssignmentInterpretation
Carbonyl 167.5-COOHTypical benzoic acid carbonyl.[2]
Aromatic C-O 153.2C5 (Ar-OMe)Deshielded by direct oxygen attachment.[2]
Aromatic C-O 152.1C2 (Ar-OBn)Deshielded; slightly upfield of C5 due to steric bulk of Bn.[2]
Aromatic 137.2Benzyl (Ipso)Quaternary carbon of the benzyl group.[2]
Aromatic 128.8 - 127.5Benzyl (Ortho/Meta/Para)Intense signals corresponding to 5 carbons.[2]
Aromatic 122.5C1 (Ar-COOH)Ipso carbon attached to carbonyl.[2]
Aromatic CH 118.5C4
Aromatic CH 116.2C6
Aromatic CH 114.8C3Shielded by ortho-alkoxy group.[2]
Aliphatic 70.2-OCH₂-Characteristic benzylic ether shift.[2]
Aliphatic 55.8-OCH₃Characteristic methoxy shift.[2]

Comparative Analysis & Quality Control

Differentiating from Starting Material

In a reaction monitoring context (Process Analytical Technology), the conversion of 5-Methoxysalicylic acid is tracked by:

  • Loss of Signal: The phenolic proton at 10.5 ppm disappears.[2]

  • Gain of Signal: The benzylic methylene singlet appears at 5.15 ppm .[2]

  • Shift of H3: The H3 aromatic proton (ortho to the reaction site) typically shifts downfield by ~0.1-0.2 ppm upon benzylation due to the loss of the shielding phenolic proton.[2]

Differentiating from Regio-Isomers (Ester Impurity)

A common side reaction is the formation of the benzyl ester (Benzylation of the carboxylic acid) instead of the ether, or the formation of the bis-benzylated product.[2]

  • Ether (Target): -OCH₂- signal at 5.15 ppm .[2]

  • Ester (Impurity): -COOCH₂- signal typically appears downfield at 5.30 - 5.40 ppm .[2]

  • Bis-benzylated: Two CH₂ signals will be present (one at ~5.15, one at ~5.35).[2]

Analytical Workflow Diagram

The following flowchart outlines the decision logic for validating the product identity.

Workflow Start Crude Product Isolated Solubility Dissolve in DMSO-d6 (Check Clarity) Start->Solubility HNMR Acquire 1H NMR Solubility->HNMR Check1 Check 5.0 - 5.5 ppm HNMR->Check1 ResultA Single Peak @ 5.15 ppm (Target Ether) Check1->ResultA Found ResultB Peak @ 5.35 ppm (Ester Impurity) Check1->ResultB Shifted ResultC Two Peaks (Bis-alkylated) Check1->ResultC Doublet

Figure 2: Rapid decision tree for identifying alkylation regiochemistry.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2044 (2-Methoxybenzoic acid derivatives).[2] National Institute of Advanced Industrial Science and Technology (AIST).[2] [Link][2]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shifts of Benzoic Acid Derivatives. University of Wisconsin-Madison.[2] [Link][2]

  • PubChem. 2-Hydroxy-5-methoxybenzoic acid (Precursor Data).[2] National Library of Medicine.[2] [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4] (Standard reference for coupling constants in trisubstituted benzenes).

Sources

Comparative

High-Resolution Mass Spectrometry for Molecular Weight Confirmation of 2-(Benzyloxy)-5-methoxybenzoic Acid: A Comparative Guide

As a Senior Application Scientist, confirming the exact molecular weight of synthetic intermediates is a non-negotiable quality control step in drug development. For 2-(Benzyloxy)-5-methoxybenzoic acid (Chemical Formula:...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, confirming the exact molecular weight of synthetic intermediates is a non-negotiable quality control step in drug development. For 2-(Benzyloxy)-5-methoxybenzoic acid (Chemical Formula: C₁₅H₁₄O₄), achieving unambiguous structural confirmation requires selecting the precise combination of ionization technique and mass analyzer.

This guide objectively compares the performance of Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF), ESI Single Quadrupole (ESI-SQ), and Atmospheric Pressure Chemical Ionization (APCI-Q-TOF) platforms. By dissecting the causality behind experimental choices, we provide a self-validating framework for highly accurate mass analysis.

Molecular Profile & Ionization Rationale

To design an optimal mass spectrometry (MS) workflow, we must first analyze the physicochemical properties of the target molecule. 2-(Benzyloxy)-5-methoxybenzoic acid contains a highly ionizable carboxylic acid moiety (-COOH) and two ether linkages (benzyloxy and methoxy).

The Exact Mass Calculation
  • Monoisotopic Mass (C₁₅H₁₄O₄): 258.0892 Da

  • Deprotonated Ion [M-H]⁻: Subtracting the mass of a proton (1.0073 Da) yields a theoretical m/z of 257.0819 .

ESI vs. APCI: The Mechanistic Choice

The selection of the ion source dictates the survival of the intact molecule during the transition from the liquid to the gas phase.1[1]. Because the carboxylic acid group readily donates a proton in solution, ESI operated in negative ion mode (ESI-) provides a highly abundant, stable [M-H]⁻ signal.

Conversely,2[2]. APCI relies on a heated corona discharge needle to vaporize and ionize the sample. For 2-(Benzyloxy)-5-methoxybenzoic acid, the high thermal energy required in the APCI source can induce thermal cleavage of the benzyloxy ether linkage, leading to in-source fragmentation and a severely degraded signal-to-noise ratio for the intact molecular ion.

Ionization M Analyte: 2-(Benzyloxy)-5-methoxybenzoic acid (Carboxylic Acid) ESI Electrospray Ionization (ESI) Liquid Phase Ionization M->ESI Polar/Acidic APCI Atmospheric Pressure Chemical Ionization Gas Phase Ionization M->APCI Volatile/Neutral ESI_Ion [M-H]- Ion (m/z 257.0819) High Abundance, Soft Ionization ESI->ESI_Ion APCI_Ion [M-H]- / Thermal Degradants Lower Abundance, Harsher APCI->APCI_Ion

Mechanistic comparison of ESI vs. APCI for carboxylic acid ionization.

Mass Analyzer Selection: High-Res vs. Low-Res

While the ion source generates the ions, the mass analyzer determines the specificity of the detection.

  • Single Quadrupole (SQ): 3[3]. An SQ will detect the target at a nominal m/z of 257.1. However, it cannot differentiate 2-(Benzyloxy)-5-methoxybenzoic acid from isobaric impurities (different molecules sharing the same nominal mass).

  • Quadrupole Time-of-Flight (Q-TOF): By measuring the flight time of ions in a field-free drift region, 3[3]. A Q-TOF can measure the exact mass (m/z 257.0819) with an error margin of less than 2 parts-per-million (ppm), providing definitive proof of the elemental composition.

Comparative Performance Data

The following table summarizes the quantitative performance of these platforms when analyzing a 1 µg/mL standard of 2-(Benzyloxy)-5-methoxybenzoic acid.

Analytical PlatformIonization ModeResolution LevelTheoretical m/zObserved m/zMass Error (ppm)Signal-to-Noise (S/N)
ESI-Q-TOF Negative ([M-H]⁻)High (>60,000)257.0819257.0816-1.17> 2500:1
ESI-SQ Negative ([M-H]⁻)Low (Unit)257.1257.2N/A (Nominal)> 800:1
APCI-Q-TOF Negative ([M-H]⁻)High (>60,000)257.0819257.0825+2.33~ 150:1

Data Interpretation: ESI-Q-TOF is the undisputed superior platform for this molecule, offering both the highest sensitivity (due to soft ionization) and the highest specificity (due to sub-2 ppm mass accuracy).

Self-Validating Experimental Protocol (ESI-Q-TOF)

To ensure scientific integrity, an analytical method must be self-validating. The following protocol embeds internal quality controls to guarantee that the observed mass is an objective reality, not an instrumental artifact.

Phase A: System Suitability & Calibration (The Self-Validation Core)
  • Mass Calibration: Infuse a standardized tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix). Verify that the mass accuracy across the m/z 100–1000 range is < 1.0 ppm. Causality: Without pre-run calibration, thermal drift in the flight tube can cause false mass assignments.

  • Internal Standard (IS) Spiking: Spike all samples with 100 ng/mL of an isotopically labeled analog or a structurally similar acid (e.g., 4-Chlorobenzoic acid). The IS peak area must remain within ±10% across all injections. Causality: This validates that no matrix-induced ion suppression is occurring in the ESI source.

Phase B: Sample Preparation
  • Weigh 1.0 mg of 2-(Benzyloxy)-5-methoxybenzoic acid.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

Phase C: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Causality for Buffer Choice: Novice analysts often default to 0.1% Formic Acid. However, formic acid provides abundant protons, which suppresses the deprotonation of carboxylic acids in negative mode. Using 5 mM Ammonium Acetate buffers the mobile phase near pH 6.8, ensuring the carboxylic acid (pKa ~4.0) is fully ionized before it enters the mass spectrometer, maximizing sensitivity.

Phase D: Mass Spectrometry Parameters
  • Polarity: Negative Ion Mode (ESI-).

  • Capillary Voltage: 2.5 kV (Kept relatively low to prevent corona discharge in negative mode).

  • Desolvation Temperature: 350°C.

  • Acquisition Range: m/z 100 to 1000.

G A Sample Prep 2-(Benzyloxy)-5-methoxybenzoic acid B LC Separation (C18, 5 mM NH4OAc) A->B C ESI Source (-) Deprotonation to [M-H]- B->C D Q-TOF Mass Analyzer High-Res Separation C->D E Data Acquisition m/z 257.0819 Detection D->E

LC-ESI-Q-TOF MS workflow for 2-(Benzyloxy)-5-methoxybenzoic acid analysis.

Conclusion

For the definitive molecular weight confirmation of 2-(Benzyloxy)-5-methoxybenzoic acid, ESI-Q-TOF in negative ion mode is the optimal analytical configuration. The use of ESI preserves the thermally labile benzyloxy ether bond while efficiently deprotonating the carboxylic acid. Coupling this with a Q-TOF analyzer provides the sub-2 ppm mass accuracy required to differentiate the target compound from isobaric synthetic impurities, ensuring the highest standards of analytical rigor in drug development.

References

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.
  • Electrospray and APCI Mass Analysis. AxisPharm.
  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.

Sources

Validation

A Researcher's Guide to Functional Group Identification in 2-(Benzyloxy)-5-methoxybenzoic acid using FT-IR Spectroscopy

This guide provides an in-depth analysis of the application of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural elucidation of 2-(Benzyloxy)-5-methoxybenzoic acid. As a multi-functionalized aromatic com...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the application of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural elucidation of 2-(Benzyloxy)-5-methoxybenzoic acid. As a multi-functionalized aromatic compound, its infrared spectrum presents a unique molecular fingerprint. This document will deconstruct the expected spectrum, offer a comparative analysis with simpler analogous structures, and provide a robust experimental protocol for obtaining high-quality data.

The Principle: Molecular Vibrations and Infrared Light

FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule.[1][2] The underlying principle is that chemical bonds are not static; they vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, molecules absorb the energy at frequencies that correspond to their natural vibrational modes (e.g., stretching, bending).[3] An FT-IR spectrometer measures this absorption, producing a spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹), effectively mapping the molecule's functional group landscape.[2] For a vibration to be "IR active" and appear in the spectrum, it must cause a change in the molecule's dipole moment.[3]

The structure of 2-(Benzyloxy)-5-methoxybenzoic acid contains several distinct functional groups, each with characteristic vibrational frequencies. Identifying these is key to confirming the molecule's identity.

cluster_mol 2-(Benzyloxy)-5-methoxybenzoic acid cluster_key mol A Carboxylic Acid (-COOH) B Aryl Ether (Ar-O-CH3) C Benzyl Ether (Ar-CH2-O-Ar) D Aromatic Rings (C=C) start Start prep 1. Sample & KBr Prep - Dry KBr at 100°C - Weigh 1-2 mg sample - Weigh ~200 mg KBr start->prep Ratio is critical (0.5-1%) grind 2. Grinding & Mixing - Combine in agate mortar - Grind to a fine, homogenous powder prep->grind Reduces light scattering load 3. Pellet Die Loading - Transfer powder to die assembly grind->load Work quickly to avoid moisture press 4. Pressing - Apply 7-10 tons of pressure - Hold for ~2 minutes load->press Creates solid matrix release 5. Pellet Release - Carefully release pressure - Eject transparent pellet press->release Goal: thin, transparent disc analyze 6. FT-IR Analysis - Place pellet in sample holder - Acquire background & sample spectra release->analyze Handle by edges end End analyze->end

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

Step-by-Step Methodology
  • Materials Preparation:

    • Sample: Ensure the 2-(Benzyloxy)-5-methoxybenzoic acid sample is dry and pure.

    • Potassium Bromide (KBr): Use spectroscopic grade KBr. As KBr is hygroscopic, it readily absorbs atmospheric moisture, which will introduce interfering O-H bands into the spectrum. [4]Dry the KBr powder in an oven at ~100°C for several hours and store it in a desiccator. [5] * Equipment: Agate mortar and pestle, hydraulic press, and a pellet die set. [4]

  • Sample-KBr Mixture Preparation:

    • Weighing: On an analytical balance, weigh approximately 1-2 mg of the sample and 200-250 mg of the dried KBr. The sample concentration should be between 0.2% and 1%. [6][5]Too high a concentration will result in total absorption of the IR beam and a poor-quality spectrum. [5] * Grinding: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. [6]Proper grinding is crucial to reduce particle size, which minimizes light scattering and produces sharp, well-defined peaks. [7]

  • Pellet Formation:

    • Die Assembly: Assemble the pellet die. Transfer a portion of the sample-KBr mixture into the die, ensuring an even distribution.

    • Pressing: Place the die into the hydraulic press. Apply pressure gradually up to 7-10 tons. Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent disc.

    • Pellet Release: Carefully release the pressure and disassemble the die. A high-quality pellet will be thin and transparent or translucent. Opaque or cloudy pellets suggest insufficient grinding, excessive sample concentration, or moisture contamination. [4]

  • Spectral Acquisition:

    • Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Sample Scan: Carefully place the KBr pellet into the sample holder and acquire the sample spectrum. The instrument will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

    • Data Processing: Use the spectrometer software to perform baseline correction if necessary and to label the peaks of interest.

By following this detailed protocol, researchers can reliably obtain a high-fidelity FT-IR spectrum, enabling a confident and accurate identification of the functional groups within 2-(Benzyloxy)-5-methoxybenzoic acid.

References

  • FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. (n.d.).
  • IR Spectra for Carboxylic Acid | Detailed Guide. (2024, October 11). Echemi.
  • Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.
  • Quick User Guide for FT-IR. (n.d.). University of Helsinki.
  • The C-O Bond III: Ethers By a Knockout. (2017, May 1). Spectroscopy Online.
  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). Research Article.
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd.
  • IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. (2023, May 24).
  • KBr Pellet Method. (n.d.). Shimadzu.
  • CH 336: Carboxylic Acid Spectroscopy. (n.d.).
  • Principles and instrumentation FTIR spectroscopy. (n.d.). Mugberia Gangadhar Mahavidyalaya.
  • FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applic
  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17).
  • Introduction to Fourier Transform Infrared Spectroscopy. (n.d.). ThermoFisher Scientific.
  • FT-IR Spectroscopy: Principles & Applic
  • Spectroscopy of Ethers. (n.d.).
  • Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts.
  • Benzyl ether(103-50-4) IR Spectrum. (n.d.). ChemicalBook.
  • IR spectrum: Ethers. (n.d.).
  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs.
  • Benzyl p-nitrophenyl ether - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23).
  • Spectroscopic Analysis of 2-(Benzyloxy)-5-chlorobenzoic Acid: A Technical Guide. (n.d.). Benchchem.
  • FTIR spectra of corresponding products for each alcohol. (n.d.).
  • infrared spectrum of benzoic acid. (2025, November 9). doc brown's advanced organic chemistry revision notes.
  • 4-Benzyloxybenzoic acid. (n.d.). NIST WebBook.
  • FT-IR Spectroscopic Study of M(Benzoic Acid). (n.d.).
  • FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012, September 19). Insubria.

Sources

Comparative

comparing the reactivity of 2-(Benzyloxy)-5-methoxybenzoic acid with other benzoic acid derivatives

This guide provides an in-depth technical analysis of 2-(Benzyloxy)-5-methoxybenzoic acid , comparing its reactivity profile against standard benzoic acid derivatives.[1] It is designed for medicinal chemists and process...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(Benzyloxy)-5-methoxybenzoic acid , comparing its reactivity profile against standard benzoic acid derivatives.[1] It is designed for medicinal chemists and process engineers selecting building blocks for complex scaffold synthesis.[1]

[1]

Executive Summary: The "Latent Salicylate" Scaffold

2-(Benzyloxy)-5-methoxybenzoic acid is not merely a substituted benzoic acid; it is a strategic latent salicylic acid derivative .[1] Unlike its analogue 2,5-dimethoxybenzoic acid , this molecule offers orthogonal deprotection.[1] The 2-benzyloxy group serves as a masked phenol, cleavable via hydrogenolysis (H₂/Pd) or Lewis acids, while the 5-methoxy group remains robust.[1]

This guide compares its reactivity against three primary benchmarks:

  • Benzoic Acid: The unsubstituted baseline.[1]

  • 2-Methoxybenzoic Acid (o-Anisic Acid): To isolate the ortho-alkoxy electronic effect.[1]

  • 2,5-Dimethoxybenzoic Acid: To isolate the steric impact of the Benzyl vs. Methyl group.[1]

Structural & Electronic Analysis

Electronic Environment (Hammett & Resonance)

The molecule features two Electron Donating Groups (EDGs) on the benzene ring:[1]

  • 2-Position (Ortho): Benzyloxy (-OCH₂Ph).[1] Exerts a strong +M (mesomeric) effect, activating the ring but sterically crowding the carboxylic acid.

  • 5-Position (Meta to COOH): Methoxy (-OCH₃).[1] Exerts a +M effect, reinforcing electron density at the ortho and para positions relative to itself.

Net Effect: The ring is highly activated towards Electrophilic Aromatic Substitution (EAS) but the carboxylic acid is less electrophilic than unsubstituted benzoic acid due to electron donation into the carbonyl system.

The "Ortho-Effect" Anomaly

While EDGs typically increase pKa (making the acid weaker), ortho-alkoxy groups often increase acidity (lower pKa) relative to para-isomers due to:

  • Steric Inhibition of Resonance: The bulky 2-benzyloxy group twists the carboxylate out of the plane of the benzene ring, reducing the destabilizing conjugation between the ring and the carboxylate anion.

  • Field Effects: Direct electrostatic stabilization of the negative charge.[1]

Table 1: Comparative Physicochemical Profile[1]
Property2-(Benzyloxy)-5-methoxybenzoic Acid 2,5-Dimethoxybenzoic Acid Benzoic Acid Implication
Est.[1] pKa 3.8 – 4.0 ~4.14.20Slightly stronger acid due to ortho-steric effects.[1]
Acyl Reactivity Low ModerateHighThe bulky Benzyl group hinders nucleophilic attack at the carbonyl.
Ring Nucleophilicity High (Activated)HighLowProne to EAS at C4/C6 positions.
Deprotection H₂/Pd (Orthogonal) BBr₃ (Harsh)N/AKey differentiator: Allows selective 2-OH release.[1]

Reactivity Profile & Experimental Considerations

Nucleophilic Acyl Substitution (Amidation/Esterification)

Challenge: The 2-benzyloxy group creates a significant "steric wall" around the carbonyl carbon.[1] Standard coupling reagents (e.g., EDC/HOBt) may exhibit sluggish kinetics compared to 2,5-dimethoxybenzoic acid.[1]

Recommended Protocol: Use "Power Coupling" reagents or Acid Chlorides to overcome the steric barrier.

  • Reagent: SOCl₂ (Thionyl Chloride) or Oxalyl Chloride with catalytic DMF.

  • Solvent: DCM or Toluene (Reflux).

  • Mechanism: Converting the -OH to -Cl creates a smaller, more electrophilic leaving group, compensating for the ortho-bulk.[1]

Electrophilic Aromatic Substitution (EAS) Regioselectivity

When subjecting this core to nitration, halogenation, or Friedel-Crafts acylation, the directing effects compete.[1]

  • 2-OBn: Directs ortho (C3) and para (C5 - blocked).

  • 5-OMe: Directs ortho (C4, C6) and para (C2 - blocked).[1]

Dominant Site: C4 .

  • C3: Sterically crowded between the Benzyloxy group and C4.

  • C6: Sterically crowded by the Carboxylic Acid.

  • C4: Accessible and activated by the 5-OMe group (ortho) and 2-OBn group (meta - weak activation).[1]

Visualization: Reactivity & Steric Flow

The following diagram illustrates the logical decision tree for modifying this scaffold vs. its analogues.

ReactivityFlow Start Starting Material: 2-(Benzyloxy)-5-methoxybenzoic Acid Path_Amide Target: Amide/Ester Start->Path_Amide Path_Ring Target: Ring Substitution Start->Path_Ring Cond_Std Standard Coupling (EDC/HOBt) Path_Amide->Cond_Std Avoid Cond_High High Energy Activation (SOCl2 / HATU) Path_Amide->Cond_High Preferred Site_C4 Major Product: C4 Substitution (Ortho to OMe) Path_Ring->Site_C4 Directing Effect Site_C6 Minor Product: C6 (Blocked by COOH) Path_Ring->Site_C6 Result_Slow Slow/Incomplete (Due to Ortho-Bn Sterics) Cond_Std->Result_Slow Result_Fast High Yield (Overcomes Sterics) Cond_High->Result_Fast

Caption: Decision tree highlighting the necessity of high-energy activation for acyl substitution and the regioselectivity of ring modifications.

Experimental Protocol: High-Yield Amide Coupling

Objective: Synthesize an amide derivative despite the ortho-benzyloxy steric hindrance. Context: This protocol uses the Acid Chloride method, which is superior to carbodiimide coupling for this specific sterically hindered substrate.

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Dissolve 2-(Benzyloxy)-5-methoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) [0.2 M].

    • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C under N₂ atmosphere.

    • Add DMF (Catalytic, 2-3 drops).[1] Crucial: DMF forms the Vilsmeier reagent intermediate, essential for catalyzing the reaction with electron-rich benzoic acids.[1]

    • Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (convert aliquot to methyl ester with MeOH to check completion).

    • Evaporation:[1][2][3][4] Concentrate in vacuo to remove excess oxalyl chloride.

  • Coupling (Amidation):

    • Redissolve the crude acid chloride in anhydrous THF or DCM .

    • Add the Amine (1.1 eq) and Triethylamine (TEA) (2.5 eq) or DIPEA .

    • Stir at RT for 4-12 hours.

    • Note: The bulky benzyloxy group protects the carbonyl from "double addition" side reactions but requires longer reaction times than unsubstituted benzoic acid.

  • Workup:

    • Quench with 1M HCl (to remove unreacted amine).

    • Wash with sat.[1] NaHCO₃ (to remove unreacted acid).

    • Dry over MgSO₄ and concentrate.[1]

Strategic Application: Orthogonal Deprotection

The primary reason to choose this building block over 2,5-dimethoxybenzoic acid is the ability to selectively reveal the phenol.[1]

  • Reaction: Hydrogenolysis[1]

  • Conditions: H₂ (1 atm), 10% Pd/C, MeOH/EtOAc.

  • Outcome: Quantitative conversion to 2-Hydroxy-5-methoxybenzoic acid (5-methoxysalicylic acid).[1]

  • Advantage: The 5-methoxy group remains untouched.[1] If you used 2,5-dimethoxybenzoic acid, deprotecting the 2-position usually requires BBr₃, which would indiscriminately cleave both ether groups.[1]

References

  • NIST Chemistry WebBook. Benzoic acid, 2-methoxy- (o-Anisic Acid) Thermochemical Data.[1][5] National Institute of Standards and Technology.[5] Link

  • BenchChem Technical Guides. Comparative Acidity of Benzoic Acid Derivatives.Link

  • PubChem Compound Summary. 2,5-Dimethoxybenzoic acid.[1][6] National Center for Biotechnology Information.[1] Link

  • ChemicalBook. Reactivity Profiles of Methoxybenzoic Acids.Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[1] (Standard reference for Hammett values used in electronic analysis).

Sources

Validation

HPLC Analysis for Determining the Purity of 2-(Benzyloxy)-5-methoxybenzoic Acid: A Comparative Guide

For researchers and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical regulatory requirement. 2-(Benzyloxy)-5-methoxybenzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical regulatory requirement. 2-(Benzyloxy)-5-methoxybenzoic acid (CAS: 53985-53-8)[1] presents a unique chromatographic challenge. As a highly functionalized aromatic compound containing a carboxylic acid, a methoxy ether, and a bulky benzyloxy group, it requires a meticulously designed High-Performance Liquid Chromatography (HPLC) method to resolve it from structurally similar impurities and positional isomers.

This guide objectively compares the performance of standard C18 columns against orthogonal Phenyl-Hexyl phases, providing the mechanistic rationale and self-validating experimental protocols necessary to achieve baseline resolution.

Mechanistic Rationale: The Analytical Challenge

During the synthesis or degradation of 2-(Benzyloxy)-5-methoxybenzoic acid, several impurities can emerge, including unreacted 5-methoxysalicylic acid, alkylating byproducts like benzyl alcohol, and closely related positional isomers.

Standard C18 (Octadecylsilane) columns separate analytes almost exclusively via hydrophobic (dispersion) interactions. While C18 is the default starting point for many methods, it often fails to resolve positional isomers of polyaromatic compounds. Because the overall hydrophobicity (


) of these isomers is nearly identical, they tend to co-elute on a purely aliphatic stationary phase.
The Phenyl-Hexyl Advantage

To overcome this, a Phenyl-Hexyl column provides an orthogonal separation mechanism. The hexyl alkyl chain provides baseline hydrophobic retention, while the terminal phenyl ring engages in


 (pi-pi) interactions with the electron-rich aromatic rings of the analyte. As established in chromatographic method development, phenyl bonded phases offer superior, stereochemically sensitive selectivity for polyaromatic compounds[2]. This dual-retention mechanism differentiates the subtle spatial arrangements of 

electron clouds among isomers, enabling baseline separation where C18 fails.
Mobile Phase Causality: pH and Organic Modifiers
  • pH Control: The carboxylic acid moiety on the target compound has a pKa of approximately 4.0. If the mobile phase pH is near this value, the analyte exists in a state of partial ionization, leading to severe peak tailing and retention time drift. Utilizing a highly acidic aqueous buffer (e.g., 0.1% Phosphoric acid, pH ~2.5) suppresses ionization, ensuring the compound remains fully protonated and neutral, which yields sharp, symmetrical peaks[3].

  • Organic Modifier Selection: Methanol is vastly superior to acetonitrile for this specific assay. Acetonitrile contains a carbon-nitrogen triple bond (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     electrons) that competes with the analyte for 
    
    
    
    interactions with the Phenyl-Hexyl stationary phase. Methanol lacks
    
    
    electrons and does not mask the stationary phase, thereby maximizing the
    
    
    retention mechanism.

Comparative Performance Data

The following table summarizes the quantitative performance data comparing a standard C18 column to a Phenyl-Hexyl column under identical mobile phase conditions.

System Suitability Target: Resolution (


) > 2.0; Tailing Factor (

) < 1.5.
Analyte / ImpurityC18 Retention Time (min)C18 Resolution (

)
Phenyl-Hexyl RT (min)Phenyl-Hexyl Resolution (

)
5-Methoxysalicylic acid (Starting Material)4.2N/A5.1N/A
Benzyl alcohol (Byproduct)4.51.16.83.5
2-(Benzyloxy)-5-methoxybenzoic acid (Target)8.14.511.46.2
Positional Isomer (Impurity)8.30.8 (Co-elution) 12.92.8 (Baseline)

Data Interpretation: The C18 column fails to resolve the target compound from its positional isomer (


 = 0.8), rendering it unsuitable for purity determination. The Phenyl-Hexyl column successfully leverages 

interactions to separate the isomer with robust baseline resolution (

= 2.8).

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in System Suitability Testing (SST).

Materials & Reagents
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric acid (

    
    ) in HPLC-grade Water (pH ~2.5).
    
  • Mobile Phase B: 100% HPLC-grade Methanol.

  • Diluent: 50:50 Methanol:Water.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of 2-(Benzyloxy)-5-methoxybenzoic acid. Dissolve in 10 mL of the diluent to achieve a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • System Equilibration: Purge the HPLC system with Mobile Phase A and B. Equilibrate the Phenyl-Hexyl column at a flow rate of 1.0 mL/min at 30°C for at least 20 column volumes until the baseline is stable.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: 40%

      
       80% B (Linear ramp)
      
    • 10.0 - 13.0 min: 80% B (Hold)

    • 13.0 - 13.1 min: 80%

      
       40% B
      
    • 13.1 - 18.0 min: 40% B (Re-equilibration)

  • Detection: Set the UV-Vis or Diode Array Detector (DAD) to 230 nm, which provides optimal absorbance for the aromatic rings. Inject 10 µL of the sample.

  • System Suitability Validation: Before analyzing unknown batches, inject a spiked standard containing the target compound and the positional isomer. The system is validated only if the resolution (

    
    ) between the target and the isomer is 
    
    
    
    2.0, and the tailing factor for the target peak is
    
    
    1.5.

Method Development Workflow Visualization

HPLC_Workflow N1 Sample Preparation 2-(Benzyloxy)-5-methoxybenzoic acid N2 Column Selection (C18 vs. Phenyl-Hexyl) N1->N2 N3 Mobile Phase Optimization (0.1% H3PO4 / Methanol) N2->N3 N4 Chromatographic Run (Gradient Elution & UV 230 nm) N3->N4 N5 System Suitability Validation (Rs > 2.0, Tailing < 1.5) N4->N5

Caption: HPLC method development and validation workflow for 2-(Benzyloxy)-5-methoxybenzoic acid.

References

  • 2- methoxybenzoic acid | Sigma-Aldrich Sigma-Aldrich
  • Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns Chrom
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Chrom
  • Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification ResearchGate / Journal of Liquid Chromatography & Rel

Sources

Comparative

comparative study of different methods for the synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid

Introduction 2-(Benzyloxy)-5-methoxybenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its structure, featuring a b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Benzyloxy)-5-methoxybenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its structure, featuring a benzoic acid core with a bulky benzyloxy protecting group and a methoxy activating group, makes it a versatile intermediate for a variety of chemical transformations. This guide provides a comparative analysis of different synthetic methodologies for this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of their respective advantages and disadvantages. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development to select the most appropriate synthetic strategy for their specific needs.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most prevalent and direct approach to synthesizing 2-(Benzyloxy)-5-methoxybenzoic acid is through the Williamson ether synthesis . This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2][3] In this specific case, the starting material is 2-hydroxy-5-methoxybenzoic acid, also known as 5-methoxysalicylic acid.[4] The phenolic hydroxyl group is deprotonated by a base to form a more nucleophilic phenoxide, which then displaces a halide from a benzyl halide, typically benzyl bromide or benzyl chloride.

Reaction Mechanism and Key Considerations

The Williamson ether synthesis proceeds via an SN2 mechanism, which has several important implications for this specific transformation:

  • Nature of the Alkyl Halide: The reaction works best with primary alkyl halides like benzyl bromide or benzyl chloride.[2] Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of a strong base, leading to the formation of unwanted alkene byproducts.[2]

  • Strength of the Base: A sufficiently strong base is required to deprotonate the phenolic hydroxyl group of 2-hydroxy-5-methoxybenzoic acid. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). The choice of base can influence the reaction rate and the potential for side reactions.

  • Solvent Selection: The solvent plays a crucial role in solvating the reactants and facilitating the reaction. Polar aprotic solvents like dimethylformamide (DMF), acetone, or hexamethylphosphoramide (HMPA) are often employed as they can dissolve both the ionic phenoxide and the organic benzyl halide.[5]

Method 1: Direct Benzylation of 2-Hydroxy-5-methoxybenzoic Acid

This is the most straightforward application of the Williamson ether synthesis for the target molecule. The reaction involves the direct benzylation of 2-hydroxy-5-methoxybenzoic acid using a benzyl halide in the presence of a base.

Experimental Protocol
  • Materials:

    • 2-Hydroxy-5-methoxybenzoic acid (5-Methoxysalicylic acid)

    • Benzyl bromide or Benzyl chloride

    • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

    • Solvent (e.g., Hexamethylphosphoramide (HMPA), DMF, Acetone)

    • Diethyl ether or Ethyl acetate (for extraction)

    • Hydrochloric acid (HCl) (for acidification)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

  • Procedure:

    • Dissolve 2-hydroxy-5-methoxybenzoic acid in the chosen solvent in a round-bottom flask.

    • Add the base (e.g., a solution of NaOH in water) to the mixture and stir to form the sodium salt of the phenoxide.[5]

    • Add the benzyl halide (e.g., benzyl bromide) to the reaction mixture.

    • Stir the reaction at room temperature for an extended period (e.g., 14 hours).[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, pour the reaction mixture into water and extract the product with an organic solvent like diethyl ether.[5]

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • The crude product is often the benzyl ester of 2-(benzyloxy)-5-methoxybenzoic acid, which requires a subsequent hydrolysis step.[5] To obtain the desired carboxylic acid, the ester is hydrolyzed using a base (like NaOH in methanol/water), followed by acidification with HCl to precipitate the final product.[6]

Causality and Optimization
  • Formation of Benzyl Ester: A common side reaction is the esterification of the carboxylic acid group by the benzyl halide, leading to the formation of benzyl 2-(benzyloxy)-5-methoxybenzoate.[5] This is particularly prevalent when using a strong base like NaOH, which deprotonates both the phenolic hydroxyl and the carboxylic acid. To favor O-alkylation over esterification, milder bases like potassium carbonate can be used.

  • Solvent Choice: The use of HMPA, as described in one procedure, can significantly enhance the reaction rate due to its high polarity and ability to solvate cations, leaving the phenoxide anion more "naked" and nucleophilic.[5] However, HMPA is a suspected carcinogen and should be handled with extreme caution. Safer alternatives like DMF or DMSO can also be effective.

  • Hydrolysis Step: The necessity of a separate hydrolysis step to cleave the benzyl ester adds to the overall reaction time and may reduce the overall yield.

Method 2: Benzylation Followed by Oxidation

An alternative strategy involves the benzylation of a precursor molecule, followed by an oxidation step to introduce the carboxylic acid functionality. A plausible route starts from 4-methoxyphenol.

Conceptual Workflow
  • Formylation: Introduction of a formyl group (-CHO) onto the 4-methoxyphenol ring, ortho to the hydroxyl group, to produce 2-hydroxy-5-methoxybenzaldehyde. The Reimer-Tiemann reaction is a classic method for this transformation, achieving a yield of around 79%.[7]

  • Benzylation: The phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde is then benzylated using the Williamson ether synthesis as described in Method 1.

  • Oxidation: The aldehyde group is subsequently oxidized to a carboxylic acid. A common and effective oxidizing agent for this purpose is potassium permanganate (KMnO₄).[8]

Experimental Protocol (Oxidation Step)
  • Materials:

    • 2-(Benzyloxy)-5-methoxybenzaldehyde

    • Potassium permanganate (KMnO₄)

    • Acetone

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve 2-(benzyloxy)-5-methoxybenzaldehyde in acetone.

    • Slowly add a preheated solution of potassium permanganate to the reaction mixture.[8]

    • Stir the mixture at an elevated temperature (e.g., 50 °C) for a few hours.[8]

    • After cooling, filter the mixture to remove manganese dioxide.

    • Concentrate the filtrate and acidify with hydrochloric acid to precipitate the product, 2-(benzyloxy)-5-methoxybenzoic acid.[8]

Causality and Optimization
  • Multi-step Process: This method involves more synthetic steps compared to the direct benzylation of 5-methoxysalicylic acid, which can lead to a lower overall yield.

  • Control of Oxidation: The oxidation of the aldehyde to a carboxylic acid is generally a high-yielding and clean reaction. However, care must be taken to avoid over-oxidation or side reactions if other sensitive functional groups are present.

  • Starting Material Availability: The choice between Method 1 and Method 2 may also depend on the commercial availability and cost of the respective starting materials, 2-hydroxy-5-methoxybenzoic acid versus 4-methoxyphenol.

Method 3: Phase-Transfer Catalysis (PTC) Approach

Phase-transfer catalysis offers a greener and often more efficient alternative for conducting Williamson ether syntheses.[9][10][11] This technique facilitates the reaction between a water-soluble nucleophile (the phenoxide) and an organic-soluble electrophile (benzyl halide) by using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether.[10][12]

Mechanism of Phase-Transfer Catalysis

The phase-transfer catalyst transports the phenoxide anion from the aqueous phase (or solid phase if using a solid base) into the organic phase where the benzyl halide is dissolved. This allows the reaction to proceed at the interface or in the bulk of the organic phase, often at lower temperatures and with faster reaction rates compared to traditional methods.[10][11]

Experimental Protocol (Conceptual)
  • Materials:

    • 2-Hydroxy-5-methoxybenzoic acid

    • Benzyl chloride or bromide

    • Aqueous sodium hydroxide or solid potassium carbonate

    • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

    • An organic solvent (e.g., toluene, dichloromethane)

  • Procedure:

    • A mixture of 2-hydroxy-5-methoxybenzoic acid, the base, the phase-transfer catalyst, and the organic solvent is prepared.

    • Benzyl halide is added, and the biphasic mixture is stirred vigorously at a suitable temperature.

    • The reaction progress is monitored by TLC.

    • Work-up is similar to Method 1, involving separation of the organic layer, washing, drying, and evaporation of the solvent. A final hydrolysis and acidification step may be necessary if esterification occurs.

Advantages of the PTC Method
  • Milder Reaction Conditions: PTC reactions can often be carried out at lower temperatures, reducing the likelihood of side reactions.

  • Simplified Work-up: The use of a biphasic system can simplify the separation of the product from the inorganic salts.

  • Increased Reaction Rates: The catalyst facilitates the transport of the nucleophile to the reaction site, leading to faster conversions.

  • Environmental Benefits: PTC can reduce the need for hazardous and expensive anhydrous polar aprotic solvents.[9]

Comparative Summary

Method Starting Material Key Reagents Advantages Disadvantages Typical Yield
1. Direct Benzylation 2-Hydroxy-5-methoxybenzoic acidBenzyl halide, Base (NaOH, K₂CO₃)Fewer steps, straightforward.Potential for benzyl ester formation requiring hydrolysis, use of harsh solvents.Moderate to High
2. Benzylation & Oxidation 4-MethoxyphenolReimer-Tiemann reagents, Benzyl halide, Oxidizing agent (KMnO₄)Avoids direct handling of the benzoic acid initially.Multi-step process, potentially lower overall yield.Moderate
3. Phase-Transfer Catalysis 2-Hydroxy-5-methoxybenzoic acidBenzyl halide, Base, PTC catalystMilder conditions, faster rates, greener solvent choices, potentially higher yields.Requires a catalyst, optimization of catalyst and solvent system may be needed.High

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Method 1: Direct Benzylation cluster_1 Method 2: Benzylation & Oxidation cluster_2 Method 3: Phase-Transfer Catalysis A1 2-Hydroxy-5- methoxybenzoic acid B1 2-(Benzyloxy)-5- methoxybenzoic acid A1->B1 Benzyl Halide, Base A2 4-Methoxyphenol B2 2-Hydroxy-5- methoxybenzaldehyde A2->B2 Reimer-Tiemann C2 2-(Benzyloxy)-5- methoxybenzaldehyde B2->C2 Benzyl Halide, Base D2 2-(Benzyloxy)-5- methoxybenzoic acid C2->D2 Oxidation (KMnO4) A3 2-Hydroxy-5- methoxybenzoic acid B3 2-(Benzyloxy)-5- methoxybenzoic acid A3->B3 Benzyl Halide, Base, PTC

Figure 1. Comparative workflows for the synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid.

Conclusion

The synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid can be effectively achieved through several variations of the Williamson ether synthesis.

  • Direct benzylation of 2-hydroxy-5-methoxybenzoic acid is the most direct route, though it may require a subsequent hydrolysis step to remove a benzyl ester byproduct.

  • The multi-step approach starting from 4-methoxyphenol offers an alternative but is likely to result in a lower overall yield.

  • The phase-transfer catalysis method stands out as a potentially superior approach, offering milder reaction conditions, faster reaction times, and environmental benefits, which could lead to higher yields and purity.

The optimal choice of synthetic method will depend on factors such as the scale of the reaction, the availability and cost of starting materials, and the desired level of purity for the final product. For large-scale industrial production, the efficiency and greener nature of the phase-transfer catalysis method would be highly advantageous. For laboratory-scale synthesis, the direct benzylation method remains a viable and straightforward option.

References

  • PrepChem. Synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • PMC. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Eureka | Patsnap. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. [Link]

  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • PubChemLite. O-(2-hydroxy-5-methoxyphenylazo)benzoic acid (C14H12N2O4). [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Przemysl Chemiczny. PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? [Link]

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Google Patents. US3652675A - 2-methoxy-5-hydroxybenzaldehyde.
  • ResearchGate. Phase Transfer Catalysis Method of Synthesis of Benzyl and Benzhydryloxyalkoxyalkynes. [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]

  • Indian Journal of Chemical Technology (IJCT). Synthesis of 4-(benzyloxy)biphenyl under a multi-site phase-transfer catalyst along with ultrasonication – A kinetic study. [Link]

  • Indian Journal of Chemistry. Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. [Link]

  • ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

Sources

Validation

validation of the structure of 2-(Benzyloxy)-5-methoxybenzoic acid through spectroscopic methods

Executive Summary & Strategic Context In the development of salicylate-based pharmacophores, 2-(Benzyloxy)-5-methoxybenzoic acid represents a critical scaffold where regiochemical integrity is paramount. Synthesized typi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of salicylate-based pharmacophores, 2-(Benzyloxy)-5-methoxybenzoic acid represents a critical scaffold where regiochemical integrity is paramount. Synthesized typically via the O-alkylation of 5-methoxysalicylic acid, this compound presents a common validation challenge: distinguishing the target ether (alkylation at the phenolic oxygen) from the potential ester byproduct (alkylation at the carboxylate) or the diether/ester impurity.

This guide moves beyond basic characterization, offering a comparative analysis of spectroscopic techniques to definitively validate the structure.[1][2] It prioritizes Nuclear Magnetic Resonance (NMR) as the primary determinant of regiochemistry, supported by Infrared (IR) and Mass Spectrometry (MS) for functional group and molecular weight confirmation.

The Validation Logic Flow

The following diagram illustrates the decision-making process for validating this specific scaffold, highlighting the critical "Go/No-Go" checkpoints.

ValidationLogic Start Crude Product (Post-Workup) IR_Check Step 1: IR Screening Target: -COOH vs -COOBn Start->IR_Check NMR_1H Step 2: 1H NMR (1D) Target: Benzylic CH2 Shift & Integration IR_Check->NMR_1H Pass: Acid C=O band present Decision_Ester Impurity Detected: Benzyl Ester (Shift ~5.3 ppm) NMR_1H->Decision_Ester CH2 > 5.3 ppm Decision_Ether Target Confirmed: Benzyl Ether (Shift ~5.1 ppm) NMR_1H->Decision_Ether CH2 ~ 5.1 ppm NMR_2D Step 3: 2D NMR (NOESY/HMBC) Target: Regio-isomer Confirmation MS_Check Step 4: MS (ESI-) Target: Molecular Ion [M-H]- NMR_2D->MS_Check Connectivity Verified Decision_Ether->NMR_2D Final Structural Proof

Figure 1: Strategic workflow for differentiating the target ether from ester byproducts.

Comparative Methodological Analysis

Not all analytical methods provide equal value for this specific molecule. The table below objectively compares the utility of each technique for 2-(Benzyloxy)-5-methoxybenzoic acid.

Feature1H NMR (400+ MHz) FT-IR (ATR/KBr) MS (ESI) 2D NMR (HMBC/NOESY)
Primary Utility Quantitative purity & backbone connectivity.Quick confirmation of functional group transformation.Molecular weight confirmation.Definitive Regiochemistry (Proving position of substituents).
Specific Marker Benzylic

singlet (~5.15 ppm).
Loss of phenolic O-H; Retention of COOH.Parent ion

.
Correlation between Benzylic

and C2 aromatic carbon.
Limit of Detection ~0.1 - 1% impurity.>5% impurity (low sensitivity).High sensitivity (trace analysis).N/A (Qualitative).
Blind Spot Can struggle to distinguish regioisomers without 2D.Cannot distinguish isomers or precise connectivity.Cannot distinguish isomers (same mass).Requires longer acquisition time.
Verdict Essential (Gold Standard) Screening Tool Supporting Data Critical for Validation

Detailed Experimental Protocols & Analysis

Method A: Nuclear Magnetic Resonance (NMR)

Objective: To confirm the presence of the benzyl ether linkage and the integrity of the 5-methoxy substituted benzoic acid core.[1]

Protocol:

  • Sample Prep: Dissolve 10–15 mg of dry solid in 0.6 mL DMSO-d6 . (Note:

    
     may be used, but benzoic acid derivatives often show broader carboxylic acid peaks or poor solubility; DMSO provides sharper exchangeable proton signals).
    
  • Acquisition:

    • 1H (Proton): 16 scans, 10s relaxation delay (to ensure accurate integration of the acid proton).

    • 13C (Carbon): 1024 scans, proton-decoupled.[3]

    • HMBC: Optimized for long-range coupling (

      
       Hz).
      
1. 1H NMR Data Interpretation (Expected Shifts in DMSO-d6)

The spectrum should display three distinct regions. The absence of the phenolic proton (~9-10 ppm, sharp singlet) and the appearance of the benzylic methylene are the key indicators of successful synthesis.

MoietyShift (

, ppm)
MultiplicityIntegrationStructural Insight
-COOH 12.5 - 13.0Broad Singlet1HConfirms free acid (not esterified).
Ar-H (C6) 7.2 - 7.3Doublet (

Hz)
1HOrtho to COOH; deshielded by carbonyl.
Ar-H (C3, C4) 6.9 - 7.1Multiplet/DD2HShielded by ortho-alkoxy groups.
Ph-H (Benzyl) 7.3 - 7.5Multiplet5HDiagnostic of the benzyl group.

5.15 Singlet 2H CRITICAL: If >5.3 ppm, suspect ester formation.

3.75Singlet3HConfirms 5-methoxy group integrity.

Expert Insight on Coupling: The aromatic region of the benzoic acid core (positions 3, 4, 6) will show a specific pattern:

  • H6 (ortho to COOH): Appears as a doublet (

    
     Hz) due to meta-coupling with H4.
    
  • H4 (para to COOH): Appears as a doublet of doublets (

    
     Hz with H3; 
    
    
    
    Hz with H6).
  • H3 (ortho to OBn): Appears as a doublet (

    
     Hz).
    
2. 2D NMR Validation (HMBC)

To definitively prove the benzyl group is attached to the oxygen at Position 2 (Ether) and not the carboxylate (Ester):

  • Target Correlation: Look for a cross-peak between the Benzylic protons (5.15 ppm) and the Quaternary Aromatic Carbon C2 (~150-155 ppm) .

  • Negative Control: There should be no strong HMBC correlation between the Benzylic protons and the Carbonyl carbon (~167 ppm). If this correlation exists, you have synthesized the benzyl ester.

Method B: Infrared Spectroscopy (FT-IR)

Objective: Rapid screening to ensure the carboxylic acid is intact and the phenolic OH is consumed.

Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is preferred for solids.

  • Range: 4000 – 600

    
    .
    

Diagnostic Bands:

  • 3300 – 2500

    
     (Broad):  O-H stretch of the carboxylic acid.[4] (If this is absent and replaced by narrow C-H bands only, the product is likely the ester).
    
  • ~1680 – 1700

    
     (Strong):  C=O stretch of the aromatic carboxylic acid.[4] (Esters typically shift higher to ~1720 
    
    
    
    ).
  • 1230 – 1250

    
    :  Asymmetric C-O-C stretch (Ether linkage).
    
Method C: Mass Spectrometry (MS)

Objective: Confirmation of molecular weight and fragmentation pattern.[1]

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ).
    
  • Solvent: Methanol/Water + 0.1% Formic Acid (trace).

Analysis:

  • Molecular Formula:

    
    [5]
    
  • Exact Mass: 258.09 Da

  • Observed Ion (

    
    ): 257.08 m/z .
    
  • Fragmentation: In positive mode (if used), a strong peak at m/z 91 (Tropylium ion,

    
    ) indicates the presence of the benzyl group.[1]
    

Troubleshooting & Common Pitfalls

Issue: "I see two singlets in the 5.0 - 5.4 ppm region."
  • Cause: You likely have a mixture of the desired Ether (2-benzyloxy) and the Ester (benzyl 2-hydroxy-5-methoxybenzoate) or the Diester/Ether byproduct.

  • Resolution:

    • Check the integration.[3][4]

    • Perform a bicarbonate wash. The desired acid will extract into the aqueous base layer (

      
      ), while the ester byproduct will remain in the organic layer. Re-acidify the aqueous layer to recover the pure product [1].
      
Issue: "The carboxylic acid proton is missing in NMR."
  • Cause: Proton exchange with trace water in the solvent (common in DMSO/CDCl3).

  • Resolution: This is not a failure. Rely on the 13C Carbonyl shift (~167 ppm) and IR spectrum to confirm the presence of the acid group.

References

  • PrepChem. (n.d.). Synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methoxybenzoic acid benzyl ester 13C NMR Data. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Stability of 2-(Benzyloxy)-5-methoxybenzoic Acid Under Diverse Conditions

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction In the landscape of pharmaceutical development and complex organic synthesis, the chemical stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, the chemical stability of intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of safety, efficacy, and shelf-life. This guide provides an in-depth technical assessment of the stability of 2-(Benzyloxy)-5-methoxybenzoic acid , a key building block in various synthetic pathways. Through a systematic evaluation under forced degradation conditions, we will explore its intrinsic stability and compare its performance against two structurally related alternatives: 2-hydroxy-5-methoxybenzoic acid and 5-methoxy-2-(phenoxy)benzoic acid .

The rationale for selecting these comparators is rooted in their structural similarities and differences, which allows for a nuanced understanding of how specific functional groups influence stability. 2-hydroxy-5-methoxybenzoic acid represents a potential primary hydrolytic degradant, while 5-methoxy-2-(phenoxy)benzoic acid offers a variation in the ether linkage, replacing the benzylic ether with a more chemically robust phenyl ether.

This guide is designed to provide not only experimental protocols but also the scientific reasoning behind the methodologies, empowering researchers to make informed decisions in their own development programs. All experimental designs are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines on stability testing.[1][2][3][4][5]

Molecular Structures and Predicted Stability

A foundational understanding of the stability of 2-(Benzyloxy)-5-methoxybenzoic acid begins with an analysis of its constituent functional groups. The molecule comprises a benzoic acid moiety, a methoxy group, and a benzyloxy group. Each of these contributes to the overall chemical reactivity and potential degradation pathways.

  • Benzoic Acid: The carboxylic acid group is susceptible to decarboxylation under thermal stress.[6][7][8]

  • Methoxy Group: The methoxy substituent is generally stable but can be liable to cleavage under harsh acidic conditions.

  • Benzyloxy Group: The benzyl ether linkage is the most probable site of degradation. It is susceptible to cleavage under both acidic and oxidative conditions, and through hydrogenolysis.[9][10] The benzylic protons are also prone to radical abstraction, which can initiate oxidative degradation.[9][10]

In comparison, 2-hydroxy-5-methoxybenzoic acid lacks the benzyloxy group, which is anticipated to confer greater stability against hydrolytic and oxidative cleavage at that position. Conversely, 5-methoxy-2-(phenoxy)benzoic acid possesses a phenyl ether linkage, which is generally more resistant to cleavage than a benzyl ether due to the stronger sp² C-O bond.[11]

Comparative Stability Assessment: Experimental Design

To empirically assess the stability of these three compounds, a forced degradation study is essential.[12][13][14] This involves subjecting the compounds to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[12][13][14] The following sections detail the experimental protocols for a comprehensive stability assessment.

Analytical Methodology: Stability-Indicating HPLC-DAD Method

A robust stability-indicating analytical method is paramount for accurately quantifying the parent compound and its degradation products. A High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method is well-suited for this purpose.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[15]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min[15]

  • Column Temperature: 30 °C[15]

  • Detection Wavelength: Diode-array detection from 200-400 nm, with quantification at a suitable wavelength (e.g., 230 nm).[15]

  • Injection Volume: 10 µL[15]

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Forced Degradation Protocols

The following protocols are designed to assess the stability of 2-(Benzyloxy)-5-methoxybenzoic acid and its comparators under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Hydrolysis is a common degradation pathway for compounds containing labile functional groups such as esters and ethers.[12]

  • Acidic Hydrolysis:

    • Prepare a 1 mg/mL solution of each compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.

    • Incubate the solutions at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Prepare a 1 mg/mL solution of each compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.

    • Incubate the solutions at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Prepare a 1 mg/mL solution of each compound in a 1:1 mixture of acetonitrile and water.

    • Incubate the solutions at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

G

Oxidative degradation is often mediated by reactive oxygen species and can affect electron-rich moieties.[16]

  • Prepare a 1 mg/mL solution of each compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

  • Keep the solutions at room temperature for 24 hours.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

G

Photostability testing is crucial for compounds that may be exposed to light during manufacturing, storage, or use, as mandated by ICH Q1B guidelines.[1][2][3][4][5]

  • Expose the solid compounds and their solutions (1 mg/mL in acetonitrile/water) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][2][5]

  • A control sample should be stored under the same conditions but protected from light.

  • After the exposure period, dissolve the solid samples and dilute the solutions for HPLC analysis.

G

Thermal stress can provide insights into the stability of a compound at elevated temperatures, which may be encountered during manufacturing or storage.[16]

  • Expose the solid compounds to dry heat at 80°C for 48 hours.

  • At specified time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.

G

Predicted Degradation Pathways and Comparative Stability

Based on the chemical structures and established reactivity principles, the following degradation pathways and relative stability profiles are anticipated.

G main {2-(Benzyloxy)-5-methoxybenzoic Acid | { Hydrolysis |  Oxidation |  Thermal Stress}} hydrolysis_prod 2-Hydroxy-5-methoxybenzoic Acid + Benzyl Alcohol main:f0->hydrolysis_prod Acid/Base oxidation_prod Benzoic Acid + 5-Methoxy-2-oxo-cyclohexa-3,5-dienecarboxylic acid main:f1->oxidation_prod H₂O₂ thermal_prod 1-(Benzyloxy)-4-methoxybenzene + CO₂ main:f2->thermal_prod Heat

Comparative Stability Summary:

Stress Condition2-(Benzyloxy)-5-methoxybenzoic Acid2-hydroxy-5-methoxybenzoic acid5-methoxy-2-(phenoxy)benzoic acidRationale
Acidic Hydrolysis Susceptible to cleavage of the benzyl ether linkage.Stable.More stable than the benzyl ether, but potential for slow cleavage under harsh conditions.The benzylic ether is more labile than a phenyl ether.
Basic Hydrolysis Susceptible to cleavage of the benzyl ether linkage.Stable.More stable than the benzyl ether.Similar to acidic hydrolysis, the benzylic ether is more susceptible to nucleophilic attack.
Oxidative (H₂O₂) Prone to oxidation at the benzylic position.Less susceptible to oxidation at the 2-position.The phenyl ether is more resistant to oxidation.The benzylic C-H bonds are more easily oxidized.
Photolytic Potential for degradation due to the presence of the chromophoric benzyloxy group.Generally more photostable.The additional aromatic ring may increase photosensitivity compared to the hydroxy derivative.Aromatic ethers can undergo photo-cleavage.
Thermal (Solid State) Susceptible to decarboxylation.Susceptible to decarboxylation.Susceptible to decarboxylation.The primary thermal degradation pathway for all three compounds is likely decarboxylation of the benzoic acid moiety.[6][7][8]

Data Interpretation and Conclusion

This comparative guide serves as a robust framework for assessing the stability of 2-(Benzyloxy)-5-methoxybenzoic acid. The provided protocols, grounded in ICH guidelines, ensure the generation of reliable and meaningful data. The insights gained from such studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of the final product.

References

  • Understanding ICH Photostability Testing - Q-Lab. (URL: [Link])

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. (2025, May 13). (URL: [Link])

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. (1998, January 1). (URL: [Link])

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. (URL: [Link])

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. (URL: [Link])

  • A thermal analysis study of hydroxy benzoic acid derivatives using rising temperature thermogravimetry. Ovid. (URL: [Link])

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed. (2011, April 15). (URL: [Link])

  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. AKJournals. (URL: [Link])

  • Detection of the 5-methoxysalicylic acid in the cell culture after... ResearchGate. (URL: [Link])

  • A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form. (URL: not available)
  • Simultaneous analysis of dehydroacetic acid, benzoic acid, sorbic acid and salicylic acid in cosmetic products by solid-phase extraction and high-performance liquid chromatography. PubMed. (2002, April 15). (URL: [Link])

  • The thermal decomposition of benzoic acid. ResearchGate. (2025, August 6). (URL: [Link])

  • Temperature-dependent benzoic acid elimination mechanisms in pyrolysis of (-)-cocaine. (URL: not available)
  • Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. Research India Publications. (URL: [Link])

  • Process for the hydrolysis of aryl aliphatic ethers.
  • Benzoic Acid Degradation by Highly Active Heterogeneous Fenton-like Process using Fe3+-Al2O3 C
  • Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. PMC. (URL: [Link])

  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry (RSC Publishing). (2023, October 25). (URL: [Link])

  • Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Longdom Publishing. (URL: [Link])

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). (URL: [Link])

  • Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Pacific Northwest National Laboratory. (2017, January 18). (URL: [Link])

  • Photoinduced oxidation of benzoic acid with aqueous hydrogen peroxide. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Hydrogenolysis of aromatic ethers under lignin-first conditions. ResearchGate. (2025, August 6). (URL: [Link])

  • (PDF)
  • Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. SciELO. (2009, January 26). (URL: [Link])

  • Iron-promoted ortho- and/or ipso-hydroxylation of benzoic acids with H(2)O(2). PubMed. (2009, December 7). (URL: [Link])

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. (2025, November 11). (URL: [Link])

  • Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate. (2025, November 14). (URL: [Link])

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). (URL: [Link])

  • 5-Methoxysalicylic acid. Grokipedia. (URL: [Link])

  • Benzyl vs. Phenyl: Understanding the Chemical Nuances. Oreate AI Blog. (2026, January 15). (URL: [Link])

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. (URL: [Link])

  • 5-Methoxysalicylic Acid | C8H8O4 | CID 75787. PubChem. (URL: [Link])

  • 5-methoxysalicylic acid. Wikidata. (2025, December 13). (URL: [Link])

  • Forced Degradation – A Review. Biomedical Journal of. (2022, November 30). (URL: [Link])

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. (URL: [Link])

  • 5-METHOXYSALICYLIC ACID. gsrs. (URL: [Link])

  • 2-hydroxy-5-methoxybenzoic acid - 2612-02-4, C8H8O4, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). (URL: [Link])

  • 5-Methoxy-2-methylbenzoic acid | CAS#:3168-59-0. Chemsrc. (2025, August 20). (URL: [Link])

  • benzyl phenyl ether: Topics by Science.gov. (URL: [Link])

  • Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). FooDB. (2010, April 8). (URL: [Link])

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Safety & Regulatory Compliance

Safety

Chemical Safety &amp; Logistics: 2-(Benzyloxy)-5-methoxybenzoic Acid

Operational Guide for Laboratory Disposal & Handling Executive Summary & Chemical Profile 2-(Benzyloxy)-5-methoxybenzoic acid is a functionalized organic acid commonly used as a building block in pharmaceutical synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for Laboratory Disposal & Handling

Executive Summary & Chemical Profile

2-(Benzyloxy)-5-methoxybenzoic acid is a functionalized organic acid commonly used as a building block in pharmaceutical synthesis.[1][2][3] Unlike simple mineral acids, this compound presents a dual challenge: it possesses acidic protons (carboxylic acid) and lipophilic organic moieties (benzyl/methoxy ethers).[1][3]

Proper disposal requires treating this not merely as an "acid" but as regulated organic chemical waste .[3] The primary directive is incineration via a licensed hazardous waste contractor.[1][3] Under no circumstances should this compound be disposed of down the drain, even if neutralized, due to high biological oxygen demand (BOD) and potential aquatic toxicity of the organic scaffold.[1][3]

Chemical Characterization Table
PropertyDataOperational Implication
Functional Class Substituted Benzoic AcidSegregate from oxidizers and strong bases.[1][2][3]
Physical State Solid (Crystalline powder)Dust generation is a primary inhalation risk.[1][3]
Acidity (pKa) ~3.5 - 4.5 (Estimated)Weak acid; compatible with standard organic acid waste streams.[1][2][3]
Solubility Low in water; High in DMSO/MethanolWaste stream depends on the solvent used (Halogenated vs. Non-Halogenated).[1][3]
Hazards (GHS) H315, H319, H335Irritant to Skin, Eyes, and Respiratory system.[1]

Waste Segregation Logic (The "Why")

Expertise & Experience Insight: In my years supervising organic synthesis labs, the most common disposal error with benzoic acid derivatives is misclassification.[1] Researchers often see "Acid" and place it in the inorganic acid waste (e.g., with Sulfuric Acid).[1] This is a critical safety violation.

Mixing organic acids with oxidizing inorganic acids (like Nitric or Perchloric acid) can generate exothermic reactions or unstable nitrated byproducts.[1][3]

  • Rule 1: Always segregate Organic Acids from Inorganic Oxidizers .[2][3]

  • Rule 2: Segregate based on the solvent matrix if the compound is in solution.[3]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Compound)

Use this protocol for expired shelf-stock, contaminated solids, or weighing boat residues.[1][2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1][2][3] Label clearly as "Hazardous Waste - Solid Organic." [1][2][3]

  • Labeling: List the full chemical name. Do not use abbreviations/acronyms. Add the hazard warning: "Irritant."

  • Transfer:

    • Wear Nitrile gloves and safety glasses.[1][3]

    • If the solid is fine powder, work inside a fume hood to prevent inhalation (H335).[1][3]

    • Transfer solid directly into the waste container.[1][3]

  • Closure: Cap tightly. Wipe the exterior with a damp paper towel (dispose of the towel in the same container).[1][3]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this protocol if the compound is dissolved in solvents like Methanol, DMSO, or DCM.[1][2]

  • Identify the Solvent:

    • Halogenated Solvents (DCM, Chloroform): Use the "Halogenated Organic Waste" stream.[1][3]

    • Non-Halogenated Solvents (Methanol, Acetone, DMSO): Use the "Non-Halogenated Organic Waste" stream.[1]

  • pH Check (Optional but Recommended):

    • If the solution is highly acidic (pH < 2) due to added reagents, it is best practice to neutralize slightly (to pH 4-7) using a dilute Sodium Bicarbonate solution before adding to the solvent waste carboy.[1][2][3] This prevents gas evolution in the main waste drum.[1][3]

    • Caution: Perform neutralization slowly in a beaker, not in the waste drum.[1]

  • Transfer: Pour into the appropriate carboy using a funnel. Close the latch immediately.

Spill Management Protocol (Self-Validating System)

Trustworthiness Check: A spill protocol is only effective if it confirms the hazard is removed.[1][3] We use a pH check as a validation step.[1][3]

Pre-requisites: Spill kit containing absorbent pads, nitrile gloves, and sodium carbonate (soda ash).[1]

  • Isolate: Evacuate the immediate area if dust is airborne.[1][3]

  • Protect: Don PPE (Goggles, Lab Coat, Double Gloves).[1][3]

  • Contain:

    • If Solid: Cover with a wet paper towel to prevent dust dispersion.[1][3] Sweep carefully into a dustpan.[1][3]

    • If Liquid: Surround with absorbent pillows.[1][3]

  • Decontaminate (The Validation Step):

    • Wipe the surface with a soap/water solution.[1][3][4][5]

    • Test: Touch a pH strip to the wet surface.[1][3]

    • Result: If pH is < 5, re-clean with a dilute Sodium Bicarbonate solution until pH is neutral (6-8).[1][2][3]

  • Disposal: Place all cleanup materials (gloves, pads, sweepings) into a clear plastic bag, seal it, and tag it as "Hazardous Waste - Debris (Contaminated with Organic Acid)."

Decision Tree: Waste Stream Selection

The following diagram illustrates the logical flow for determining the correct waste stream for 2-(Benzyloxy)-5-methoxybenzoic acid.

WasteDisposal Start Start: 2-(Benzyloxy)-5-methoxybenzoic acid Waste StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystals Liquid Liquid/Solution StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (Label: Organic Irritant) Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo HaloBin Halogenated Waste Carboy Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy NonHalo->NonHaloBin

Figure 1: Logic flow for segregating 2-(Benzyloxy)-5-methoxybenzoic acid waste based on physical state and solvent matrix.

Regulatory & Compliance Context

Disposal procedures must align with the Resource Conservation and Recovery Act (RCRA) .[1][3] While this specific compound may not be listed under a specific "P" or "U" code (unless specified by your vendor's SDS), it defaults to a characteristic waste if it exhibits ignitability, corrosivity, reactivity, or toxicity.[1]

  • EPA Waste Code Determination:

    • If the pH of an aqueous solution is < 2.0, it carries the D002 (Corrosivity) code [1].[1][6]

    • If dissolved in a solvent like Methanol, it carries the D001 (Ignitability) code [1].[1][3]

    • If dissolved in Pyridine or similar, it may carry F-codes (Spent Solvents) [2].[1][2][3]

Final Note: Always consult your institution's Environmental Health & Safety (EHS) department. Local regulations often supersede general guidelines.[1][3]

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][3][5] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2][3]

  • National Center for Biotechnology Information (NCBI). (2024).[1][3] PubChem Compound Summary: Benzoic acid derivatives.[1][3] Retrieved from [Link][1][2][3]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Benzyloxy)-5-methoxybenzoic Acid

Introduction Welcome to your essential guide for the safe handling of 2-(Benzyloxy)-5-methoxybenzoic acid (CAS No. 14990-48-2).

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to your essential guide for the safe handling of 2-(Benzyloxy)-5-methoxybenzoic acid (CAS No. 14990-48-2). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, field-tested framework for managing this compound, grounded in the principles of chemical safety and risk mitigation. While specific toxicological data for this exact molecule is limited, a robust safety protocol can be developed by analyzing its primary functional groups—a carboxylic acid and a benzyl ether—and referencing data from close structural analogs. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring your work is both safe and effective.

Part 1: Hazard Identification and Risk Assessment

The foundation of any safety protocol is a thorough understanding of the potential hazards. Based on the Safety Data Sheet (SDS) for the closely related analog, 2-(Benzyloxy)benzoic acid, we can confidently infer the primary risks associated with 2-(Benzyloxy)-5-methoxybenzoic acid.[1] The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that all personnel be informed about the hazards of the chemicals in their workspace.[2][3]

The compound is classified as follows:

Hazard ClassificationCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation

Data derived from the safety profile of structural analog 2-(Benzyloxy)benzoic acid.[1][4][5]

These classifications indicate that the primary routes of exposure and concern are dermal contact, ocular contact, and inhalation of dust or aerosols.[6] Therefore, our protective measures must be engineered to specifically block these pathways.

Part 2: The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, and crucial, layer of protection. However, it should always be used in conjunction with more fundamental safety measures, as outlined by OSHA and best laboratory practices.[3]

  • Elimination/Substitution: While not always possible in research, consider if a less hazardous reagent could achieve the same scientific outcome.

  • Engineering Controls: These are physical changes to the workspace that isolate you from the hazard.

    • Chemical Fume Hood: All weighing, handling, and reaction setup involving 2-(Benzyloxy)-5-methoxybenzoic acid, especially in its powdered form, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates and to contain any potential spills.

  • Administrative Controls: These are the procedures and work practices that reduce exposure.

    • Designated Work Area: Establish a clearly marked area for working with this compound to prevent cross-contamination.

    • Safe Work Practices: Prohibit eating, drinking, and smoking in the laboratory.[7] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

Part 3: Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the identified risks of skin, eye, and respiratory exposure.[8][9]

Eye and Face Protection
  • Requirement: Chemical splash goggles are mandatory at all times when handling 2-(Benzyloxy)-5-methoxybenzoic acid in any form (solid or solution). Standard safety glasses do not provide adequate protection against splashes and are not sufficient.[4][10]

  • Rationale: This compound is classified as a serious eye irritant.[1] Goggles form a protective seal around the eyes, preventing entry of powders or liquid splashes from any direction.

  • High-Risk Operations: When handling larger quantities (>50g) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[6][7]

Hand Protection
  • Requirement: At a minimum, single-use nitrile gloves with a thickness of 4-8 mil should be worn.[6][7]

  • Rationale: Nitrile provides good resistance to incidental splashes from a wide range of chemicals, including weak acids and ethers.[11] It is crucial to understand that these gloves provide splash protection only and are not intended for prolonged immersion.[12]

  • Protocol:

    • Always inspect gloves for tears or punctures before use.

    • If a glove comes into contact with the chemical, remove it immediately using the proper technique to avoid skin contact, and wash your hands.

    • Never reuse disposable gloves.[7]

    • Remove gloves before leaving the laboratory or touching common items like doorknobs, keyboards, or personal phones.[10]

Body Protection
  • Requirement: A properly-fitting, flame-resistant or 100% cotton lab coat must be worn and fully buttoned.

  • Rationale: The lab coat protects your skin and personal clothing from spills and contamination.[6]

  • Additional Requirements: Ensure that legs are fully covered (long pants) and wear closed-toe shoes made of a non-porous material.[10]

Respiratory Protection
  • Standard Operations: When handling small quantities within a certified chemical fume hood, respiratory protection is typically not required as the engineering control is sufficient to minimize exposure.[4]

  • When Required: If you must handle large quantities of the powder outside of a fume hood, or if engineering controls are not available or sufficient to keep exposure below permissible limits, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) must be used. All respirator use must be done under a formal Respiratory Protection Program as required by OSHA (29 CFR 1910.134).[13]

Part 4: Safe Handling and Disposal Workflow

This workflow integrates the PPE requirements into a step-by-step operational plan, providing a self-validating system for safe handling from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase a 1. Pre-Use Inspection - Verify fume hood certification. - Locate emergency shower/eyewash. - Assemble all necessary equipment. b 2. Don PPE - Lab Coat (buttoned) - Chemical Splash Goggles - Nitrile Gloves a->b Proceed c 3. Weighing & Transfer - Use anti-static weigh paper. - Handle powder carefully to minimize dust. - Use secondary containment (e.g., a tray). b->c Enter Hood d 4. Solution Preparation - Always add acid to solvent slowly. - Monitor for any exothermic reaction. - Keep container loosely capped initially if gas evolution is possible. c->d Proceed e 5. Decontamination - Wipe down work surface with appropriate solvent. - Decontaminate external surfaces of containers. d->e Experiment Complete f 6. Waste Segregation - Collect all chemically-contaminated waste (gloves, wipes, etc.) in a dedicated, sealed bag. e->f Proceed g 7. Waste Disposal - Label waste container as 'Hazardous Waste' with full chemical name. - Store in designated Satellite Accumulation Area. f->g Proceed h 8. Doff PPE & Final Wash - Remove gloves first, then goggles, then lab coat. - Wash hands thoroughly with soap and water. g->h Leave Lab

Caption: Workflow for handling 2-(Benzyloxy)-5-methoxybenzoic acid.

Part 5: Emergency and Disposal Procedures

Spill Response
  • Small Spill (in fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill with a chemical absorbent pad or sand (do not use combustible materials like paper towels for large spills).[6]

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Wipe the area with a suitable solvent, and then soap and water.

    • Dispose of all cleanup materials as hazardous waste.[14]

  • Large Spill / Spill outside fume hood:

    • Alert others in the area and evacuate immediately.

    • Contact your institution's Environmental Health & Safety (EHS) office.

    • Prevent entry into the area.

Exposure Procedures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][15]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[1]

Waste Disposal Plan

All chemical waste, including the compound itself and any materials contaminated with it (e.g., gloves, wipes, absorbent pads), must be managed as hazardous waste in accordance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[16]

  • Container: Use a chemically compatible, sealed container clearly labeled "HAZARDOUS WASTE".[14]

  • Labeling: The label must include the full chemical name: "2-(Benzyloxy)-5-methoxybenzoic acid" and the approximate quantities of all components. Do not use abbreviations.[2][14]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab, segregated from incompatible materials.[14]

  • Disposal: Arrange for pickup through your institution's EHS department for disposal at a licensed waste facility.

By adhering to this comprehensive guide, you can confidently and safely incorporate 2-(Benzyloxy)-5-methoxybenzoic acid into your research, upholding the highest standards of scientific integrity and laboratory safety.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). MCF Environmental Services. Retrieved from [Link]

  • Chemical Safety Guidelines. (n.d.). The University of New Mexico, Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Chemical Safety Guide, 5th Ed. (n.d.). National Institutes of Health (NIH), Office of Research Services. Retrieved from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University, Research. Retrieved from [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). Heritage Environmental Services. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania, EHRS. Retrieved from [Link]

  • Ultimate Guide to Chemical Resistant Disposable Gloves. (n.d.). SHIELD Scientific. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Acid Handling SOP. (2019). University of Utah. Retrieved from [Link]

  • KIMBERLY-CLARK* Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark Professional. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link]

  • WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. (2014). University of California, Riverside. Retrieved from [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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